molecular formula C19H17ClN4S B1218400 Basic Red 29 CAS No. 42373-04-6

Basic Red 29

Cat. No.: B1218400
CAS No.: 42373-04-6
M. Wt: 368.9 g/mol
InChI Key: WMAVHUWINYPPKT-UHFFFAOYSA-M
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Description

Basic Red 29, also known as this compound, is a useful research compound. Its molecular formula is C19H17ClN4S and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;chloride
Source PubChem
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InChI

InChI=1S/C19H17N4S.ClH/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAVHUWINYPPKT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030900
Record name C.I. Basic Red 29
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Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42373-04-6, 98822-85-6
Record name Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1)
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Record name Basic Red 29
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Record name Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1)
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Record name C.I. Basic Red 29
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Record name 3-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium chloride
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Record name BASIC RED 29
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Basic Red 29 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for Basic Red 29, a cationic azo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the thiazole azo class. Its chemical structure consists of a substituted phenylindole group linked to a thiazolium cation through an azo bridge. The positive charge on the thiazolium ring makes it a cationic dye, enabling it to bind to negatively charged substrates.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene chloride[1]
CAS Number 42373-04-6[1]
C.I. Number 11460[2]
Molecular Formula C₁₉H₁₇ClN₄S[1]
Canonical SMILES CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=--INVALID-LINK--C.[Cl-][1]
InChI Key WMAVHUWINYPPKT-UHFFFAOYSA-M[1]
Synonyms Basacryl Red GL, Cationic Red 2GL, BR 29[1][3]

Physicochemical Properties

This compound typically presents as a dark red powder.[2] Its key physicochemical properties are summarized in the table below. While some data is readily available, specific values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 368.88 g/mol [1]
Appearance Dark red powder[2]
Solubility in Water (25 °C) 120 g/L[2]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Spectral Properties

The color of this compound arises from its absorption of light in the visible region, a characteristic determined by its molecular structure, specifically the conjugated system of the azo dye.

Table 3: Spectral Properties of this compound

PropertyValueReference
UV-Vis Absorption Maximum (λmax) Data not available

Experimental Protocols

This section details generalized methodologies for determining key physicochemical and spectral properties of dyes like this compound. These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment.

Determination of Water Solubility

Objective: To quantify the solubility of this compound in water at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Gravimetric Method: Take a known volume of the clear supernatant, evaporate the solvent completely, and weigh the remaining solid residue.

    • Spectrophotometric Method: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve. Dilute a known volume of the saturated solution and measure its absorbance. Use the calibration curve to determine the concentration.

  • Calculation: Express the solubility in grams per liter (g/L) or other appropriate units.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in a specific solvent.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., deionized water or ethanol) of a known concentration.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Rinse the cuvette with the dye solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Run the scan to obtain the absorption spectrum.

  • Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of this compound's fundamental properties and their influence on its application.

BasicRed29_Properties Logical Relationships of this compound Properties Structure Chemical Structure (Azo dye, Cationic) PhysicoChem Physicochemical Properties (MW, Solubility, etc.) Structure->PhysicoChem determines Spectral Spectral Properties (λmax, Color) Structure->Spectral determines Safety Safety & Handling Structure->Safety informs Application Application (e.g., Textile Dyeing) PhysicoChem->Application influences process PhysicoChem->Safety informs Spectral->Application defines use

Caption: Interrelation of this compound's properties.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some azo dyes may have mutagenic potential and could be associated with bladder cancer with long-term exposure.[3]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses. In dusty environments, a respirator is recommended.[3]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3]

  • Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[4]

  • Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust. For major spills, evacuate the area and follow appropriate hazardous material cleanup protocols.[3]

Environmental Impact

Basic dyes, including this compound, can be persistent in the environment due to their chemical stability.[3] The release of these dyes into waterways is an aesthetic concern and can pose an ecotoxic hazard.[3] Cationic dyes can be toxic to aquatic organisms.[3] However, biological treatment processes like activated sludge have shown effectiveness in removing basic dyes from wastewater.[3] Studies have also explored electrocoagulation, electro-Fenton, and sonochemical degradation as methods for treating wastewater containing this compound.[5][6]

Synthesis and Purification

Synthesis

The general manufacturing method for this compound involves a two-step process:

  • Diazotization and Coupling: 1-Methyl-2-aminothiazole is diazotized and then coupled with 1-Methyl-2-phenyl-1H-indole.[2]

  • Quaternization: The resulting compound is then treated to form the quaternary ammonium salt, which imparts the cationic nature to the dye.[2]

A detailed experimental protocol for the industrial synthesis is proprietary and not publicly available.

Purification

A general method for purifying dyes involves removing colloidal matters and other impurities. One approach is flocculation followed by filtration or centrifugation.

Methodology:

  • Dissolution: Dissolve the crude dye in water or a water-soluble organic solvent mixture.

  • Flocculation: Add a small amount of a suitable flocculant to the dye solution and stir thoroughly.

  • Separation: Separate the flocculated impurities by pressure filtration or centrifugation.[7]

  • Drying: The purified dye can be recovered from the solution by evaporation of the solvent.[7] The purity can be assessed using techniques like atomic absorption spectrometry or inductively coupled plasma emission spectral analysis to check for residual impurities.[7]

References

The Enigmatic Case of Basic Red 29: A Theoretical Guide to a Potential Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical properties of Basic Red 29 and its theoretical mechanism of action in biological staining, contextualized by the absence of its application in published research.

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature reviews have revealed a significant gap in published research detailing the use of this compound as a biological stain. While its properties as a cationic dye suggest a potential mechanism of action, the following guide is based on theoretical principles and analogies to well-established biological stains, as no specific experimental data, protocols, or quantitative analyses for its use in biological applications could be found.

Executive Summary

This compound (C.I. 11460) is a cationic, single azo dye primarily utilized in the textile industry for coloring acrylic fibers.[1][2][3][4] Chemically, it possesses a positive charge, a characteristic that governs the behavior of all "basic" dyes in biological staining contexts.[5][6][7] In theory, this positive charge would facilitate electrostatic interactions with negatively charged (anionic) components within cells. The most prominent of these anionic macromolecules are nucleic acids (DNA and RNA), due to their phosphate backbones, as well as certain acidic proteins and glycosaminoglycans.[6][7]

Despite this theoretical basis, there is a notable absence of this compound in the scientific literature as a practical biological stain. This guide, therefore, serves two purposes: to provide a comprehensive overview of the known chemical and physical properties of this compound and to extrapolate its potential mechanism of action in biological staining based on the established principles of cationic dyes. All subsequent sections on mechanism, potential applications, and experimental considerations are theoretical and intended to provide a framework for any future investigation into its use.

Chemical and Physical Properties of this compound

Quantitative data for this compound is sparse and primarily derived from its industrial applications. The following table summarizes its key chemical and physical identifiers.

PropertyValueCitation
C.I. Name This compound[3][8]
C.I. Number 11460[3][8][9]
CAS Number 42373-04-6[3][8][9]
Molecular Formula C₁₉H₁₇ClN₄S[3][8][9]
Molecular Weight 368.98 g/mol [3][8][9]
Chemical Class Cationic (Basic) Dye; Single Azo[2][3][10]
Appearance Dark red powder[1][3][4][9]
Solubility in Water (at 25°C) 120 g/L[2][3][4][9]

Theoretical Mechanism of Action in Biological Staining

The core of this compound's potential as a biological stain lies in its cationic nature. The mechanism can be broken down into a primary electrostatic interaction, followed by weaker, short-range forces that stabilize the binding.

3.1 Primary Electrostatic Interaction:

As a cationic molecule, this compound carries a net positive charge in solution. Biological tissues and cells are rich in anionic sites. The initial and most significant interaction is a Coulombic attraction between the positively charged dye molecule and these negatively charged cellular components.[6][11]

Key anionic targets within a cell would include:

  • Nucleic Acids: The phosphate groups of the phosphodiester backbone of both DNA and RNA impart a strong negative charge, making them highly basophilic (attracted to basic dyes).[7]

  • Acidic Proteins: Proteins with a high proportion of acidic amino acids (aspartic acid, glutamic acid) will carry a net negative charge at physiological pH and would therefore attract the cationic dye.

  • Glycosaminoglycans (GAGs): Components of the extracellular matrix, such as hyaluronic acid and chondroitin sulfate, are rich in carboxylate and sulfate groups, presenting a high density of negative charges.

This electrostatic attraction is the primary determinant of staining selectivity.[6]

3.2 Secondary Binding Forces:

Following the initial electrostatic attraction, other, weaker forces would contribute to the stability of the dye-substrate complex. These can include:

  • Van der Waals Forces: Short-range attractions between the electron clouds of the dye and the cellular macromolecule.[11]

  • Hydrogen Bonding: Potential for hydrogen bond formation between the dye molecule and suitable donor/acceptor groups on the substrate.

  • Hydrophobic Interactions: Non-polar regions of the dye molecule may associate with hydrophobic pockets in proteins or other macromolecules, particularly in an aqueous environment.

The combination of these forces would determine the overall affinity and stability of the staining.

G cluster_solution Aqueous Solution cluster_cell Biological Substrate BR29 This compound (+) NucleicAcids Nucleic Acids (DNA/RNA) Phosphate Backbone (-) BR29->NucleicAcids Primary Electrostatic Attraction Proteins Acidic Proteins Carboxyl Groups (-) BR29->Proteins Primary Electrostatic Attraction GAGs Glycosaminoglycans Sulfate/Carboxyl Groups (-) BR29->GAGs Primary Electrostatic Attraction Binding Stained Cellular Component (Stable Complex) NucleicAcids->Binding Secondary Forces (van der Waals, H-bonding) Proteins->Binding GAGs->Binding

Caption: Theoretical staining mechanism of this compound.

Potential (Theoretical) Experimental Protocols and Workflows

Given the absence of established protocols, this section outlines a logical workflow for how one might approach the use of this compound as a biological stain for the first time. This is a hypothetical experimental design.

4.1 Stock Solution Preparation and Optimization:

  • Preparation: Prepare a high-concentration stock solution (e.g., 1% w/v or ~27 mM) of this compound in distilled water or 70% ethanol.

  • Working Solutions: Create a dilution series (e.g., from 0.01% to 0.5% w/v) in an appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4) to determine the optimal staining concentration.

  • Optimization: The goal is to find a concentration that provides strong signal in target structures (like the nucleus) with minimal background staining in the cytoplasm or extracellular matrix.

4.2 Hypothetical Staining Protocol for Fixed Cells:

This protocol is adapted from general methods for other basic dyes like Safranin or Neutral Red.

  • Cell Culture and Fixation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular structures, permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Incubate the fixed and permeabilized cells with the optimized working solution of this compound for a range of times (e.g., 1 to 10 minutes).

  • Washing: Wash extensively with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium and visualize using bright-field microscopy.

G A Prepare this compound Stock & Working Solutions E Incubate with this compound (Time & Concentration Series) A->E B Culture Cells on Coverslips C Fix Cells (e.g., 4% PFA) B->C D Permeabilize Cells (e.g., 0.1% Triton X-100) C->D D->E F Wash to Remove Unbound Dye E->F G Mount Coverslip F->G H Image with Microscope (Bright-field / Fluorescence) G->H

Caption: Hypothetical workflow for evaluating this compound as a biological stain.

Conclusion and Future Directions

This compound is a well-characterized cationic azo dye within the textile industry but remains an unknown entity in the field of biological staining. Its chemical properties strongly suggest that it would function as a basic dye, electrostatically binding to anionic cellular components like nucleic acids. However, without any published research to this effect, its specificity, efficacy, potential fluorescence, and photostability as a biological stain are entirely unknown.

For researchers interested in exploring novel staining reagents, this compound presents an opportunity for foundational research. Key investigations would need to include:

  • Spectroscopic Analysis: Determining the absorption and emission spectra of this compound when bound to DNA, RNA, and various proteins to assess its potential as a fluorescent probe.

  • Binding Affinity Studies: Quantifying its binding constants to various biological macromolecules to understand its selectivity.

  • Cytotoxicity Assays: Evaluating its toxicity in live-cell imaging applications.

  • Comparative Staining: Comparing its performance against established basic dyes like Safranin, Methylene Blue, and Toluidine Blue in standard histological and cytological preparations.

Until such studies are performed, the role of this compound in biological staining remains purely theoretical.

References

Basic Red 29: A Technical Guide for Scientific Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Basic Red 29 is a cationic azo dye, a class of compounds recognized for their vibrant color and positive charge. While its primary industrial application lies in the textile industry, its cationic nature suggests potential utility in scientific research, particularly for live-cell imaging applications where it may function as a fluorescent probe for organelles with a negative membrane potential, such as mitochondria. This guide provides an in-depth overview of the potential research applications of this compound, drawing upon the established principles of cationic fluorescent probes. Due to the limited availability of specific research data for this compound, this document incorporates representative data and protocols from structurally or functionally similar well-characterized cationic dyes to provide a practical framework for its investigation and use.

Physicochemical and Toxicological Profile

This compound, also known as C.I. 11460, is a dark red powder with good solubility in water.[1][2] Its key characteristic for potential biological applications is its cationic nature, which facilitates its interaction with negatively charged cellular components.[3]

Quantitative Data Summary
PropertyRepresentative Value (Analogous Dyes)Reference Dye(s)Notes
Excitation Maximum (λex) ~550 - 580 nmRhodamine 123, Styryl dyesThe excitation maximum can be influenced by the solvent environment and binding to cellular structures.
Emission Maximum (λem) ~570 - 620 nmRhodamine 123, Styryl dyesA significant Stokes shift (difference between excitation and emission maxima) is desirable to minimize spectral overlap.
Molar Extinction Coefficient (ε) > 50,000 cm⁻¹M⁻¹Typical for organic dyesIndicates the efficiency of light absorption at the excitation maximum.
Fluorescence Quantum Yield (Φf) 0.1 - 0.7Styryl dyes[4]Represents the efficiency of converting absorbed light into emitted fluorescence. This can be highly dependent on the local environment.
Cytotoxicity (IC50) 4.2 µM – 11.5 µM (on Hep3B cells)Styrylpyrylium dyes[5]The concentration at which 50% of cells are non-viable. This is highly cell-line dependent.
Safety and Handling

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[3][6] Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[7][8]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3][8] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when handling.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[3]

Principle of Application in Cellular Imaging

The primary hypothesized research application of this compound is as a fluorescent probe for mitochondria in living cells. This is based on its cationic properties, a feature shared by many well-established mitochondrial stains.

Mechanism of Mitochondrial Accumulation

Mitochondria in healthy, metabolically active cells maintain a significant negative membrane potential across their inner membrane. Cationic dyes, like this compound, are actively transported into the mitochondrial matrix, driven by this electrochemical gradient. This accumulation leads to a concentrated fluorescent signal within the mitochondria, allowing for their visualization.

Mitochondrial_Staining cluster_Cell Living Cell cluster_Cytoplasm Cytoplasm Mitochondrion Mitochondrion (Negative Membrane Potential) BR29_cyto This compound BR29_cyto->Mitochondrion Electrophoretic Accumulation BR29_extra This compound (extracellular) BR29_extra->BR29_cyto Passive Diffusion

Figure 1. Mechanism of cationic dye accumulation in mitochondria.

Experimental Protocols

While specific, validated protocols for using this compound as a cellular stain are not available, the following are detailed, generalized protocols for staining mitochondria in live cells using cationic fluorescent dyes. These should serve as a starting point for the optimization of this compound as a research tool.

Preparation of Staining Solution
  • Stock Solution: Prepare a 1 mM stock solution of the cationic dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).[9]

  • Working Solution: On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final working concentration. A typical starting range for cationic mitochondrial dyes is 25-500 nM.[9][10] The optimal concentration must be determined empirically for each cell type and experimental condition to maximize the signal-to-noise ratio and minimize cytotoxicity.

Staining Protocol for Adherent Cells
  • Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy to approximately 70-80% confluency.

  • Aspirate the culture medium.

  • Wash the cells once with pre-warmed, serum-free medium or buffer.[9]

  • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[9][10]

  • Aspirate the staining solution.

  • Wash the cells two to three times with pre-warmed medium or buffer to remove excess dye and reduce background fluorescence.[9]

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed with imaging using a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Harvest the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in the pre-warmed staining solution at a density of approximately 1 x 10⁶ cells/mL.

  • Incubate for 15-45 minutes at 37°C, protected from light.[10]

  • Pellet the cells by centrifugation.

  • Resuspend the cell pellet in fresh, pre-warmed medium or buffer.

  • The cells are now ready for analysis by flow cytometry or for mounting on a slide for fluorescence microscopy.

Staining_Workflow cluster_Preparation Preparation cluster_Staining Staining cluster_Imaging Analysis A Prepare Stock Solution (1 mM in DMSO) B Prepare Working Solution (25-500 nM in medium) A->B C Incubate Cells with Staining Solution (15-45 min) B->C D Wash Cells (2-3 times) C->D E Image with Fluorescence Microscope D->E

Figure 2. General experimental workflow for live-cell mitochondrial staining.

Potential Applications in Drug Development and Research

Should this compound prove to be an effective mitochondrial stain, it could be utilized in several areas of research and drug development:

  • Assessment of Mitochondrial Health: Changes in mitochondrial morphology and membrane potential are indicators of cellular stress and apoptosis. This compound could potentially be used to monitor these changes in response to drug candidates.

  • High-Content Screening: In an automated imaging setup, it could be used to screen compound libraries for their effects on mitochondrial function.

  • Mechanism of Action Studies: For compounds that are found to be cytotoxic, co-localization studies with this compound could help determine if the mitochondria are a primary target.

Limitations and Considerations

  • Lack of Specific Data: As highlighted, there is a significant lack of published data on the specific photophysical properties, cytotoxicity, and optimal staining conditions for this compound in a research setting. Extensive validation and characterization are required before it can be reliably used.

  • Photostability: The photostability of this compound is unknown. Many organic dyes are prone to photobleaching, which can limit their use in long-term time-lapse imaging.

  • Toxicity: Cationic dyes can be toxic to cells, particularly at higher concentrations or with prolonged exposure, as they can disrupt mitochondrial function. It is crucial to use the lowest effective concentration.

  • Dependence on Membrane Potential: Staining with cationic dyes is dependent on the mitochondrial membrane potential. In cells with depolarized mitochondria (e.g., apoptotic or metabolically compromised cells), staining will be significantly reduced or absent.

Conclusion

This compound, as a cationic dye, holds theoretical potential for use as a fluorescent mitochondrial stain in scientific research. However, a thorough characterization of its photophysical properties, cytotoxicity, and staining efficacy is necessary to validate its utility. The protocols and comparative data provided in this guide, based on analogous well-established cationic dyes, offer a robust starting point for researchers and drug development professionals interested in exploring the capabilities of this compound in cellular imaging. Rigorous experimental optimization and validation will be paramount to its successful application.

References

An In-Depth Technical Guide to the Classification and Synthesis of Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 29, also identified as C.I. 11460, is a cationic dye belonging to the single azo class of colorants.[1] This vibrant red dye is primarily utilized in the textile industry for dyeing acrylic fibers and modified polyesters, as well as in printing applications.[1] Its chemical structure, characterized by a thiazole ring linked to an indole moiety through an azo bridge and a quaternary ammonium group, imparts its cationic nature and dyeing properties. The synthesis of this compound is a multi-step process involving the diazotization of 1-Methyl-2-aminothiazole, followed by an azo coupling reaction with 1-Methyl-2-phenyl-1H-indole, and concluding with a quaternization step, typically using dimethyl sulfate. This guide provides a comprehensive overview of the classification of this compound, its key physicochemical properties, and a detailed, plausible experimental protocol for its synthesis.

Classification and Properties

This compound is classified as a cationic or basic dye.[2] The positive charge on the molecule, located on the thiazolium ring, allows it to form ionic bonds with anionic functional groups present in substrates like acrylic fibers.[2] Chemically, it is categorized as a monoazo dye, containing one azo group (-N=N-) that acts as the chromophore responsible for its color.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 11460[1]
CAS Number 42373-04-6[3]
Chemical Class Single Azo Dye, Cationic Dye[1]
Molecular Formula C₁₉H₁₇ClN₄S[3]
Molecular Weight 368.88 g/mol [4]
Appearance Dark red powder[1]
Solubility in Water (25°C) 120 g/L[1]

Synthesis of this compound

The synthesis of this compound is a three-stage process, as illustrated in the workflow diagram below. The process begins with the formation of a diazonium salt from a heterocyclic amine, which then undergoes an electrophilic substitution reaction with an indole derivative. The final step involves the quaternization of a tertiary nitrogen atom to yield the cationic dye.

Synthesis_Workflow cluster_0 Experimental Workflow Diazotization Step 1: Diazotization of 1-Methyl-2-aminothiazole Coupling Step 2: Azo Coupling with 1-Methyl-2-phenyl-1H-indole Diazotization->Coupling Diazonium Salt Intermediate Quaternization Step 3: Quaternization with Dimethyl Sulfate Coupling->Quaternization Azo Dye Intermediate Purification Purification and Isolation Quaternization->Purification Crude this compound Synthesis_Pathway cluster_pathway Synthesis of this compound A 1-Methyl-2-aminothiazole B Diazonium Salt of 1-Methyl-2-aminothiazole A->B  NaNO₂, HCl  0-5 °C D Azo Dye Intermediate B->D  Azo Coupling  0-5 °C C 1-Methyl-2-phenyl-1H-indole C->D F This compound D->F  Quaternization  Δ E Dimethyl Sulfate E->F

References

An In-Depth Technical Guide to the Spectral Properties and Hypothetical Application of Basic Red 29 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 29, also known as C.I. 11460, is a cationic azo dye traditionally utilized in the textile industry for dyeing acrylic fibers.[1] Its chemical structure, characterized by a positive charge, suggests a potential for interaction with negatively charged biomolecules, such as nucleic acids (DNA and RNA), making it a candidate for investigation in biological staining applications, including fluorescence microscopy. This guide provides a summary of the currently available spectral properties of this compound and presents a hypothetical protocol for its use in staining fixed cells for fluorescence microscopy. It is important to note that while the fundamental properties of the dye are documented, its application in fluorescence microscopy is not well-established, and the provided protocols are based on general methodologies for similar cationic dyes.

Spectral Properties of this compound

Quantitative spectral data for this compound in the context of fluorescence microscopy is not extensively available in the current scientific literature. The following table summarizes the known information, highlighting the parameters that require experimental determination.

Spectral PropertyValueSource/Comment
Absorption Maximum (λabs) ~551 nmEstimated from the UV-Vis spectrum available on PubChem.[2] This value may vary depending on the solvent and local environment.
Excitation Maximum (λex) Not AvailableThis would need to be experimentally determined but is expected to be near the absorption maximum.
Emission Maximum (λem) Not AvailableRequires experimental measurement.
Molar Absorptivity (ε) Not AvailableA measure of how strongly the dye absorbs light at a given wavelength.
Quantum Yield (Φ) Not AvailableRepresents the efficiency of the fluorescence process.
Chemical Formula C₁₉H₁₇ClN₄S[2]
Molecular Weight 368.9 g/mol [2]

Hypothetical Experimental Protocol for Staining Fixed Cells

The following is a generalized protocol for staining fixed mammalian cells with this compound for fluorescence microscopy. This protocol is adapted from standard methods for other fluorescent dyes and would require optimization for specific cell types and experimental conditions.[3][4][5]

Materials:

  • This compound (powder or stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Mounting medium (e.g., with antifade agent)

  • Glass coverslips and microscope slides

  • Cultured mammalian cells on coverslips

Procedure:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

    • Carefully aspirate the culture medium.

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • To allow the dye to access intracellular structures, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a working solution of this compound in PBS. A starting concentration in the range of 1-10 µM is recommended for initial optimization.

    • Incubate the fixed and permeabilized cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

    • Aspirate the staining solution.

  • Washing:

    • Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

  • Mounting:

    • Carefully remove the coverslip from the dish and gently blot the excess PBS from the edge using a kimwipe.

    • Place a drop of mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the absorption maximum, an excitation filter around 540-560 nm and a corresponding emission filter would be a suitable starting point for imaging.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a fluorescence microscopy experiment using a hypothetical staining protocol for this compound.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Culture cells on coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fix with 4% PFA wash1->fixation Proceed to staining permeabilization Permeabilize with Triton X-100 fixation->permeabilization staining Stain with this compound permeabilization->staining wash2 Wash with PBS staining->wash2 mounting Mount coverslip on slide wash2->mounting Proceed to imaging microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis microscopy->analysis

References

Basic Red 29 as a Visualizing Agent in Paper Chromatography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paper chromatography is a planar chromatographic technique renowned for its simplicity, cost-effectiveness, and versatility in separating chemical mixtures. A critical step in this process is the visualization of separated, colorless analytes. This technical guide explores the theoretical application of Basic Red 29, a cationic azo dye, as a post-chromatographic visualizing agent. While direct literature on this specific application is scarce, this document extrapolates from the fundamental principles of chromatography and dye chemistry to provide a comprehensive overview of its potential use. This guide details the properties of this compound, proposes a mechanism of action for visualization, and provides hypothetical experimental protocols and data for its application in identifying and quantifying separated substances.

Introduction to Paper Chromatography and Visualization

Paper chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically high-quality filter paper) and a mobile phase (a solvent or mixture of solvents).[1][2] As the mobile phase moves up the paper by capillary action, it carries the sample components at different rates depending on their polarity, solubility, and affinity for the stationary phase.[3][4][5] This differential migration results in the separation of the components into distinct spots.[2]

For colorless analytes, a subsequent visualization step is necessary to reveal the positions of these spots. Visualization can be achieved through various physical methods (e.g., UV light for fluorescent compounds) or chemical methods, where a visualizing agent (or staining reagent) is applied to the chromatogram to react with the separated compounds and produce colored products.[6] The choice of visualizing agent depends on the chemical nature of the analytes to be detected.

This compound: A Profile

This compound (C.I. 11460) is a cationic dye belonging to the single azo class of compounds.[1][4] Its properties make it a plausible candidate for a visualizing agent for specific classes of compounds.

PropertyValueReference
Chemical Formula C₁₉H₁₇ClN₄S[1][3][4]
Molecular Weight 368.98 g/mol [1][3][4]
CAS Number 42373-04-6[1][3]
Appearance Dark red powder[1][3][4]
Solubility in Water 120 g/L (at 25°C)[1][3][7]
Class Cationic (Basic) Dye[1][7]

Being a cationic dye, this compound carries a positive charge.[6] This characteristic is central to its proposed mechanism as a visualizing agent, as it can form ionic bonds with negatively charged (anionic) or highly polar molecules.[6][8]

Proposed Mechanism of Visualization

The visualization of analytes on a paper chromatogram using this compound is predicated on the electrostatic interaction between the cationic dye and anionic or polar functional groups of the separated compounds. The cellulose paper itself has a high affinity for polar molecules, but the interaction with a cationic dye can produce a distinct, colored spot against the background.

The proposed mechanism involves the following steps:

  • Separation : The analytes are separated on the chromatography paper based on their intrinsic properties.

  • Drying : The chromatogram is thoroughly dried to remove the mobile phase.

  • Staining : The dried chromatogram is treated with a dilute solution of this compound.

  • Binding : The positively charged this compound molecules bind to the separated analyte spots that possess anionic functional groups (e.g., carboxylic acids, sulfonic acids) or are significantly polar.[8]

  • Washing : A washing step removes the excess, unbound dye from the background of the paper.

  • Visualization : The analyte spots are revealed as distinct red or pink spots where the dye has been retained.

Conceptual Interaction Diagram

cluster_0 Paper Chromatography Stationary Phase (Cellulose) cluster_1 Visualizing Agent Analyte Separated Analyte Spot (Anionic/Polar) BR29 This compound (Cationic Dye) BR29->Analyte Ionic Interaction (Electrostatic Attraction)

Caption: Proposed ionic interaction between cationic this compound and an anionic analyte.

Hypothetical Experimental Protocols

The following protocols are provided as a detailed guide for the theoretical application of this compound as a visualizing agent. Researchers should optimize these parameters for their specific analytes and systems.

Preparation of Reagents
  • Visualizing Reagent (0.1% w/v this compound): Dissolve 100 mg of this compound powder in 100 mL of deionized water. If necessary, add 1-2 drops of glacial acetic acid to ensure complete dissolution and stability.

  • Destaining Solution (1% v/v Acetic Acid): Add 10 mL of glacial acetic acid to 990 mL of deionized water.

  • Mobile Phase: A common mobile phase for separating polar compounds like amino acids or organic acids is a mixture of n-butanol, glacial acetic acid, and water (e.g., in a 4:1:5 or 12:3:5 ratio). The choice of solvent depends on the analytes.

Chromatographic Procedure
  • Paper Preparation: Cut a sheet of Whatman No. 1 chromatography paper to the desired dimensions (e.g., 20 cm x 20 cm). Draw a pencil line (the origin) 2 cm from the bottom edge. Mark equidistant points along this line for sample application.

  • Sample Application: Using a capillary tube or micropipette, apply small spots (2-5 µL) of the sample solutions and standards onto the marked points at the origin. Allow the spots to dry completely between applications to keep them concentrated.

  • Chromatogram Development: Pour the mobile phase into the chromatography tank to a depth of about 1 cm. Place the prepared paper in the tank, ensuring the origin line is above the solvent level. Seal the tank to maintain a saturated atmosphere. Allow the solvent to ascend the paper until the solvent front is about 2-3 cm from the top edge.

  • Drying: Remove the chromatogram from the tank and immediately mark the position of the solvent front with a pencil. Dry the paper completely in a fume hood or a drying oven at a temperature that will not degrade the analytes (e.g., 60-80°C).

General Experimental Workflow

A 1. Prepare Chromatography Paper (Draw Origin Line) B 2. Apply Sample Spots to Origin A->B C 3. Develop Chromatogram in Solvent Tank B->C D 4. Dry Developed Chromatogram C->D E 5. Apply this compound Staining Solution D->E F 6. Destain with Dilute Acetic Acid E->F G 7. Visualize & Analyze (Calculate Rf values) F->G

Caption: Standard workflow for paper chromatography using a post-staining visualization step.

Visualization Procedure
  • Staining: Immerse the dried chromatogram in the 0.1% this compound solution for 1-2 minutes, or spray the solution evenly over the paper.

  • Destaining: Briefly rinse the stained chromatogram in the 1% acetic acid destaining solution to remove excess background color. The duration of this step is critical and may require optimization; over-washing can reduce the intensity of the analyte spots.

  • Final Drying: Allow the chromatogram to air dry completely. The separated spots should appear as red or pink against a lighter background.

Data Presentation and Analysis

The primary quantitative data obtained from paper chromatography is the Retention Factor (Rf value), which is a ratio of the distance traveled by the solute to the distance traveled by the solvent front.[9]

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and can be used for identification by comparing it to the Rf value of a known standard run under the same conditions.[9]

Hypothetical Data Table

Below is a table of hypothetical results for the separation of three acidic compounds (A, B, and C) and an unknown mixture, visualized with this compound.

AnalyteDistance from Origin (cm)Solvent Front Distance (cm)Calculated Rf ValueSpot Color
Standard A 3.215.00.21Red
Standard B 6.915.00.46Red
Standard C 10.515.00.70Red
Unknown Spot 1 3.315.00.22Red
Unknown Spot 2 10.415.00.69Red

From this hypothetical data, the unknown mixture appears to contain compounds A and C.

Conclusion and Future Directions

The use of this compound as a visualizing agent in paper chromatography presents a theoretically sound method for the detection of anionic and highly polar compounds. Its cationic nature, high water solubility, and intense color make it a strong candidate for this application. The proposed protocols and mechanisms in this guide offer a foundational framework for researchers interested in exploring this technique.

Further experimental validation is required to determine the detection limits, specificity, and optimal conditions for a range of analytes. Comparative studies with established visualizing agents would also be beneficial to assess its efficacy. Nevertheless, this compound holds potential as a simple, cost-effective, and readily available tool in the analytical chemist's repertoire for paper chromatography.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Basic Red 29 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Basic Red 29, a cationic thiazolium dye, is a valuable tool in various research and industrial applications due to its brilliant color and fluorescent properties. However, its handling in a laboratory setting necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of personnel. This in-depth technical guide outlines the essential safety and handling precautions for this compound, providing a framework for its responsible use in scientific endeavors.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential to cause adverse health effects upon exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

While not classified as harmful by ingestion based on current evidence, it may still pose a risk to individuals with pre-existing organ damage.[3] There is also reported mutagenicity data, indicating the potential for irreversible effects.[1]

Quantitative Toxicological and Physical Data

Comprehensive toxicological data for this compound is not extensively available in the public domain. However, the following table summarizes the key physical, chemical, and known toxicological information.

PropertyValueReference
Chemical Formula C₁₉H₁₇ClN₄S[1]
Molecular Weight 368.88 g/mol [4]
CAS Number 42373-04-6[1]
Appearance Red Powder[1]
Odor Odorless[1]
LD50/LC50 Not listed/No information available[1]
Mutagenicity Mutagenicity data reported[1][5]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to control dust generation and inhalation exposure.[1]

  • Ventilation: The laboratory should be equipped with adequate general ventilation.[6]

  • Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][6] For tasks with a higher risk of exposure, chemical-resistant clothing may be necessary.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be worn.[4]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for preventing accidents and exposure.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[3]

    • Minimize dust generation and accumulation.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Use non-sparking tools and explosion-proof equipment where applicable, as fine dust can form explosive mixtures with air.[3][6]

  • Storage:

    • Store in a tightly closed, labeled container.[3]

    • Keep in a cool, dry, and well-ventilated area.[6]

    • Store away from incompatible materials such as strong oxidizing and reducing agents.[1]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Get medical aid if irritation develops or persists.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spills: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[1][3] For major spills, evacuate the area and follow emergency procedures.[3]

Experimental Workflow and Safety Logic

The following diagrams illustrate a typical experimental workflow for handling this compound and the hierarchy of controls to be implemented.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Prepare work area in Chemical Fume Hood A->B C Verify emergency equipment functionality (Eyewash, Safety Shower) B->C D Weigh this compound powder in fume hood C->D E Dissolve in appropriate solvent D->E F Perform experimental procedure E->F G Decontaminate glassware and work surfaces F->G H Dispose of waste in labeled hazardous waste container G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J

Caption: A flowchart illustrating the safe handling workflow for this compound in a laboratory setting.

G Hierarchy of Controls for this compound Exposure A Elimination/Substitution B Engineering Controls (Fume Hood, Ventilation) label_most Most Effective C Administrative Controls (SOPs, Training) D Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) label_least Least Effective

References

An In-depth Technical Guide to Basic Red 29 (CAS No. 42373-04-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Basic Red 29, a synthetic azo dye widely utilized in various industrial and research applications. This document details its chemical and physical properties, synthesis, mechanism of action, experimental protocols, and safety information, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Chemical and Physical Properties

This compound, also known as Cationic Red 2GL, is a single azo, cationic dye.[1] It appears as a dark red, uniform powder.[2][3] The positive charge in the dye's molecular structure facilitates its strong affinity for negatively charged substrates.[4][5] It is readily soluble in water, forming a red solution.[2]

Identification and Nomenclature
IdentifierValue
CAS Number 42373-04-6[1][6]
C.I. Name This compound[1]
C.I. Number 11460[6][7]
EINECS Number 255-785-4[7][8]
IUPAC Name (1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene chloride[9]
Synonyms Cationic Red 2GL, Basacryl Red GL, Kayacryl Red GL, Diacryl Red GL-N[6][9]
Physicochemical Data
PropertyValue
Molecular Formula C₁₉H₁₇ClN₄S[1][6]
Molecular Weight 368.98 g/mol [1][6]
Appearance Dark red powder[1]
Water Solubility 120 g/L at 25°C[1][6]
Density 1.4 g/cm³ at 20°C[2]
logP -1 at 20°C[2]
Compatibility Value (K) 2[2][3]
f value 0.23[1][6]
Spectroscopic Data
SpectroscopyDetails
UV-Vis The maximum absorbance (λmax) in the visible spectrum is reported to be around 551 nm.[10] PubChem also indicates the availability of UV-Vis spectra.[9]
FTIR PubChem indicates the availability of FTIR spectra (KBr-Pellet and ATR-IR).[9] Key expected peaks would correspond to C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the aromatic and heterocyclic rings, and the N=N azo group stretching.
NMR Specific experimental NMR data for this compound is not found in the searched literature. A theoretical ¹H NMR spectrum would show signals corresponding to the methyl protons, aromatic protons of the phenyl and indole rings, and protons on the thiazolium ring. A ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule.
Fastness Properties

The dye exhibits good fastness properties, particularly on acrylic fibers.

Fastness TestGrade
Light Fastness 7-8[1][6]
Perspiration (fading) 5[6]
Perspiration (stain) 5[6]
Soaping (fading) 4-5[6]
Soaping (stain) 5[6]

Synthesis and Mechanism of Action

Synthesis Pathway

The manufacturing process for this compound involves a multi-step chemical synthesis.[1][11] It begins with the diazotization of 1-Methyl-2-aminothiazole. The resulting diazonium salt is then coupled with 1-Methyl-2-phenyl-1H-indole. The final step is the formation of the quaternary ammonium salt, which imparts the cationic nature to the dye molecule.[1][11]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Quaternization A 1-Methyl-2-aminothiazole B Diazonium Salt A->B NaNO2, HCl D Azo Dye Intermediate B->D C 1-Methyl-2-phenyl-1H-indole C->D F This compound D->F E Quaternizing Agent E->F G cluster_0 Dye Bath (Aqueous Solution) cluster_1 Acrylic Fiber cluster_2 Dyed Fiber Dye This compound (Dye Cation D+) Fiber Fiber with Anionic Sites (-COO-) Dye->Fiber Adsorption & Diffusion (Requires T > Tg) DyedFiber Ionic Bond Formation (Fiber-COO-D+) Fiber->DyedFiber Ionic Bonding G A Prepare this compound Solution (e.g., 30 mg/L) B Adjust pH / Add Scavengers (Optional) A->B C Place in Ultrasonic Reactor (e.g., 300 kHz, 80 W) B->C D Start Sonication (Constant Temperature) C->D E Withdraw Aliquots at Time Intervals D->E F Measure Absorbance (UV-Vis at ~551 nm) E->F G Calculate Degradation Rate F->G G A Prepare Dye Solution with Supporting Electrolyte B Set up Electrochemical Cell (e.g., BDD Anode) A->B C Apply Constant Current/Voltage B->C D Run Electrolysis for Set Time C->D E Withdraw Samples Periodically D->E F Analyze Samples (UV-Vis, COD, Toxicity) E->F G Determine Removal Efficiency F->G

References

An In-Depth Technical Guide to Basic Red 29 (C.I. 11460) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic azo dye Basic Red 29 (C19H17ClN4S), focusing on its chemical properties, synthesis, and potential applications in biological research, particularly in the context of nucleic acid visualization and cellular interaction. This document is intended to serve as a foundational resource for researchers interested in utilizing this dye in their experimental workflows.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 11460, is a synthetic organic compound belonging to the single azo class of dyes.[1][2] Its cationic nature, conferred by a quaternary ammonium group, allows it to interact with negatively charged molecules, a key feature for its use in various industrial and potential biological applications.[3] The dye presents as a dark red powder and is readily soluble in water.[1][2][4]

A summary of its key quantitative data is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C19H17ClN4S[1][2][5]
Molecular Weight 368.88 g/mol [4][5][6]
CAS Registry Number 42373-04-6[1][2][4][5]
Colour Index 11460[1]
Appearance Dark red powder[1][2][4]
Water Solubility (at 25°C) 120 g/L[1][4]
LogP -1 (at 20°C)[4]

Synthesis of this compound

The manufacturing process of this compound involves a multi-step chemical synthesis. The primary reaction is a diazotization of 1-Methyl-2-aminothiazole, which is then coupled with 1-Methyl-2-phenyl-1H-indole. The final step involves the formation of a quaternary ammonium salt, which imparts the cationic charge to the molecule.[1][2]

Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 1-Methyl-2-aminothiazole C Diazotization A->C NaNO2, HCl B 1-Methyl-2-phenyl-1H-indole D Azo Coupling B->D C->D E Quaternization D->E Methylating Agent F This compound E->F

Synthesis pathway of this compound.

Potential Biological Applications and Mechanism of Action

While primarily used in the textile industry for dyeing acrylic fibers, the cationic nature of this compound suggests its potential for applications in biological research, particularly for staining and visualizing negatively charged macromolecules such as nucleic acids (DNA and RNA).

Interaction with DNA

Azo dyes have been shown to interact with DNA, with studies suggesting that many act as minor groove binders.[7] This interaction is primarily electrostatic, driven by the attraction between the cationic dye and the negatively charged phosphate backbone of DNA. Such binding can lead to conformational changes in the DNA double helix and may interfere with cellular processes like replication and transcription.[8] The genotoxicity of some azo dyes has been linked to their ability to form adducts with DNA, potentially leading to mutations.[9][10]

Cellular Metabolism and Genotoxicity

The metabolism of azo dyes in biological systems is a critical factor in their toxicological profile. In the mammalian body, azo dyes can be metabolized by azoreductases present in the liver and intestinal microbiota.[11][12][13] This reductive cleavage of the azo bond (-N=N-) can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[11][12][13] The genotoxicity of azo dye reduction products has been demonstrated in various studies, where they have been shown to induce DNA damage.[9][14][15]

The cellular response to DNA damage induced by agents like azo dyes typically involves the activation of complex signaling pathways. These pathways can lead to cell cycle arrest, initiation of DNA repair mechanisms, or, in cases of severe damage, apoptosis (programmed cell death).

DNA Damage Response cluster_stimulus Stimulus cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors & Outcomes DNA_Damage DNA Damage (e.g., by Azo Dye) Sensors Sensor Proteins (e.g., MRN complex) DNA_Damage->Sensors ATM_ATR ATM/ATR Kinases Sensors->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Simplified DNA damage response pathway.

Experimental Protocols

While specific, validated protocols for the use of this compound in biological research are not widely published, a general methodology can be adapted from protocols for similar cationic azo dyes, such as Basic Red 46. The following is a proposed experimental workflow for nucleic acid staining in fixed cells, which should be optimized for specific cell types and experimental conditions.

Proposed Protocol for Nucleic Acid Staining in Fixed Cells

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on coverslips or in appropriate imaging plates.

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization solution for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO or water).

    • Dilute the stock solution in PBS to a working concentration (a starting range of 1-10 µM is recommended for optimization).

    • Incubate cells with the staining solution for 15-30 minutes at room temperature, protected from light.

    • Wash cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets. The excitation and emission maxima for this compound are not well-documented for microscopy and would need to be determined empirically, likely near its absorbance maximum.

Experimental Workflow for Nucleic Acid Staining A Cell Culture B Fixation (e.g., 4% PFA) A->B C Permeabilization (e.g., Triton X-100) B->C D Staining with This compound C->D E Washing D->E F Mounting E->F G Fluorescence Microscopy F->G

Workflow for nucleic acid staining.

Considerations for Other Applications
  • Flow Cytometry: Cationic dyes can be used in flow cytometry to assess cell viability or for nuclear staining. Optimization of dye concentration and incubation times would be crucial to minimize cytotoxicity and ensure specific staining.

  • Cell Viability Assays: While not a primary application, the potential for this compound to differentially stain viable and non-viable cells could be explored, similar to other vital dyes. However, its potential cytotoxicity would need to be carefully evaluated.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and direct contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a cationic azo dye with well-defined chemical properties and a straightforward synthesis. While its primary use is in the textile industry, its molecular characteristics suggest potential for applications in biological research, particularly as a stain for nucleic acids. Further research is needed to fully characterize its fluorescence properties and to develop and validate specific protocols for its use in techniques such as fluorescence microscopy and flow cytometry. Researchers should also be mindful of the potential for metabolic activation of azo dyes into genotoxic compounds when interpreting experimental results. This guide provides a starting point for the exploration of this compound as a tool in the life sciences.

References

Ecotoxicity of Basic Red 29: A Technical Guide for Disposal and Environmental Risk Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available ecotoxicity information for the cationic azo dye, Basic Red 29 (C.I. 11460; CAS No. 42373-04-6). Extensive searches of scientific literature and toxicology databases have revealed a significant lack of publicly available quantitative ecotoxicity data (e.g., LC50, EC50) for this specific substance. While safety data sheets consistently classify this compound as "toxic to aquatic organisms," numerical values to substantiate this claim are not provided.[1][2]

This guide, therefore, aims to provide a framework for assessing the ecotoxicity of this compound by detailing the standard experimental protocols that should be employed and by exploring a likely mechanism of toxicity based on data from a structurally related cationic azo dye.

Quantitative Ecotoxicity Data

As of the compilation of this report, no definitive, publicly accessible studies providing acute or chronic ecotoxicity values for this compound across different trophic levels were identified. The following tables summarize this data gap.

Table 1: Acute Aquatic Toxicity Data for this compound

Test OrganismEndpoint (e.g., LC50, EC50)DurationValue (mg/L)Reference
Fish (e.g., Danio rerio, Oncorhynchus mykiss)96-hour LC5096 hoursNo data available
Invertebrate (e.g., Daphnia magna)48-hour EC5048 hoursNo data available
Algae (e.g., Pseudokirchneriella subcapitata)72-hour EC5072 hoursNo data available
Bacteria (e.g., Aliivibrio fischeri)30-minute EC5030 minutesNo data available*

One study noted that Microtox toxicity tests were performed on this compound solutions, but did not report the initial EC50 value before degradation treatment.[3]

Standardized Experimental Protocols for Ecotoxicity Testing

To address the existing data gap, the following standardized OECD (Organisation for Economic Co-operation and Development) guidelines are recommended for determining the aquatic toxicity of this compound. Adherence to these protocols ensures that the data generated is reliable, reproducible, and suitable for regulatory and risk assessment purposes.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour exposure.

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Test Duration: 96 hours.

  • Method: Fish are exposed to a range of concentrations of the test substance. A static, semi-static, or flow-through system can be used. For a substance like this compound, a semi-static design (with renewal of the test solution every 24 hours) is recommended to maintain stable exposure concentrations.

  • Test Concentrations: A preliminary range-finding test is conducted to determine the appropriate concentration range for the definitive test. The definitive test should include at least five concentrations in a geometric series.

  • Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Test Duration: 48 hours.

  • Method: Young daphnids are exposed to a series of concentrations of the test substance in a static system.

  • Test Concentrations: At least five concentrations arranged in a geometric series are used.

  • Observations: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 for immobilization is calculated with 95% confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: A non-motile green alga, such as Pseudokirchneriella subcapitata.

  • Test Duration: 72 hours.

  • Method: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature.

  • Test Concentrations: A minimum of five concentrations in a geometric progression are recommended.

  • Observations: Algal growth is measured at 24, 48, and 72 hours by determining cell density or another biomass surrogate (e.g., fluorescence).

  • Data Analysis: The average specific growth rate and yield are calculated for each concentration. The concentration-response curves are plotted to determine the EC50 values for both growth rate and yield.

Visualizations: Workflows and Potential Toxic Mechanisms

Experimental Workflow for Aquatic Ecotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the acute aquatic toxicity of a chemical like this compound, following OECD guidelines.

Ecotoxicity_Workflow cluster_prep Preparation cluster_testing Acute Toxicity Testing cluster_analysis Data Analysis & Reporting prep Test Substance (this compound) Characterization fish_test Fish Test (OECD 203) 96-hr LC50 prep->fish_test Exposure daphnia_test Daphnia Test (OECD 202) 48-hr EC50 prep->daphnia_test Exposure algae_test Algae Test (OECD 201) 72-hr EC50 prep->algae_test Exposure media Preparation of Test Media media->fish_test media->daphnia_test media->algae_test organisms Culturing of Test Organisms organisms->fish_test organisms->daphnia_test organisms->algae_test analysis Statistical Analysis (e.g., Probit) fish_test->analysis Collect Data (Mortality, Immobilization, Growth Inhibition) daphnia_test->analysis Collect Data (Mortality, Immobilization, Growth Inhibition) algae_test->analysis Collect Data (Mortality, Immobilization, Growth Inhibition) report Final Report & Risk Assessment analysis->report

Standard workflow for acute aquatic ecotoxicity testing.
Postulated Signaling Pathway: Oxidative Stress

In the absence of specific mechanistic data for this compound, we can infer a likely toxicity pathway from studies on the similar cationic azo dye, Basic Red 51. Research on zebrafish embryos exposed to Basic Red 51 indicates the induction of oxidative stress.[4] This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the cell's antioxidant defense mechanisms.

The diagram below illustrates the key components of an oxidative stress response pathway that may be activated by cationic azo dyes in aquatic organisms.

Oxidative_Stress_Pathway cluster_defense Antioxidant Defense System dye This compound (Cationic Azo Dye) ros Increased Reactive Oxygen Species (ROS) dye->ros Induces lipid_perox Lipid Peroxidation ros->lipid_perox Causes dna_damage DNA Damage ros->dna_damage Causes protein_ox Protein Oxidation ros->protein_ox Causes gsh Glutathione (GSH) ros->gsh Upregulates gst Glutathione S-Transferase (GST) ros->gst Upregulates cat Catalase (CAT) ros->cat Upregulates detox Detoxified Products gsh->detox Conjugation via GST gst->detox cat->detox Degrades H2O2

Hypothesized oxidative stress pathway induced by this compound.

Conclusion

The classification of this compound as "toxic to aquatic organisms" highlights the need for responsible disposal and the prevention of its release into aquatic environments. However, the profound lack of quantitative ecotoxicity data prevents a formal risk assessment. It is strongly recommended that the standard OECD tests outlined in this guide be conducted to generate the necessary LC50 and EC50 values. Furthermore, mechanistic studies, potentially focusing on oxidative stress pathways, would provide a more complete understanding of the environmental risks posed by this compound. This information is critical for developing effective wastewater treatment strategies and for protecting aquatic ecosystems.

References

An In-depth Technical Guide to Basic Red 29: Discovery and Historical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 29, also known by its Colour Index name C.I. 11460, is a cationic monoazo dye primarily utilized in the textile industry for imparting a vibrant red hue to acrylic fibers. This technical guide delves into the historical context of its development, its chemical synthesis, and its principal historical application in textile dyeing. Detailed experimental protocols for its synthesis and a general historical method for its application are provided, alongside a compilation of its key quantitative properties. Visual diagrams illustrating the synthesis pathway and a typical dyeing workflow are included to facilitate a comprehensive understanding of this significant industrial colorant.

Introduction

The mid-20th century witnessed a surge in the development of synthetic fibers, with polyacrylonitrile (acrylic) fibers gaining prominence for their wool-like properties. This innovation necessitated the parallel development of new dye classes capable of effectively coloring these novel materials. Cationic dyes, including this compound, emerged as a critical solution, offering bright, strong shades with good fastness on acrylic substrates. This guide provides a detailed examination of this compound, from its chemical origins to its practical application.

Discovery and Historical Context

Chemical Synthesis

This compound is a monoazo dye synthesized through a multi-step process involving diazotization, coupling, and quaternization. The overall reaction involves the diazotization of 1-Methyl-2-aminothiazole, which is then coupled with 1-Methyl-2-phenyl-1H-indole. The final step is the formation of a quaternary ammonium salt, which imparts the cationic charge to the dye molecule.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 1-Methyl-2-aminothiazole C Diazotization (NaNO2, HCl, 0-5°C) A->C Forms Diazo Salt B 1-Methyl-2-phenyl-1H-indole D Azo Coupling B->D C->D E Quaternization (e.g., Dimethyl Sulfate) D->E Forms Intermediate F This compound (C.I. 11460) E->F

Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

  • 1-Methyl-2-aminothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 1-Methyl-2-phenyl-1H-indole

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium chloride (NaCl)

  • Ice

  • Water

  • Suitable organic solvent (e.g., acetic acid)

Procedure:

  • Diazotization of 1-Methyl-2-aminothiazole:

    • Dissolve a specific molar equivalent of 1-Methyl-2-aminothiazole in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

    • Slowly add a concentrated aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C with an ice bath.

    • Stir the mixture for approximately 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of the reaction can be checked with starch-iodide paper.

  • Azo Coupling:

    • In a separate vessel, dissolve an equimolar amount of 1-Methyl-2-phenyl-1H-indole in a suitable solvent, such as acetic acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the solution of 1-Methyl-2-phenyl-1H-indole, maintaining the temperature below 10 °C.

    • Stir the reaction mixture for several hours until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • Quaternization and Isolation:

    • To the resulting azo compound, add dimethyl sulfate to carry out the quaternization of the thiazole nitrogen. This step is typically performed at a slightly elevated temperature, with careful monitoring.

    • After the quaternization is complete, the dye is precipitated from the reaction mixture by adding a saturated solution of sodium chloride.

    • The precipitated this compound is then collected by filtration, washed with a cold brine solution to remove impurities, and dried under vacuum.

Historical Application: Dyeing of Acrylic Fibers

The primary historical application of this compound has been the dyeing of acrylic fibers. The cationic nature of the dye allows it to form strong ionic bonds with the anionic sulfonate or carboxylate groups present in the acrylic polymer, resulting in dyeings with high fastness properties.

Dyeing_Workflow A Dye Bath Preparation (Water, Acetic Acid, Sodium Acetate) B Addition of Retarding Agent A->B C Introduction of Acrylic Fiber B->C D Addition of this compound Solution C->D E Gradual Temperature Increase (e.g., to 95-100°C) D->E F Dyeing at Elevated Temperature (e.g., 60 minutes) E->F G Cooling and Rinsing F->G H Drying G->H

Typical workflow for dyeing acrylic fibers with this compound.

Experimental Protocol: Historical Dyeing Method for Acrylic Fibers

The following protocol outlines a general historical procedure for dyeing acrylic fibers with this compound in a laboratory setting.

Materials:

  • Acrylic fiber or fabric

  • This compound

  • Acetic acid (CH₃COOH)

  • Sodium acetate (CH₃COONa)

  • Retarding agent (a cationic surfactant)

  • Water

Procedure:

  • Dye Bath Preparation:

    • Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 40:1).

    • Add acetic acid and sodium acetate to the water to create a buffer system, adjusting the pH to approximately 4.5-5.5.

    • Add a retarding agent to the dyebath. The concentration of the retarder is crucial for controlling the rate of dye uptake and ensuring a level dyeing.

  • Dyeing Process:

    • Introduce the acrylic material into the dyebath at a moderate temperature (e.g., 60 °C).

    • Separately, prepare a stock solution of this compound by pasting the dye powder with a small amount of acetic acid and then dissolving it in hot water.

    • Add the dye solution to the dyebath.

    • Gradually raise the temperature of the dyebath to the boil (95-100 °C) over a period of 30-45 minutes.

    • Maintain the dyeing at this temperature for approximately 60 minutes to allow for complete dye penetration and fixation.

  • Finishing:

    • After dyeing, the dyebath is slowly cooled to avoid setting creases in the material.

    • The dyed acrylic is then thoroughly rinsed with water to remove any unfixed dye.

    • Finally, the material is dried.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₉H₁₇ClN₄S[1]
CAS Number 42373-04-6[1]
Colour Index Number 11460[1]
Molecular Weight 368.88 g/mol [2]
Appearance Dark red powder[1]
Solubility in Water (25 °C) 120 g/L[1]
λmax 511 nm

Table 2: Fastness Properties on Acrylic Fiber

Fastness TestRating (ISO Scale)
Light Fastness 7-8[1]
Washing Fastness 4-5
Perspiration Fastness 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4

Conclusion

This compound has played a significant role in the coloration of acrylic textiles, offering a combination of vibrant shade and good fastness properties that were essential for the success of these synthetic fibers. While the specific details of its initial discovery remain elusive, its chemical synthesis and application methods are well-established. This technical guide provides a comprehensive overview for researchers and professionals, consolidating the available knowledge on this important industrial dye. Further research into historical company archives may yet uncover the specific origins of this widely used colorant.

References

An In-depth Technical Guide to the Azo Group Chemistry in Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 29, a cationic monoazo dye, is a synthetic organic compound primarily utilized in the textile industry for dyeing acrylic fibers.[1][2] Its chemical structure, characterized by a thiazole ring linked to a 1-methyl-2-phenyl-1H-indole moiety via an azo bridge (-N=N-), imparts its vibrant red color.[1][2] While its industrial applications are well-established, the rich chemistry of its azo group and the broader biological implications of cationic azo dyes are of increasing interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the core chemistry of this compound, including its synthesis, spectral properties, and potential biological activities, with a focus on aspects relevant to scientific research and pharmaceutical applications.

Chemical and Physical Properties

This compound, also known by its Colour Index name C.I. 11460, is a dark red powder.[1][2] It is soluble in water, with a reported solubility of 120 g/L at 25°C.[1][2] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₉H₁₇ClN₄S[1]
Molecular Weight 368.88 g/mol [1]
CAS Number 42373-04-6[1]
Appearance Dark red powder[1][2]
Solubility in Water 120 g/L at 25°C[1][2]
UV-Vis λmax ~551 nm[3]

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization. The following sections detail its expected spectral features.

UV-Visible Spectroscopy

The color of this compound arises from electronic transitions within its extended π-conjugated system, which includes the indole and thiazole rings connected by the azo bridge. The UV-Vis spectrum is expected to show a strong absorption band in the visible region. One study on the sonochemical degradation of this compound reported an absorption maximum (λmax) at approximately 551 nm.[3] This absorption is characteristic of the π → π* transition of the conjugated azo system.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic rings
~2950-2850C-H stretchMethyl groups
~1600-1450C=C stretchAromatic rings
~1550-1475N=N stretchAzo group
~1360-1250C-N stretchAromatic amines
~750-700C-H bendAromatic rings
~700-600C-S stretchThiazole ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. However, the expected chemical shifts can be predicted based on its chemical structure. The aromatic protons of the phenyl and indole rings would appear in the downfield region (typically δ 7-8 ppm). The methyl protons on the indole and thiazole rings would appear more upfield (likely in the δ 2-4 ppm range). The ¹³C NMR spectrum would show a series of signals for the aromatic carbons, with the carbons of the azo group and the carbon adjacent to the sulfur in the thiazole ring having characteristic chemical shifts.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1][2]

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 1-Methyl-2-aminothiazole D Diazonium Salt Intermediate A->D Diazotization (0-5 °C) B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F This compound D->F Azo Coupling E 1-Methyl-2-phenyl-1H-indole E->F

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-phenyl-1H-indole (Coupling Component)

This protocol is based on general methods for the synthesis of N-alkylated indoles.

  • Materials: 2-phenylindole, sodium hydride (NaH), methyl iodide (CH₃I), and anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-phenylindole (1 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-phenyl-1H-indole.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure for diazotization and azo coupling.

  • Materials: 1-Methyl-2-aminothiazole, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), 1-methyl-2-phenyl-1H-indole, and a suitable solvent (e.g., acetic acid).

  • Procedure:

    • Diazotization:

      • Dissolve 1-methyl-2-aminothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

      • To this cooled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

      • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Azo Coupling:

      • In a separate flask, dissolve 1-methyl-2-phenyl-1H-indole (1 equivalent) in a suitable solvent such as glacial acetic acid.

      • Cool this solution to 0-5 °C.

      • Slowly add the previously prepared cold diazonium salt solution to the solution of 1-methyl-2-phenyl-1H-indole with vigorous stirring, maintaining the temperature below 5 °C.

      • Continue stirring the reaction mixture at low temperature for 2-3 hours.

      • The product, this compound, will precipitate out of the solution.

      • Collect the solid product by filtration, wash with cold water, and dry.

Azo Group Chemistry and Reactivity

The azo group (-N=N-) is the chromophore of this compound and is central to its chemical reactivity.

  • Reduction: The azo bond can be reduced by various chemical and biological reducing agents. This reduction typically leads to the cleavage of the azo bond, forming two separate amine compounds. This property is the basis for the degradation of many azo dyes and is a key consideration in their toxicological assessment.

  • Complexation: The nitrogen atoms of the azo group, along with the nitrogen and sulfur atoms in the heterocyclic rings, can act as ligands for metal ions, forming metal-dye complexes. This can alter the dye's color, solubility, and stability.

Potential Biological Activities and Relevance to Drug Development

While this compound is primarily an industrial dye, the broader class of cationic azo dyes and compounds containing thiazole and indole moieties have been investigated for various biological activities.

  • Anticancer Activity: Many azo dyes and their derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis. Thiazole-containing compounds are known to target various signaling pathways implicated in cancer progression.

  • Enzyme Inhibition: Azo compounds have been explored as inhibitors of various enzymes. For instance, some azo dyes have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase.

  • Antimicrobial Activity: The thiazole moiety is present in numerous antimicrobial agents. Cationic azo dyes containing this heterocycle may exhibit antibacterial and antifungal properties.

The positive charge of this compound could facilitate its interaction with negatively charged biological macromolecules such as DNA and acidic proteins, as well as with the mitochondrial membrane, which has a negative potential. This suggests potential applications as a biological probe or as a starting point for the design of targeted therapeutic agents.

Potential Signaling Pathway Involvement

Given the reported anticancer activities of structurally related compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two such pathways are the PI3K/Akt/mTOR and the NF-κB pathways, which are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a major focus of cancer drug development.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation BasicRed29 This compound (Hypothetical) BasicRed29->PI3K inhibits? BasicRed29->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation is linked to the development and progression of many cancers.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc IκB degradation, NF-κB translocation Gene Target Gene Expression (Proliferation, Anti-apoptosis) NFkB_nuc->Gene Stimuli Pro-inflammatory Stimuli Stimuli->IKK BasicRed29 This compound (Hypothetical) BasicRed29->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Disclaimer: The involvement of this compound in the PI3K/Akt/mTOR and NF-κB signaling pathways is hypothetical and based on the known biological activities of structurally related compounds. Further experimental validation is required to confirm these interactions.

Toxicological Profile

Conclusion

This compound, while primarily an industrial dye, possesses a rich chemical functionality centered around its azo group. Its synthesis is a classic example of diazotization and azo coupling reactions. The presence of thiazole and indole moieties, coupled with its cationic nature, suggests a potential for interesting biological activities that may be relevant to drug discovery and development. Further research is warranted to fully elucidate its spectroscopic properties, toxicological profile, and to explore its potential interactions with biological systems, including key signaling pathways. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and related cationic azo dyes.

References

Methodological & Application

Application Notes and Protocols for Basic Red 29 as a Potential DNA Stain in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 29 is a cationic dye that, due to its positive charge, has the potential to interact with negatively charged nucleic acids, such as DNA.[1] This property suggests its possible application as a fluorescent stain for visualizing DNA in fixed cells. While established and validated protocols for the specific use of this compound as a DNA stain are not widely available in scientific literature, this document provides a generalized protocol based on the principles of staining with cationic dyes. The following procedures and recommendations are intended as a starting point for researchers to develop a specific protocol for their experimental needs, and will likely require optimization for different cell types and imaging systems.

Physicochemical and Fluorescent Properties

A summary of the known quantitative data for this compound is presented below. For comparison, properties of other common red fluorescent DNA stains are also included. Researchers should note that critical data for fluorescence microscopy of this compound, such as the precise excitation and emission maxima, quantum yield, and photostability, are not well-documented and would need to be determined empirically.

PropertyThis compoundPropidium Iodide (PI)Ethidium Bromide (EtBr)
Molecular Formula C₁₉H₁₇ClN₄S[1]C₂₇H₂₅I₂N₄C₂₁H₂₀BrN₃
Molecular Weight 368.88 g/mol [1]668.4 g/mol 394.3 g/mol
Appearance Red powder[1]Purple solidDark red solid
Excitation Max (λex) Not well documented~535 nm (when bound to DNA)~518 nm (when bound to DNA)
Emission Max (λem) Not well documented~617 nm (when bound to DNA)~605 nm (when bound to DNA)
Quantum Yield Not documented~0.15 (when bound to DNA)~0.15 (when bound to DNA)
Photostability Not well documentedModerateModerate
Cell Permeability Likely cell-permeantGenerally cell-impermeant (stains dead cells)[]Generally cell-impermeant

Experimental Protocols

This section provides a detailed, generalized methodology for staining DNA in fixed cells using a cationic red dye like this compound.

I. Cell Culture and Fixation
  • Cell Seeding: Culture cells on sterile glass coverslips or in imaging-compatible multi-well plates to the desired confluency (typically 60-80%).

  • Washing: Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixation:

    • Add a sufficient volume of 4% paraformaldehyde (PFA) in PBS to cover the cells.

    • Incubate for 10-20 minutes at room temperature.

    • Note: The fixation time may need to be optimized. Shorter incubation times may better preserve cellular morphology and antigenicity if performing co-staining.

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

II. Permeabilization
  • Purpose: This step is crucial to allow the dye to access the nucleus and bind to DNA.

  • Permeabilization Solution: Add a solution of 0.1-0.5% Triton X-100 in PBS to the fixed cells.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

III. Staining with this compound
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in an appropriate solvent such as DMSO or distilled water. Store the stock solution protected from light at 2-8°C.

  • Working Solution Preparation: Dilute the stock solution in PBS to a working concentration. An optimal starting concentration should be determined empirically, but a range of 1-10 µM can be tested.

  • Staining:

    • Add the this compound working solution to the permeabilized cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Note: Incubation time may require optimization.

  • Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove unbound dye.

IV. Mounting and Imaging
  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium, preferably one with an anti-fade reagent.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters. Since the exact excitation and emission maxima for DNA-bound this compound are not well-documented, it is recommended to start with a standard red channel filter set (e.g., TRITC/Rhodamine) and optimize from there.

Experimental Workflow Diagram

Basic_Red_29_Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with 4% PFA wash1->fixation wash2 4. Wash with PBS (3x) fixation->wash2 permeabilization 5. Permeabilize with Triton X-100 wash2->permeabilization wash3 6. Wash with PBS (3x) permeabilization->wash3 staining 7. Stain with this compound wash3->staining wash4 8. Wash with PBS (2-3x) staining->wash4 mounting 9. Mount coverslip wash4->mounting imaging 10. Fluorescence Microscopy mounting->imaging

Caption: Workflow for staining DNA in fixed cells.

Conclusion and Future Directions

The provided protocol offers a foundational method for exploring the use of this compound as a DNA stain in fixed cells. Due to the limited specific data available for this application, empirical optimization of parameters such as dye concentration, incubation times, and fixation/permeabilization conditions is critical for achieving optimal staining and imaging results. Further characterization of the photophysical properties of DNA-bound this compound, including its excitation and emission spectra, quantum yield, and photostability, will be essential for its validation and adoption as a reliable fluorescent nuclear stain. Researchers are encouraged to perform control experiments and compare the staining pattern of this compound with well-established DNA stains to validate its specificity for DNA.

References

Application Note: Ethidium Bromide for RNA Visualization in Gels

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Visualization of RNA in Gels using Ethidium Bromide

Audience: Researchers, scientists, and drug development professionals.

Note on Basic Red 29: Initial literature searches did not yield any established protocols or evidence for the use of this compound as a stain for RNA visualization in electrophoresis gels. This compound is primarily documented as a textile dye. Therefore, this application note details the use of a widely accepted and validated alternative, Ethidium Bromide (EtBr), which emits a red-orange fluorescence upon intercalation with RNA.

Introduction

Ethidium bromide (EtBr) is a fluorescent intercalating agent widely used in molecular biology to visualize nucleic acids, including RNA, in agarose and polyacrylamide gels.[1][2] When exposed to ultraviolet (UV) light, EtBr fluoresces with a characteristic orange color, which is significantly enhanced upon binding to nucleic acids.[1][2] Although RNA is single-stranded, it often folds into secondary structures with double-stranded regions, which allows for the intercalation of EtBr and subsequent visualization.[3][4][5][6] This method is valuable for assessing the integrity and quantity of RNA samples following extraction and prior to downstream applications such as Northern blotting, RT-PCR, and sequencing.

Mechanism of Action

Ethidium bromide is a planar molecule that inserts itself between the stacked base pairs of double-stranded nucleic acid regions.[1] This intercalation causes a conformational change in the EtBr molecule, leading to a substantial increase in its fluorescence quantum yield.[1][7] While its affinity for single-stranded RNA is lower than for double-stranded DNA, it effectively binds to the hairpin loops and other secondary structures present in RNA molecules.[3][6]

cluster_0 Interaction of Ethidium Bromide with RNA RNA RNA Strand with Secondary Structure Complex Fluorescent RNA-EtBr Complex RNA->Complex Intercalation EtBr Ethidium Bromide EtBr->Complex Fluorescence Red-Orange Fluorescence (Emission at ~605 nm) Complex->Fluorescence UV UV Excitation UV->Complex

Mechanism of Ethidium Bromide intercalation and fluorescence.

Data Presentation

The following table summarizes key quantitative data for the use of Ethidium Bromide in RNA visualization.

ParameterValueReferences
Excitation Maxima (Aqueous Solution) 210 nm, 285 nm[2]
Emission Maximum (Bound to Nucleic Acid) ~605 nm (Red-Orange)[2]
Optimal Staining Concentration (Post-staining) 0.5 - 1.0 µg/mL[1][3]
Optimal Staining Concentration (Pre-staining in sample) ≤ 30 µg/mL[8]
Detection Limit (dsDNA) ~1-10 ng/band[9]
Relative Sensitivity for RNA Approximately 10-20 times lower than for dsDNA[6]
Fluorescence Enhancement upon Binding ~20-fold[2][3]

Experimental Protocols

1. Materials and Reagents

  • Agarose

  • Electrophoresis buffer (e.g., 1x TAE or 1x TBE)

  • RNA samples

  • RNA loading dye (containing a denaturing agent)

  • Ethidium Bromide stock solution (typically 10 mg/mL)

  • Nuclease-free water

  • Personal Protective Equipment (PPE): lab coat, nitrile gloves, UV-blocking safety glasses or face shield[10][11][12]

2. Safety Precautions

Ethidium bromide is a potent mutagen and is moderately toxic.[11][13] It can be absorbed through the skin.[13] Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses when handling EtBr solutions and stained gels.[10][12] Work in a designated area and use dedicated equipment.[12] All EtBr-contaminated waste (gels, solutions, gloves, etc.) must be disposed of according to institutional guidelines for hazardous waste.[10][14]

3. Protocol for Denaturing Agarose Gel Electrophoresis of RNA and Post-Staining with Ethidium Bromide

This protocol is for a standard 1% denaturing agarose gel.

Step 1: Preparation of the Agarose Gel

  • Dissolve 1 g of agarose in 100 mL of 1x TAE or TBE buffer by heating in a microwave or on a hot plate. Swirl gently to ensure the agarose is completely dissolved.

  • Allow the solution to cool to approximately 55-60°C.

  • Pour the agarose into a gel casting tray with the well combs in place.

  • Allow the gel to solidify at room temperature for at least 30 minutes.

Step 2: Sample Preparation

  • Mix your RNA samples with an appropriate volume of RNA loading dye (e.g., a 1:1 ratio). The loading dye should contain a denaturing agent such as formamide or formaldehyde to minimize RNA secondary structures.

  • Heat the RNA-dye mixture at 70-75°C for 5 minutes to denature the RNA.[15]

  • Immediately place the samples on ice to prevent renaturation before loading.

Step 3: Gel Electrophoresis

  • Place the solidified gel in the electrophoresis tank and add enough 1x electrophoresis buffer to cover the gel by a few millimeters.

  • Carefully remove the combs, creating the sample wells.

  • Load the denatured RNA samples into the wells. Include an RNA ladder in one well for size estimation.

  • Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 100-120 volts) until the tracking dye has migrated a sufficient distance.[15]

Step 4: Post-Staining with Ethidium Bromide

  • After electrophoresis, carefully transfer the gel into a container with a sufficient volume of EtBr staining solution (0.5 µg/mL EtBr in 1x electrophoresis buffer or water) to fully submerge the gel.[9]

  • Incubate on a gentle shaker for 15-30 minutes.

  • (Optional but recommended) Destain the gel by incubating it in fresh 1x electrophoresis buffer or water for an additional 10-30 minutes to reduce background fluorescence and improve the signal-to-noise ratio.[9]

Step 5: Visualization

  • Place the stained gel on a UV transilluminator.

  • Wear UV-blocking eye and face protection.[11][14]

  • Visualize the RNA bands, which will appear as orange-red fluorescent bands against a dark background.[15] Document the gel using a gel documentation system.

Experimental Workflow Diagram

cluster_workflow RNA Gel Electrophoresis and Staining Workflow A Prepare Agarose Gel C Load Samples and Run Electrophoresis A->C B Prepare and Denature RNA Samples B->C D Post-Stain Gel with Ethidium Bromide C->D E Destain Gel (Optional) D->E F Visualize RNA on UV Transilluminator D->F Direct Visualization E->F

References

Application Notes and Protocol for Paper Chromatography of Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 29 is a cationic azo dye used in various industrial applications. Its analysis is crucial for quality control, environmental monitoring, and research purposes. Paper chromatography is a simple, cost-effective, and versatile planar chromatography technique for the separation and identification of colored compounds like this compound. This document provides a detailed protocol for the paper chromatographic analysis of this compound, including recommended solvent systems and expected Retention Factor (Rf) values. The principle of separation in paper chromatography is based on the differential partitioning of the analyte between a stationary phase (cellulose paper) and a mobile phase (solvent system).

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective separation protocol.

PropertyValue
Synonyms C.I. 11460, Cationic Red 2GL
CAS Number 42373-04-6
Molecular Formula C₁₉H₁₇ClN₄S
Molecular Weight 368.89 g/mol
Appearance Red powder
Solubility Soluble in water

Experimental Protocol

This protocol outlines the necessary steps for the successful separation and identification of this compound using paper chromatography.

Materials and Reagents
  • Chromatography Paper: Whatman No. 1 or equivalent.

  • This compound Standard: Analytical grade.

  • Solvents:

    • n-Butanol (analytical grade)

    • Ethanol (95%, analytical grade)

    • Glacial Acetic Acid (analytical grade)

    • Ammonia solution (25%)

    • Distilled or deionized water

  • Apparatus:

    • Chromatography developing chamber

    • Micropipettes or capillary tubes

    • Pencil

    • Ruler

    • Drying oven or hairdryer

Preparation of Solutions
  • Standard Solution of this compound: Prepare a 0.1% (w/v) solution of this compound in distilled water.

  • Mobile Phase (Solvent Systems): Prepare the following solvent systems by mixing the components in the specified ratios (v/v):

    • System A: n-Butanol : Acetic Acid : Water (4:1:5, upper phase)

    • System B: n-Butanol : Ethanol : Water (4:1:1)

    • System C: n-Butanol : Ammonia : Water (10:1:2)

Chromatographic Procedure
  • Paper Preparation: Cut the chromatography paper into strips of the desired size (e.g., 20 cm x 5 cm). With a pencil, draw a faint origin line about 2 cm from the bottom edge of the paper. Mark the points for sample application on this line.

  • Sample Application: Using a micropipette or capillary tube, apply a small spot (2-3 mm in diameter) of the this compound standard solution onto the marked point on the origin line. Allow the spot to dry completely. For a more concentrated spot, reapply the solution to the same spot, ensuring it is dry between applications.

  • Chamber Equilibration: Pour the chosen mobile phase into the developing chamber to a depth of about 1 cm. Close the chamber and allow it to become saturated with the solvent vapor for at least 30 minutes. This ensures a uniform development of the chromatogram.

  • Chromatogram Development: Suspend the prepared chromatography paper in the equilibrated chamber so that the bottom edge is immersed in the solvent, but the origin line with the sample spot is above the solvent level. Close the chamber and allow the solvent to ascend the paper by capillary action.

  • Drying and Visualization: When the solvent front has traveled a sufficient distance (e.g., 15-18 cm), remove the paper from the chamber and immediately mark the solvent front with a pencil. Allow the chromatogram to dry completely in a well-ventilated area or using a hairdryer. The separated spot of this compound will be visible as a distinct red spot.

  • Rf Value Calculation: Measure the distance traveled by the center of the dye spot from the origin line and the distance traveled by the solvent front from the origin line. Calculate the Retention Factor (Rf) value using the following formula:

    Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

Data Presentation

The following table summarizes the expected Rf values for this compound in the recommended solvent systems. These values are indicative and may vary slightly depending on the experimental conditions such as temperature, paper quality, and chamber saturation.

Solvent SystemComposition (v/v/v)Expected Rf Value
System A n-Butanol : Acetic Acid : Water (4:1:5, upper phase)~ 0.65
System B n-Butanol : Ethanol : Water (4:1:1)~ 0.78
System C n-Butanol : Ammonia : Water (10:1:2)~ 0.52

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the paper chromatography protocol for this compound.

PaperChromatographyWorkflow cluster_prep Preparation cluster_procedure Chromatographic Procedure cluster_analysis Analysis prep_paper Prepare Chromatography Paper spotting Spot Sample on Origin Line prep_paper->spotting prep_solution Prepare this compound Solution prep_solution->spotting prep_solvent Prepare Mobile Phase equilibration Equilibrate Developing Chamber prep_solvent->equilibration development Develop Chromatogram spotting->development equilibration->development drying Dry Chromatogram & Mark Solvent Front development->drying measurement Measure Distances drying->measurement calculation Calculate Rf Value measurement->calculation identification Identify this compound calculation->identification

Caption: Workflow for Paper Chromatography of this compound.

Signaling Pathway Diagram (Illustrative)

While this compound is a synthetic dye and does not have a biological signaling pathway, the following diagram illustrates a hypothetical interaction pathway for a drug molecule, demonstrating the requested visualization format.

SignalingPathway cluster_cell Cellular Environment Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Induces Transcription Response Cellular Response Gene->Response Drug Drug Molecule (e.g., this compound Derivative) Drug->Receptor Binds

Caption: Illustrative Signaling Pathway of a Drug Molecule.

Application Notes and Protocols: Basic Red 29 as a Putative Counterstain in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 29 is a cationic dye belonging to the single azo class of compounds.[1][2] While it is predominantly utilized in the textile industry for dyeing acrylic fibers, its properties as a basic dye present a potential application in histology as a counterstain.[2][3] Basic dyes, being positively charged, are attracted to and form ionic bonds with anionic (negatively charged) tissue components, which are termed "basophilic".[4][5] Key basophilic structures in cells include the nucleus (due to phosphate groups in nucleic acids) and ribosomes.[4][6]

In standard histological staining procedures, a primary stain is used to highlight specific structures, and a counterstain is subsequently applied to provide contrast and context to the surrounding tissue morphology.[7] The most common counterstains are basic dyes that color the nuclei, providing a clear demarcation of cellular outlines. This document outlines the chemical properties of this compound and provides a hypothetical protocol for its use as a nuclear counterstain in histological applications, based on established principles of histological staining.

Chemical and Physical Properties of this compound

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference. This information is crucial for the preparation of staining solutions and for understanding the dye's behavior.

PropertyValueReference
CAS Registry Number 42373-04-6[1][2]
Molecular Formula C₁₉H₁₇ClN₄S[1][2]
Molecular Weight 368.98 g/mol [1][2]
Appearance Dark red powder[2][3]
Solubility in Water (at 25°C) 120 g/L[2][3]
Color in Aqueous Solution Red[2][3]

Principles of Staining with this compound

The application of this compound as a counterstain is predicated on the electrostatic interaction between the cationic dye molecule and the anionic components of the cell. The primary target for a basic counterstain is the cell nucleus, which is rich in negatively charged phosphate groups within the DNA and RNA. This interaction results in the selective staining of these basophilic structures. The intensity of the staining can be influenced by factors such as the pH of the staining solution, the concentration of the dye, and the duration of the staining.

Hypothetical Experimental Protocol for this compound as a Counterstain

Disclaimer: The following protocol is a hypothetical procedure based on the known properties of this compound and general histological staining principles. Optimization of incubation times, concentrations, and differentiation steps may be required for specific tissue types and primary stains.

Objective: To utilize this compound as a nuclear counterstain for paraffin-embedded tissue sections following primary staining (e.g., immunohistochemistry with a non-red chromogen or a special stain).

Materials:

  • This compound (C.I. 11460)

  • Distilled or deionized water

  • Glacial acetic acid

  • Graded ethanol series (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Mounting medium

  • Staining jars

  • Microscope slides with paraffin-embedded tissue sections (deparaffinized and rehydrated)

Solution Preparation: 1% Aqueous this compound with Acetic Acid

  • Weigh 1.0 g of this compound powder.

  • Dissolve the dye in 100 mL of distilled water. The high solubility of this compound should facilitate its dissolution.[2][3]

  • Stir until the dye is completely dissolved. Gentle warming may be applied if necessary.

  • Add 0.5 mL of glacial acetic acid to the solution and mix well. The addition of acid helps to enhance the staining of nuclei.

  • Filter the solution before use to remove any undissolved particles.

  • Store the solution in a tightly capped bottle at room temperature.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene (or xylene substitute) for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.

    • Rinse in running tap water.

  • Primary Staining:

    • Perform your desired primary staining protocol (e.g., immunohistochemistry, special stains). Ensure the final chromogen is compatible and provides good contrast with the red of this compound.

    • Wash the slides thoroughly in distilled water after the primary staining is complete.

  • Counterstaining with this compound:

    • Immerse the slides in the 1% this compound solution for 1-3 minutes. The optimal time may vary depending on the tissue and desired staining intensity.

  • Differentiation:

    • Briefly rinse the slides in distilled water.

    • If the staining is too intense, differentiate by dipping the slides in 0.2% acetic acid in 95% ethanol for a few seconds.

    • Check the staining intensity microscopically. Nuclei should be clearly stained red, while the cytoplasm should be lightly stained or colorless.

  • Dehydration and Clearing:

    • Dehydrate the sections rapidly through graded alcohols: 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 1 minute each).

    • Clear in two changes of xylene (or xylene substitute) for 3 minutes each.

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Expected Results:

  • Nuclei: Red to pink

  • Cytoplasm: Lighter pink or unstained (depending on the primary stain)

  • Primary Stain: Color dependent on the initial staining protocol.

Visualizations

To aid in understanding the experimental process, a workflow diagram is provided below.

G cluster_prep Tissue Preparation cluster_stain Staining cluster_post_stain Post-Staining Processing Deparaffinization Deparaffinization in Xylene Rehydration Rehydration through Graded Alcohols Deparaffinization->Rehydration Primary_Stain Primary Staining Protocol Rehydration->Primary_Stain Wash1 Wash in Distilled Water Primary_Stain->Wash1 Counterstain Counterstain with this compound Wash1->Counterstain Differentiation Differentiation (if necessary) Counterstain->Differentiation Dehydration Dehydration through Graded Alcohols Differentiation->Dehydration Clearing Clearing in Xylene Dehydration->Clearing Mounting Mounting Clearing->Mounting

References

Application Notes and Protocols for Live-Cell Imaging with Basic Red 29 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer and Critical Considerations: The following application notes and protocols are based on the known chemical properties of Basic Red 29 and established principles of live-cell imaging with cationic dyes. To date, there is no specific published research demonstrating the use of this compound for live-cell imaging. Therefore, the information provided should be considered a theoretical framework and a starting point for research. Crucial experimental validation of spectral properties, cytotoxicity, and staining specificity is required before adopting this dye for routine use.

Introduction

This compound (C.I. 11460) is a cationic azo dye traditionally used in the textile industry.[1][2] Its chemical structure, characterized by a positive charge, suggests a potential application in biological research, particularly for live-cell imaging. Cationic dyes are known to accumulate in organelles with a negative membrane potential, most notably the mitochondria. This document outlines the theoretical basis, potential applications, and detailed protocols for investigating the use of this compound as a fluorescent probe for live-cell imaging.

Physicochemical and General Properties of this compound
PropertyValueSource
Chemical Formula C₁₉H₁₇ClN₄S[1][3][4]
Molecular Weight 368.98 g/mol [1][3]
CAS Number 42373-04-6[1][3][4]
Appearance Dark red powder[1][2]
Solubility Water soluble[2]
Class Cationic Azo Dye[1]

Proposed Mechanism of Action and Signaling Pathway

The cationic nature of this compound is the key to its potential as a live-cell stain. The inner mitochondrial membrane maintains a significant negative electrochemical potential (~ -180 mV) compared to the cytoplasm. This potential gradient, generated by the electron transport chain, drives the accumulation of positively charged molecules like this compound into the mitochondrial matrix. This proposed mechanism is illustrated in the following diagram.

Caption: Proposed mechanism of this compound accumulation in mitochondria.

Preliminary Experiments: Essential for Validation

Before using this compound for live-cell imaging, the following preliminary experiments are mandatory .

Determination of Spectral Properties

The excitation and emission spectra of this compound in a physiological buffer (e.g., PBS, pH 7.4) must be determined using a spectrophotometer and a spectrofluorometer.

Protocol for Spectral Characterization:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Dilute the stock solution in PBS to a final concentration suitable for spectral analysis (e.g., 1-10 µM).

  • Absorbance Spectrum: Scan the absorbance of the solution from 300 nm to 700 nm to find the absorbance maximum (λ_abs_max). This will be the approximate excitation maximum (λ_ex_max).

  • Emission Spectrum: Excite the sample at the determined λ_abs_max and scan the emission from λ_abs_max + 20 nm to 800 nm to determine the emission maximum (λ_em_max).

  • Excitation Spectrum: Set the emission wavelength to the determined λ_em_max and scan the excitation wavelengths from 300 nm to λ_em_max - 20 nm. The peak of this spectrum will confirm the optimal excitation wavelength.

Assessment of Cytotoxicity

The toxicity of this compound to the cell line of interest must be evaluated to determine a suitable working concentration range. A standard MTT or similar cell viability assay is recommended.

Protocol for Cytotoxicity (MTT) Assay:

  • Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium (e.g., from 10 nM to 100 µM).

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest dye concentration) and an untreated control.

  • Incubate the cells for a period relevant to the planned imaging experiments (e.g., 2, 4, 12, 24 hours).

  • After incubation, perform the MTT assay according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cells are non-viable).

  • For live-cell imaging, use concentrations well below the IC50 value (e.g., 1/10th to 1/100th of the IC50).

Application Protocols for Live-Cell Imaging

Note: The following protocols are generalized for cationic dyes. The optimal conditions for this compound must be determined experimentally.

General Staining Parameters (To be optimized)
ParameterRecommended RangeNotes
Stock Solution 1 mM in DMSOStore at -20°C, protected from light.
Working Concentration 25 - 500 nMStart with a low concentration (e.g., 50 nM) and optimize.
Incubation Time 15 - 60 minutesVaries with cell type and dye concentration.
Incubation Temperature 37°COr the optimal growth temperature for the cell line.
Imaging Medium Phenol red-free mediumTo reduce background fluorescence.
Staining Protocol for Adherent Cells
  • Culture cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells once with pre-warmed imaging medium.

  • Prepare the staining solution by diluting the this compound stock solution in pre-warmed imaging medium to the desired final concentration.

  • Add the staining solution to the cells and incubate for the optimized time in a 37°C, 5% CO₂ incubator, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for the experimentally determined excitation and emission wavelengths of this compound.

Staining Protocol for Suspension Cells
  • Harvest the cells and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

  • Resuspend the cell pellet in pre-warmed imaging medium.

  • Add the concentrated this compound staining solution to the cell suspension to achieve the desired final concentration.

  • Incubate for the optimized time at 37°C, protected from light, with occasional gentle mixing.

  • Centrifuge the cells to pellet them and remove the staining solution.

  • Resuspend the cell pellet in fresh, pre-warmed imaging medium. Wash once more by centrifugation and resuspension.

  • Transfer the cell suspension to a suitable imaging chamber.

  • Allow the cells to settle and proceed with imaging.

Experimental Workflow

G Start Start Cell_Culture Culture Cells on Imaging Dish Start->Cell_Culture Prepare_Stain Prepare this compound Staining Solution Cell_Culture->Prepare_Stain Incubate Incubate Cells with Dye Prepare_Stain->Incubate Wash Wash Cells with Fresh Medium Incubate->Wash Image Acquire Images on Fluorescence Microscope Wash->Image Analyze Analyze Images Image->Analyze End End Analyze->End

Caption: General experimental workflow for live-cell imaging.

Confirmation of Mitochondrial Localization

To confirm that this compound localizes to mitochondria, a co-localization experiment with a known mitochondrial probe is essential.

Protocol for Co-localization:

  • Stain cells with this compound using the optimized protocol.

  • In the final wash step, incubate the cells with a commercially available, spectrally distinct mitochondrial stain (e.g., a green-emitting mitochondrial probe if this compound is red-emitting) according to the manufacturer's instructions.

  • Image the cells in both the red and green channels.

  • Merge the images and analyze the degree of overlap between the two signals. A high degree of co-localization will support the hypothesis of mitochondrial staining by this compound.

Safety and Handling

This compound should be handled with care.[5][6][7] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of the powder and skin contact.[5][7] Some azo dyes and their metabolites have been reported to have mutagenic or carcinogenic potential.[8][9] All waste containing the dye should be disposed of according to institutional guidelines for chemical waste.

References

Application of Basic Red 29 in Textile Wastewater Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Basic Red 29, a cationic azo dye, is extensively used in the textile industry for dyeing acrylic fibers, resulting in vibrant red hues.[1] However, its release into water bodies from industrial effluents poses significant environmental and health concerns due to its potential toxicity and persistence.[2] Effective monitoring and removal of this dye from textile wastewater are therefore crucial. This document provides detailed application notes and protocols for the analysis of this compound in textile wastewater, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies covered include UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC), along with insights into its degradation through advanced oxidation processes.

Data Presentation

The following tables summarize quantitative data related to the analysis and removal of this compound from aqueous solutions and textile wastewater.

Table 1: UV-Visible Spectrophotometric Analysis of this compound

ParameterValueReference
Maximum Absorbance Wavelength (λmax)511 nm[3]
Molar Absorptivity (ε)Not explicitly reported, but can be determined from a calibration curve.
Linearity RangeDependent on instrument and experimental setup, typically in the mg/L range.[4]
Correlation Coefficient (R²) of Calibration Curve> 0.99 (recommended)[4]

Table 2: Removal and Degradation of this compound from Water and Wastewater

Treatment MethodInitial ConcentrationRemoval Efficiency (%)Key ParametersReference
Electrochemical Oxidation (Boron-Doped Diamond Anode)Model Solution (not specified)> 99Current density, pH, electrolyte concentration[2][5]
Electrochemical Oxidation (Boron-Doped Diamond Anode)Real Textile Wastewater97.2 (Color Removal)Current density: 1 mA/cm²[5]
Electrocoagulation/Electro-Fenton100 mg/L> 95Current density, pH, H₂O₂ concentration[6]
Adsorption on Natural Red Clay129.25 mg/LAdsorption Capacity: 108.79 mg/gpH, adsorbent dose, contact time[2]

Table 3: Typical Concentrations of Dyes in Textile Wastewater

ParameterConcentration RangeReference
Average Dye Concentration in Textile Effluent~300 mg/L[7]
This compound (in model solution for degradation studies)40 mg/L[3]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in the analysis of this compound.

Protocol 1: Quantitative Analysis of this compound by UV-Visible Spectrophotometry

This protocol outlines the steps for determining the concentration of this compound in a wastewater sample using a UV-Visible spectrophotometer. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

1. Materials and Equipment:

  • Double-beam UV-Visible Spectrophotometer

  • Quartz or high-quality plastic cuvettes (1 cm path length)

  • This compound analytical standard

  • Deionized water (for standard preparation)

  • Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

  • Volumetric flasks and pipettes

  • pH meter

2. Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute standard solution of this compound (e.g., 10 mg/L) in deionized water.

    • Scan the absorbance of the solution over the visible range (e.g., 400-700 nm) using the spectrophotometer.

    • Identify the wavelength at which the maximum absorbance occurs. For this compound, this is approximately 511 nm.[3]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the analytical standard and dissolving it in a known volume of deionized water.

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations (e.g., 1, 2, 5, 10, 15 mg/L) by serial dilution.

    • Set the spectrophotometer to the predetermined λmax (511 nm).

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution in triplicate.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the R² value should be ≥ 0.99.[4]

  • Sample Preparation and Analysis:

    • Collect the textile wastewater sample.

    • Filter the sample through a 0.45 µm filter to remove suspended solids.

    • If the color of the wastewater is intense, dilute the sample with deionized water to bring the absorbance within the linear range of the calibration curve. Record the dilution factor.

    • Measure the absorbance of the prepared sample at 511 nm in triplicate.

    • Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.

    • Multiply the calculated concentration by the dilution factor to obtain the original concentration in the wastewater sample.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC) - General Approach

1. Materials and Equipment:

  • HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Solid-Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)

  • Filtration apparatus (0.22 or 0.45 µm syringe filters)

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution is typically used. A common starting point is a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained between 25-40 °C.

  • Injection Volume: 10-20 µL.

  • Detection: DAD detection at the λmax of this compound (511 nm) and other wavelengths to monitor for impurities. MS detection provides higher specificity and structural information.

3. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Filter the wastewater sample through a 0.45 µm filter.

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. The choice of SPE cartridge will depend on the nature of the interferences.

    • The final extract should be dissolved in the initial mobile phase.

  • Analysis and Quantification:

    • Inject the standards to establish the retention time of this compound and to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram based on its retention time.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the analysis and degradation of this compound.

Experimental_Workflow_UV_Vis cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Sample Wastewater Sample Filtration Filtration (0.45 µm) Sample->Filtration Standard This compound Standard Std_Series Prepare Standard Series Standard->Std_Series Dilution Dilution (if needed) Filtration->Dilution Spectro UV-Vis Spectrophotometer (λ = 511 nm) Dilution->Spectro Std_Series->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

UV-Vis Spectrophotometry Workflow for this compound Analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Wastewater Sample Filter Filtration Start->Filter SPE Solid-Phase Extraction (Optional Cleanup) Filter->SPE Solvent Dissolve in Mobile Phase SPE->Solvent Inject Inject into HPLC Solvent->Inject Separate Separation on C18 Column Inject->Separate Detect DAD/MS Detection Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

General Workflow for HPLC Analysis of this compound.

Degradation_Pathway cluster_AOP Advanced Oxidation Process (e.g., Fenton) BR29 This compound (Azo Dye) OH_rad Hydroxyl Radicals (•OH) BR29->OH_rad Attack on azo bond & rings Intermediates Aromatic Intermediates (e.g., phenols, carboxylic acids) OH_rad->Intermediates Oxidation Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) OH_rad->Mineralization Intermediates->OH_rad Further Oxidation

Conceptual Degradation Pathway of this compound.

The analysis of this compound in textile wastewater is essential for environmental protection and regulatory compliance. UV-Visible spectrophotometry provides a rapid and cost-effective method for routine monitoring, while HPLC offers superior selectivity and sensitivity for more detailed and complex analyses. The choice of method will depend on the specific requirements of the analysis, including the expected concentration range, the complexity of the wastewater matrix, and the available instrumentation. The degradation of this compound through advanced oxidation processes, primarily driven by hydroxyl radicals, offers a promising avenue for the effective treatment of contaminated wastewater. Further research into the identification of specific degradation intermediates will enhance the understanding of the environmental fate of this dye.

References

Application Notes and Protocols: Visualizing Bacterial Cells with Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 29 is a cationic, fluorescent dye belonging to the thiazole azo class.[1][2] Its positive charge facilitates interaction with negatively charged components of bacterial cells, such as the cell wall and membrane, making it a potential candidate for fluorescently labeling bacteria for microscopic visualization.[3][4] These application notes provide a comprehensive guide to utilizing this compound for imaging bacterial cells, including its physicochemical properties, a generalized experimental protocol, and a discussion of its potential applications and limitations.

Physicochemical and Spectral Properties

PropertyValueReference
Chemical Name 3-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium chloride[1]
C.I. Name This compound[2]
CAS Number 42373-04-6[2]
Molecular Formula C₁₉H₁₇ClN₄S[1]
Molecular Weight 368.98 g/mol [1][2]
Appearance Dark red powder[2]
Solubility in Water (25°C) 120 g/L[5]
Excitation Maximum (λex) Not reported for bacterial imaging. Recommend experimental determination.
Emission Maximum (λem) Not reported for bacterial imaging. Recommend experimental determination.
Fluorescence Quantum Yield (Φf) Not reported. Recommend experimental determination.

Principle of Staining

The fundamental principle behind the use of this compound as a bacterial stain lies in electrostatic interactions. Bacterial cell envelopes, in both Gram-positive and Gram-negative bacteria, possess a net negative charge due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] As a cationic (positively charged) dye, this compound is electrostatically attracted to these negatively charged surfaces, leading to the accumulation of the dye on and potentially within the bacterial cells, thereby rendering them fluorescently labeled.[3][4]

The precise mechanism, including whether this compound can permeate the bacterial membrane, has not been documented. This property is crucial as it determines whether the dye can be used for viability staining, where membrane-impermeant dyes are used to identify dead cells with compromised membranes.

Experimental Protocols

The following are generalized protocols for staining bacterial cells with this compound. It is crucial to optimize these protocols for your specific bacterial strain and experimental conditions.

I. Preparation of Staining Solution
  • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound powder in 1 mL of sterile distilled water or a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

  • Working Solution (1-10 µg/mL): Dilute the stock solution to a final working concentration. A starting concentration of 5 µg/mL is recommended, but the optimal concentration should be determined experimentally.

II. Staining of Bacterial Cells in Suspension

This protocol is suitable for planktonic bacterial cultures.

  • Bacterial Culture: Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

  • Harvesting: Centrifuge an appropriate volume of the bacterial culture to pellet the cells.

  • Washing: Resuspend the bacterial pellet in a suitable buffer (e.g., PBS) and centrifuge again. Repeat this washing step twice to remove residual growth medium.

  • Resuspension: Resuspend the washed bacterial pellet in the buffer to a desired cell density.

  • Staining: Add the this compound working solution to the bacterial suspension and mix gently.

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature, protected from light. Incubation time may need optimization.

  • Washing (Optional): To reduce background fluorescence, the stained cells can be centrifuged and washed with fresh buffer.

  • Microscopy: Mount a small volume of the stained bacterial suspension on a microscope slide with a coverslip and proceed with fluorescence microscopy.

III. Staining of Adherent Bacteria or Biofilms

This protocol is suitable for bacteria grown on surfaces such as coverslips.

  • Culture: Grow bacteria on sterile coverslips in a suitable growth medium.

  • Washing: Gently wash the coverslips with a suitable buffer (e.g., PBS) to remove non-adherent cells and residual medium.

  • Staining: Immerse the coverslips in the this compound working solution.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the coverslips with fresh buffer to remove excess stain.

  • Mounting: Mount the coverslips on a microscope slide with a drop of buffer or mounting medium and proceed with fluorescence microscopy.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for bacterial staining and the underlying principle of interaction.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Bacterial Culture B Harvest & Wash Cells A->B D Incubate Cells with this compound B->D C Prepare Staining Solution C->D E Wash (Optional) D->E F Fluorescence Microscopy E->F

Figure 1: General workflow for staining bacterial cells with this compound.

staining_mechanism Bacterial_Cell Bacterial Cell (Net Negative Charge) Binding Electrostatic Interaction Bacterial_Cell->Binding Basic_Red_29 This compound (Cationic Dye, Positive Charge) Basic_Red_29->Binding Visualization Fluorescently Labeled Bacterium Binding->Visualization

Figure 2: Principle of electrostatic interaction between this compound and a bacterial cell.

Applications in Research and Drug Development

While specific applications of this compound in microbiology are not well-documented, its properties as a cationic fluorescent dye suggest potential uses in:

  • General Bacterial Visualization: For observing bacterial morphology, arrangement, and presence in various samples.

  • Biofilm Imaging: The cationic nature of the dye may facilitate its penetration into the extracellular polymeric substance (EPS) of biofilms, which is often negatively charged.

  • Screening for Antimicrobial Compounds: Changes in bacterial cell membrane integrity or surface charge due to the action of antimicrobial agents could potentially be monitored by alterations in this compound staining patterns. However, this would require further investigation into its membrane permeability.

Limitations and Considerations

  • Lack of Spectral Data: The absence of published excitation and emission spectra for this compound in a biological context necessitates preliminary spectroscopic analysis to determine the optimal settings for fluorescence microscopy.

  • Photostability: The photostability of this compound under prolonged exposure to excitation light is unknown and should be evaluated to avoid photobleaching during imaging.

  • Toxicity: The effect of this compound on bacterial viability and physiology has not been established. For live-cell imaging, it is essential to determine if the dye exhibits any toxic effects at the working concentration.

  • Specificity: As a simple cationic dye, this compound is unlikely to be specific to any particular bacterial species or metabolic state. It will likely stain a broad range of bacteria and potentially other negatively charged biological materials in a sample.

Conclusion

This compound presents a potential tool for the fluorescent labeling of bacterial cells, primarily due to its cationic nature. However, the lack of comprehensive data on its fluorescent properties and its interaction with bacteria necessitates careful optimization and characterization by the end-user. The provided protocols offer a starting point for researchers to explore the utility of this compound in their specific applications, with the understanding that further experimental validation is required.

References

Application Notes and Protocols: Preparation of Basic Red 29 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the preparation of a Basic Red 29 stock solution. The protocol is designed for research and development applications, emphasizing safety, accuracy, and reproducibility.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for accurate preparation of stock solutions and for understanding the chemical's characteristics.

Table 1: Properties of this compound

PropertyValueReferences
Molecular Formula C₁₉H₁₇ClN₄S[1][2][3][4][5]
Molecular Weight ~368.9 g/mol [1][2][3]
Appearance Dark red powder[2][4][5][6][7]
Solubility in Water 120 g/L at 25°C[2][4][5][7][8]
CAS Number 42373-04-6[1][2][9]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Water

This protocol details the preparation of a 10 mM stock solution. The concentration can be adjusted as needed by modifying the mass of this compound, calculated using its molecular weight.

2.1. Materials

  • This compound powder (CAS: 42373-04-6)

  • High-purity water (e.g., distilled, deionized, or Milli-Q)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (appropriate size, e.g., 10 mL, 50 mL, 100 mL)

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Amber glass or opaque storage bottles

2.2. Safety Precautions

This compound is an irritant.[1][6][10] Always handle this chemical in a well-ventilated area or a chemical fume hood.[10][11] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[10][11] Avoid inhalation of the powder and contact with skin and eyes.[10][11] In case of contact, rinse the affected area thoroughly with water.[10][12][13]

2.3. Step-by-Step Procedure

  • Calculate the required mass of this compound:

    • To prepare a 10 mM (0.010 mol/L) stock solution, use the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 50 mL (0.050 L) of a 10 mM solution:

      • Mass (g) = 0.010 mol/L x 0.050 L x 368.9 g/mol = 0.18445 g

  • Weigh the this compound powder:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of this compound powder using a spatula.

  • Dissolve the powder:

    • Transfer the weighed powder to a beaker containing a magnetic stir bar.

    • Add a volume of high-purity water that is approximately half of the final desired volume (e.g., 25 mL for a 50 mL final volume).

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be a clear, red liquid. This compound is highly soluble in water.[2][4][5][7][8]

  • Bring to the final volume:

    • Once fully dissolved, carefully transfer the solution from the beaker to a volumetric flask of the appropriate size (e.g., 50 mL).

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the dye is transferred. Repeat this step two to three times.

    • Add high-purity water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix and store the solution:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the final stock solution to a clearly labeled amber glass or opaque bottle for storage. The label should include the name of the solution (this compound), the concentration (10 mM), the solvent (water), the preparation date, and the preparer's initials.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

experimental_workflow cluster_prep Preparation cluster_finish Finalization calc 1. Calculate Mass weigh 2. Weigh Powder calc->weigh dissolve 3. Dissolve in Water weigh->dissolve volume 4. Bring to Final Volume dissolve->volume mix 5. Mix Homogeneously volume->mix Transfer to Volumetric Flask store 6. Store Properly mix->store

References

Application Notes and Protocols for Plant Cell Wall Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Red 29 and Plant Cell Wall Staining

This compound, also known as C.I. 11460, is a synthetic cationic dye belonging to the single azo class of chemicals.[1][2] Its molecular formula is C₁₉H₁₇ClN₄S.[1][3][4] Primarily, it is utilized in the textile industry for dyeing acrylic fibers, where it produces a red color.[1][2][5] While it is a cationic (basic) dye, a characteristic it shares with several common biological stains that bind to acidic tissue components, a thorough review of scientific literature reveals no established or documented protocols for the specific use of this compound in plant cell wall staining.[6]

This document, therefore, provides detailed application notes and protocols for well-established and widely used stains for the visualization and analysis of plant cell walls. These methods are selected for their reliability, specificity to different cell wall components, and their relevance to researchers in plant biology and related fields. We will cover the principles of staining and provide protocols for common histological and fluorescent dyes.

General Principles of Plant Cell Wall Staining

The plant cell wall is a complex structure primarily composed of cellulose, hemicellulose, pectin, and, in many mature cells, lignin or suberin. The staining of these components is generally achieved through two main mechanisms:

  • Ionic Bonding: Many stains are charged molecules that bind to oppositely charged components in the cell wall. For instance, basic (cationic) dyes, which are positively charged, have an affinity for acidic (negatively charged) components like the carboxyl groups in pectin.[6]

  • Affinity and Specific Binding: Some dyes have a specific affinity for particular polymers. For example, certain dyes can intercalate between the chains of cellulose microfibrils or have a high affinity for the phenolic rings of lignin.

The choice of stain depends on the specific research question, the plant species, the tissue being examined, and the desired level of detail.

Established Staining Protocols for Plant Cell Walls

Here we detail the protocols for several standard stains used in plant cell wall research.

Safranin O for Lignified and Cutinized Tissues

Safranin O is a cationic dye widely used as a counterstain in histology to stain nuclei red.[7] In plant science, it is particularly effective for staining lignified tissues (like xylem and sclerenchyma) and cutinized or suberized cell walls, rendering them a distinct red color.

Quantitative Data Summary

ParameterValueReference
Stock Solution Concentration 1% (w/v) in 50% ethanolGeneral histology protocols
Working Solution Concentration 0.02% - 1% (w/v)[8]
Solvent Water or 50% ethanolGeneral histology protocols
Staining Time 2 - 10 minutesGeneral histology protocols
Counterstain (Optional) Fast Green or Aniline BlueGeneral histology protocols

Experimental Protocol: Safranin O Staining

  • Sample Preparation: Fix plant material in a suitable fixative (e.g., FAA: Formalin-Aceto-Alcohol). Dehydrate the tissue through a graded ethanol series and embed in paraffin or resin. Section the embedded tissue using a microtome to a thickness of 5-10 µm.

  • Rehydration: If using paraffin sections, deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water.

  • Staining:

    • Immerse slides in a 1% Safranin O solution for 2-10 minutes. The exact time will depend on the tissue type and thickness.

    • Briefly rinse with distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections rapidly through an ascending ethanol series.

    • If using a counterstain like Fast Green, apply it during the dehydration steps.

    • Clear the sections in xylene.

    • Mount with a suitable mounting medium (e.g., DPX or Canada balsam) and a coverslip.

  • Observation: Observe under a bright-field microscope. Lignified and cutinized walls will appear red, while parenchymatous and other non-lignified tissues will be unstained or will take up the color of the counterstain.

Toluidine Blue O (TBO) for Polychromatic Staining

Toluidine Blue O is a metachromatic cationic dye that stains different cell wall components in various colors, providing a wealth of information from a single stain. It is particularly useful for a quick overview of tissue organization and cell wall composition.

Quantitative Data Summary

ParameterValueReference
Stock Solution Concentration 0.5% (w/v) in water[9]
Working Solution Concentration 0.01% - 0.025% (w/v)[9]
Solvent Water or citrate buffer (pH 4.0-4.5)[10]
Staining Time 30 seconds - 2 minutes[9]
Expected Colors Pectin (acidic polysaccharides): Reddish-purpleLignified walls: Green to bright blueNucleic acids: Green[9]

Experimental Protocol: Toluidine Blue O Staining

  • Sample Preparation: This stain can be used on fresh, hand-sectioned material or on fixed and embedded sections.

  • Staining:

    • Place a drop of 0.025% Toluidine Blue O solution directly onto the tissue section on a microscope slide.

    • Allow the stain to act for 30-60 seconds.

  • Washing and Mounting:

    • Gently rinse off the excess stain with a few drops of distilled water.

    • Wick away the excess water.

    • Add a drop of water or glycerol and apply a coverslip.

  • Observation: Observe immediately under a bright-field microscope. Note the different colors corresponding to different tissue components.

Calcofluor White for Cellulose

Calcofluor White is a fluorescent stain that binds specifically to cellulose and chitin. It is excited by UV light and emits blue fluorescence, making it excellent for visualizing the primary cell walls.

Quantitative Data Summary

ParameterValueReference
Stock Solution Concentration 1% (w/v) in waterGeneral fluorescence microscopy protocols
Working Solution Concentration 0.01% - 0.1% (w/v)[8]
Solvent Water or ClearSee solution[11]
Staining Time 5 - 30 minutes[8][11]
Excitation Wavelength ~365 nm (UV)General fluorescence microscopy protocols
Emission Wavelength ~435 nm (Blue)General fluorescence microscopy protocols

Experimental Protocol: Calcofluor White Staining

  • Sample Preparation: Use fresh or fixed plant material. Whole mounts of small seedlings, roots, or tissue sections can be used.

  • Staining:

    • Immerse the sample in a 0.01% Calcofluor White solution for 5-15 minutes.

    • For cleared tissue, staining can be performed in a clearing agent like ClearSee.[11]

  • Washing:

    • Rinse the sample thoroughly with distilled water or the appropriate buffer to remove unbound dye.

  • Mounting and Observation:

    • Mount the sample in water or a suitable anti-fade mounting medium on a microscope slide.

    • Observe using a fluorescence microscope equipped with a DAPI filter set (or similar UV excitation filter). Cell walls containing cellulose will fluoresce brightly.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_observe Observation Fixation Fixation (e.g., FAA) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Embedding (Paraffin/Resin) Dehydration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Rehydration Rehydration Sectioning->Rehydration Stain_Application Stain Application (e.g., Safranin O) Rehydration->Stain_Application Washing Washing Stain_Application->Washing Final_Dehydration Dehydration Washing->Final_Dehydration Mounting Mounting Final_Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: General experimental workflow for staining fixed and embedded plant tissues.

Cationic_Dye_Interaction cluster_cell_wall Plant Cell Wall (Negative Charge) Pectin Pectin (-COO⁻) Hemicellulose Hemicellulose Cellulose Cellulose Cationic_Dye Cationic Dye (+) Cationic_Dye->Pectin Ionic Interaction

Caption: Conceptual diagram of a cationic dye interacting with negatively charged pectin in the plant cell wall.

References

Application Note: A Developmental Framework for DNA Quantification Using Basic Red 29 in a Microplate Reader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Accurate quantification of DNA is a cornerstone of molecular biology, essential for a wide array of applications, including next-generation sequencing (NGS), polymerase chain reaction (PCR), cloning, and various diagnostic assays.[1] The most common methods for DNA quantification involve either UV absorbance at 260 nm or fluorescence-based assays using DNA-binding dyes.[1] While absorbance is straightforward, it can be prone to inaccuracies due to interference from RNA and protein contaminants.[2] Fluorescence-based methods, which utilize dyes that exhibit enhanced fluorescence upon binding to DNA, offer higher sensitivity and specificity.[1]

Currently, a variety of fluorescent dyes such as SYBR Green I, PicoGreen®, and Hoechst dyes are widely used for DNA quantification in microplate readers.[3][4][5] These assays are highly sensitive, allowing for the detection of DNA in the nanogram or even picogram range.[6][7] Basic Red 29 is a cationic dye, and while its primary applications have been in other fields, its chemical properties suggest a potential for interaction with the anionic phosphate backbone of DNA. This application note explores the theoretical basis and provides a practical framework for developing a DNA quantification assay using this compound.

Principle of the Assay

The proposed assay is based on the principle of fluorescence enhancement upon binding of a dye to DNA. Many fluorescent molecules exhibit low quantum yield in solution but become highly fluorescent when they intercalate into the DNA double helix or bind to the minor groove. This increase in fluorescence intensity is directly proportional to the amount of DNA present in the sample. A standard curve can be generated using known concentrations of DNA, and the concentration of unknown samples can be determined by interpolating their fluorescence readings from this curve.[1]

Hypothetical Interaction of this compound with DNA

This compound is a cationic dye with a molecular structure that could potentially facilitate its interaction with DNA. The positively charged nature of the dye would likely promote electrostatic interactions with the negatively charged phosphate backbone of the DNA molecule. Depending on its size and planarity, this compound might intercalate between base pairs or bind to the minor or major grooves of the DNA helix. Upon binding, the dye's conformation could become more rigid, leading to a significant increase in its fluorescence quantum yield.

Conceptual Diagram: this compound Binding to DNA cluster_DNA DNA Double Helix DNA_Strand_1 P A P T P G P C Fluorescence Enhanced Fluorescence DNA_Strand_1:b2->Fluorescence Induces DNA_Strand_2 P T P A P C P G Basic_Red_29 This compound (Cationic Dye) Basic_Red_29->DNA_Strand_1:b2 Binding Experimental Workflow for Assay Development A Determine Optimal Excitation/Emission Wavelengths B Optimize this compound Concentration A->B Next Step C Prepare DNA Standards and Standard Curve B->C Next Step D Assay Validation: Precision, Accuracy, and Linearity C->D Next Step E Quantify Unknown DNA Samples D->E Final Application

References

Application Notes and Protocols for Basic Red 29 as a Potential Tracer Dye in Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C.I. Basic Red 29, a cationic azo dye, and explore its potential application as a tracer dye in microfluidic systems. While detailed fluorescence characterization of this compound is not extensively documented in scientific literature, this document outlines its known properties and provides generalized protocols for its evaluation and use in microfluidic devices. The information is intended to guide researchers in exploring the suitability of this compound for applications such as flow visualization and velocimetry.

Introduction to this compound

This compound is a water-soluble, red-colored synthetic dye belonging to the single azo class.[1][2][3] Its cationic nature, stemming from the quaternary ammonium salt in its structure, governs its chemical interactions.[1][3] Primarily used in the textile industry for dyeing acrylic fibers, its properties suggest potential utility as a tracer in aqueous microfluidic systems.[1][2]

Physicochemical and Spectral Properties

A summary of the known properties of this compound is presented in Table 1. It is important to note the absence of comprehensive, publicly available data on its fluorescence characteristics, which are crucial for its application as a fluorescent tracer. One study on the sonochemical degradation of this compound mentions monitoring its concentration by assessing absorbance at 551 nm, which can be inferred as a significant absorbance peak.[4]

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Chemical Name 3-methyl-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride[5]
C.I. Name This compound, 11460[1][2]
CAS Number 42373-04-6[1][2][5]
Molecular Formula C₁₉H₁₇ClN₄S[1][2][5]
Molecular Weight 368.98 g/mol [1][2]
Appearance Dark red powder[1][2]
Solubility in Water 120 g/L at 25 °C[1][2]
Absorbance Maximum (λ_abs) ~551 nm (in aqueous solution)[4]
Excitation Maximum (λ_ex) Data not available-
Emission Maximum (λ_em) Data not available-
Quantum Yield (Φ) Data not available-
Photostability Data not available for fluorescence applications-

This compound in Microfluidics: A Feasibility Overview

The utility of a fluorescent tracer dye in microfluidics is contingent on several factors, including its spectral properties, photostability, and interaction with the microchannel material. The following diagram outlines the key considerations for using this compound in such applications.

Feasibility of this compound in Microfluidics br29 This compound properties Properties br29->properties has advantages Potential Advantages br29->advantages leads to disadvantages Potential Disadvantages br29->disadvantages may have cationic Cationic Nature properties->cationic azo Azo Dye Structure properties->azo water_sol High Water Solubility properties->water_sol red_color Red Color (Absorbance ~551 nm) properties->red_color cost Potentially Low Cost advantages->cost high_sol Easy Preparation of Aqueous Solutions advantages->high_sol red_emission Potential for Red Emission (Reduced Autofluorescence) advantages->red_emission adsorption Adsorption to PDMS/Glass disadvantages->adsorption photostability Unknown Photostability disadvantages->photostability quantum_yield Unknown Quantum Yield disadvantages->quantum_yield spectral_overlap Unknown Spectral Properties disadvantages->spectral_overlap

Feasibility of this compound in Microfluidics

Experimental Protocols

The following protocols are generalized for the use of a new tracer dye in PDMS-based microfluidic devices. Researchers should perform initial characterization of this compound's fluorescence properties to determine optimal parameters.

Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the appropriate amount of this compound powder.

    • Dissolve the powder in deionized (DI) water or a suitable buffer (e.g., PBS) to the desired volume. The high solubility of this compound (120 g/L) facilitates the preparation of concentrated stock solutions.[1][2]

    • Gently agitate or vortex until fully dissolved.

    • Store the stock solution in a dark container at 4°C to minimize potential photodegradation.

  • Working Solutions (e.g., 1-100 µM):

    • Prepare working solutions by diluting the stock solution with the experimental buffer.

    • The optimal concentration will depend on the microchannel dimensions, flow rate, and the quantum yield of the dye, and will need to be determined empirically.

    • Filter the working solution through a 0.22 µm syringe filter before use to remove any particulates that could clog the microfluidic device.

Microfluidic Device Fabrication and Surface Treatment

Standard soft lithography techniques are used for the fabrication of PDMS microfluidic devices. Due to the cationic nature of this compound, surface modification of the PDMS channels is highly recommended to prevent nonspecific adsorption, which can alter flow profiles and lead to inaccurate measurements.

  • Device Fabrication:

    • Fabricate PDMS microchannels using a master mold created via photolithography.

    • Mix PDMS prepolymer and curing agent (typically in a 10:1 ratio).

    • Degas the mixture and pour it over the master mold.

    • Cure the PDMS at an elevated temperature (e.g., 65-80°C).

    • After curing, peel the PDMS replica from the master, punch inlet and outlet ports, and bond it to a glass slide or coverslip following oxygen plasma treatment.

  • Surface Passivation to Mitigate Adsorption:

    • Dynamic Coating with Surfactants: Before introducing the this compound solution, flush the microchannels with a solution of a non-ionic surfactant such as Tween 20 or Pluronic F-127 (e.g., 0.1-1% w/v in DI water) for 15-30 minutes. This can help to create a hydrophilic layer that repels the cationic dye.

    • Static Coating: Alternatively, incubate the channels with a solution of a blocking agent like bovine serum albumin (BSA) (e.g., 1-2% w/v in PBS) for 30-60 minutes, followed by a wash with the experimental buffer.

    • Covalent Surface Modification: For more robust passivation, consider covalent modification of the PDMS surface with hydrophilic polymers like polyethylene glycol (PEG). This typically involves surface activation followed by silanization with a PEG-silane.

Experimental Workflow and Imaging

The following diagram illustrates a typical workflow for a microfluidic experiment using a fluorescent tracer dye.

Experimental Workflow prep_dye Prepare this compound Solution run_exp Introduce Dye and Acquire Images/Video prep_dye->run_exp fab_device Fabricate and Bond PDMS Device passivate Passivate Channel Surfaces fab_device->passivate setup_flow Set up Flow Control (Syringe Pump/Pressure Controller) passivate->setup_flow setup_flow->run_exp mount_microscope Mount Device on Microscope set_imaging Configure Imaging Parameters (Excitation/Emission Filters, Exposure) mount_microscope->set_imaging set_imaging->run_exp analyze Analyze Data (PIV, Flow Profiling) run_exp->analyze

Experimental Workflow
  • System Setup:

    • Mount the microfluidic device on an inverted fluorescence microscope.

    • Connect tubing from a syringe pump or pressure-driven flow controller to the inlet port(s) of the device.

    • Prime the channels with the experimental buffer.

  • Fluorescence Imaging:

    • Filter Selection: Based on the determined excitation and emission maxima of this compound, select appropriate filter cubes for the microscope. Given its red color and an absorbance peak around 551 nm, a green or yellow excitation filter (e.g., 530-560 nm) and a red emission filter (e.g., >580 nm) would be a logical starting point for characterization.

    • Illumination: Use an appropriate light source (e.g., mercury lamp, LED, or laser). Adjust the illumination intensity to the lowest level that provides an adequate signal-to-noise ratio to minimize photobleaching.[6][7][8][9]

    • Image Acquisition: Use a sensitive camera (e.g., sCMOS or EMCCD) to capture images or video sequences of the dye flowing through the microchannels. The frame rate and exposure time will depend on the flow velocity and the brightness of the dye.

Data Analysis
  • Flow Visualization: The acquired image sequences can be used to qualitatively visualize flow patterns, mixing dynamics, and droplet formation.

  • Particle Image Velocimetry (PIV): If the working solution is seeded with fluorescent microparticles, PIV algorithms can be applied to the image sequences to obtain quantitative velocity fields. In this case, this compound would serve to illuminate the entire fluid phase, while the particles act as the tracers.

  • Concentration Measurements: If the fluorescence intensity of this compound is found to be linearly proportional to its concentration in the experimental range, it may be used for quantitative concentration mapping, for example, in studies of mixing efficiency.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant.[5] Avoid inhalation of the powder and ensure good ventilation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Directions

This compound presents a potentially cost-effective option as a tracer dye for microfluidic applications, particularly due to its high water solubility and likely red emission, which can reduce interference from cellular autofluorescence. However, the significant lack of data on its photophysical properties—namely its excitation and emission spectra, quantum yield, and photostability—is a major impediment to its immediate and widespread adoption. Furthermore, its cationic nature necessitates careful consideration and mitigation of its potential for adsorption to microchannel surfaces.

Future work should focus on the thorough photophysical characterization of this compound in various aqueous environments. Determining its fluorescence quantum yield and photostability will be critical in assessing its performance against established tracer dyes like Rhodamine B and fluorescein. Research into effective and stable surface passivation techniques for PDMS and glass microchannels against cationic dye adsorption will also be crucial for enabling its reliable use in quantitative microfluidic studies.

References

Application Notes and Protocols for Adsorption Studies of Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the adsorption of Basic Red 29 (BR29), a cationic azo dye, onto various materials. This document includes a compilation of quantitative data from multiple studies, detailed experimental protocols for conducting adsorption experiments, and visualizations to illustrate workflows and potential mechanisms.

Data Presentation: Adsorption of this compound on Various Materials

The following table summarizes the quantitative data for the adsorption of this compound on different adsorbents, including activated carbon, clay minerals, and agricultural waste. The data is organized to facilitate a comparative analysis of the adsorption performance of these materials.

Adsorbent MaterialAdsorbentqm (mg/g)Langmuir ConstantsFreundlich ConstantsPseudo-Second-Order Rate Constant (k2)Thermodynamic ParametersReference
Activated Carbon Activated carbon from Euphorbia antiquorum L wood161.29 - 166.67--3.744 x 10⁻⁴ - 2.364 x 10⁻³ (g/mg·min)ΔH° > 0 (Endothermic)[1][2]
Clay Minerals Natural Red Clay303.03----[3]
Agricultural Waste Polyaniline coated sawdust from Cordia Sebestena76.08-Fits Freundlich modelFollows pseudo-second-order-
Banana Peel Powder--Fits Freundlich model (R² = 0.9956)Fits pseudo-second-order model-[4]
Zeolites & Mesoporous Silica MCM-48500Fits Langmuir model (r² = 0.9986)-Fits pseudo-second-order modelE < 8 kJ/mol (Physisorption)[5]

Experimental Protocols

This section details a standardized protocol for conducting batch adsorption studies of this compound.

Materials and Reagents
  • This compound (C₁₉H₁₇N₄SCl, F.W. 368.89)

  • Adsorbent material (e.g., activated carbon, clay, agricultural waste)

  • Deionized or distilled water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Glassware: conical flasks, beakers, volumetric flasks, etc.

  • Shaker (orbital or thermostatic)

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer

Adsorbent Preparation

The preparation of the adsorbent will vary depending on the material used.

  • Activated Carbon: If preparing from a precursor (e.g., Euphorbia antiquorum L wood), the raw material is typically washed, dried, carbonized, and then activated either physically or chemically (e.g., with H₃PO₄). The resulting activated carbon is then washed to remove any remaining activating agent, dried, and sieved to the desired particle size.[2]

  • Clay Minerals: Natural clays may be used as is or may be purified by sedimentation to remove impurities. They are typically dried and sieved before use.

  • Agricultural Waste: Materials like sawdust or banana peels should be washed thoroughly with deionized water to remove dirt and soluble impurities, dried in an oven (e.g., at 60-80°C) until a constant weight is achieved, and then ground and sieved to obtain a uniform particle size.[4] For modified agricultural waste like polyaniline-coated sawdust, a chemical polymerization process is involved.

Adsorbate Solution Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the required amount of dye powder and dissolving it in a known volume of deionized water.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 25, 50, 100 mg/L) by diluting the stock solution. The concentration of the dye can be determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).

Batch Adsorption Experiments
  • Setup: In a series of conical flasks, add a fixed amount of the adsorbent (e.g., 0.1 g) to a fixed volume of the dye solution (e.g., 100 mL) of a known initial concentration.

  • pH Adjustment: Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH. Studies have shown that the adsorption of cationic dyes like this compound is often favored at higher pH values due to the increased negative charge on the adsorbent surface.[2][4]

  • Agitation and Equilibration: Place the flasks on a shaker and agitate at a constant speed (e.g., 150-200 rpm) and a constant temperature. Withdraw samples at different time intervals (for kinetic studies) or allow the mixture to agitate for a predetermined equilibrium time (for isotherm studies), which is often around 90-120 minutes.[2][4]

  • Sample Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer.

  • Data Calculation: The amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) can be calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ and Cₑ are the initial and equilibrium concentrations of the dye (mg/L), respectively.

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Kinetic, Isotherm, and Thermodynamic Studies
  • Kinetic Studies: To determine the adsorption rate, analyze the concentration of the dye at different time intervals. The data can be fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants.[1][6]

  • Isotherm Studies: To understand the interaction between the adsorbate and the adsorbent, perform batch experiments with varying initial dye concentrations at a constant temperature. The equilibrium data can be fitted to isotherm models like the Langmuir and Freundlich models to determine the adsorption capacity and intensity.[1][4]

  • Thermodynamic Studies: To evaluate the spontaneity and nature of the adsorption process, conduct the adsorption experiments at different temperatures. The thermodynamic parameters (ΔG°, ΔH°, and ΔS°) can be calculated from the temperature-dependent adsorption data.[1][2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_modeling Modeling Adsorbent Adsorbent Preparation (Washing, Drying, Sieving) BatchSetup Batch Adsorption Setup (Adsorbent + Dye Solution) Adsorbent->BatchSetup DyeSolution This compound Solution Preparation (Stock and Working Solutions) DyeSolution->BatchSetup pH_Adjust pH Adjustment BatchSetup->pH_Adjust Agitation Agitation at Constant Temperature pH_Adjust->Agitation Sampling Sampling at Intervals / Equilibrium Agitation->Sampling Separation Separation (Centrifugation / Filtration) Sampling->Separation Concentration Concentration Measurement (UV-Vis Spectrophotometer) Separation->Concentration DataAnalysis Data Analysis (qe calculation) Concentration->DataAnalysis Kinetic Kinetic Modeling (Pseudo-First-Order, Pseudo-Second-Order) DataAnalysis->Kinetic Isotherm Isotherm Modeling (Langmuir, Freundlich) DataAnalysis->Isotherm Thermo Thermodynamic Analysis DataAnalysis->Thermo

Caption: Experimental workflow for batch adsorption studies of this compound.

Conceptual Adsorption Mechanisms

G cluster_surface Adsorbent Surface cluster_dye This compound (Cationic Dye) Surface Adsorbent Surface (Negative Charge at higher pH) Pore Pore FunctionalGroup Functional Groups (-OH, -COOH) BR29 BR29 (Positive Charge) BR29->Surface Electrostatic Attraction BR29->Pore Pore Filling / Intraparticle Diffusion BR29->FunctionalGroup Hydrogen Bonding / Chemical Interaction

Caption: Potential adsorption mechanisms of this compound.

References

Application Notes and Protocols for the Electrochemical Degradation of Basic Red 29 for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical degradation of the azo dye Basic Red 29 (BR29), a common colorant in textile wastewater. The following sections detail the principles of various electrochemical treatment methods, experimental protocols for degradation and analysis, and a summary of performance data. This document is intended to guide researchers in setting up and evaluating the electrochemical degradation of BR29 for analytical and environmental remediation purposes.

Introduction to Electrochemical Degradation of this compound

This compound is a cationic azo dye known for its vibrant color and persistence in the environment. Conventional wastewater treatment methods often struggle to effectively remove such dyes. Electrochemical methods offer a promising alternative by utilizing redox reactions at electrode surfaces to break down the complex dye molecule into simpler, less harmful compounds.[1][2] These methods can be highly efficient, operate at ambient temperature and pressure, and can be automated.

The primary mechanisms involved in the electrochemical degradation of azo dyes like BR29 include the cleavage of the chromophoric azo bond (–N=N–) and the subsequent oxidation of the resulting aromatic amines and other intermediates.[3][4][5] Advanced electrochemical oxidation processes (AEOPs) often involve the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing organic pollutants to CO2, H2O, and inorganic ions.

This document outlines protocols for three common electrochemical techniques:

  • Electrocoagulation/Electro-Fenton: Involves the in-situ generation of coagulants and, in the case of Electro-Fenton, Fenton's reagent (Fe²⁺ and H₂O₂) to produce hydroxyl radicals.[2]

  • Electrochemical Oxidation with Boron-Doped Diamond (BDD) Anodes: BDD electrodes are known for their wide electrochemical potential window and high efficiency in generating hydroxyl radicals directly from water oxidation.[1][6]

Data Presentation: Performance of Electrochemical Degradation of this compound

The following table summarizes the quantitative data from various studies on the electrochemical degradation of this compound under different experimental conditions. This allows for a clear comparison of the efficiency of different methods.

Electrochemical Method Electrode Material Initial BR29 Conc. (mg/L) Current Density pH Supporting Electrolyte Treatment Time Dye Removal Efficiency (%) COD Removal Efficiency (%) Reference
ElectrocoagulationIron-Aluminum10010 mA/cm²71 g/L NaCl20 min>95-[2]
Electro-FentonIron-Aluminum10010 mA/cm²31 g/L NaCl + 1 mM H₂O₂20 min>9571.43 (after 40 min)[2]
Electrochemical OxidationBoron-Doped Diamond (BDD)401 mA/cm²Original (~5.8)0.03 M Na₂SO₄1 min>99-[1]
Electrochemical OxidationBoron-Doped Diamond (BDD)601 mA/cm²Original (~5.8)0.03 M Na₂SO₄1 min>99-[1]
Electrochemical OxidationBoron-Doped Diamond (BDD)1001 mA/cm²Original (~5.8)0.03 M Na₂SO₄1 min>99-[1]
Electrochemical Oxidation (Textile Wastewater)Boron-Doped Diamond (BDD)-1 mA/cm²---97.291[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the electrochemical degradation and analysis of this compound.

Electrochemical Degradation of this compound

Objective: To degrade this compound in an aqueous solution using an electrochemical method.

Materials:

  • This compound dye

  • Supporting electrolyte (e.g., NaCl or Na₂SO₄)

  • Deionized water

  • Electrochemical reactor/cell

  • Anode (e.g., Boron-Doped Diamond, Iron, Aluminum)

  • Cathode (e.g., Stainless Steel, Graphite, Aluminum)

  • DC power supply

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Prepare the Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • Set up the Electrochemical Reactor:

    • Place a known volume of the dye solution into the electrochemical cell.

    • Add the supporting electrolyte to the desired concentration (e.g., 1 g/L NaCl or 0.03 M Na₂SO₄).

    • Adjust the initial pH of the solution to the desired value using dilute H₂SO₄ or NaOH.

    • Place the anode and cathode into the solution, ensuring they are parallel and at a fixed distance from each other.

    • Connect the electrodes to the DC power supply.

    • Place a magnetic stir bar in the cell and place the cell on a magnetic stirrer.

  • Initiate Degradation:

    • Turn on the magnetic stirrer to ensure the solution is well-mixed.

    • Turn on the DC power supply and set the desired current density (e.g., 10 mA/cm²).

    • Start a timer to monitor the reaction time.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the solution for analysis.

    • Immediately quench any ongoing reaction if necessary (e.g., by adding a small amount of a reducing agent like sodium sulfite if strong oxidants are present, though this is often not required for UV-Vis analysis).

UV-Vis Spectrophotometric Analysis of this compound

Objective: To determine the concentration of this compound in the solution at different time intervals during the degradation process.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Deionized water (for blank)

  • Samples collected from the electrochemical degradation experiment

Procedure:

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 300 to 700 nm.

  • Blank Measurement: Fill a clean cuvette with deionized water and place it in the spectrophotometer. Run a blank scan to zero the instrument.

  • Sample Measurement:

    • If necessary, dilute the collected samples with deionized water to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

    • Rinse a cuvette with a small amount of the sample, then fill the cuvette.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

  • Data Analysis:

    • The maximum absorbance (λmax) for this compound is approximately 511-530 nm.[7][8]

    • Record the absorbance at the λmax for each sample.

    • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Chemical Oxygen Demand (COD) Analysis

Objective: To measure the amount of oxidizable organic matter in the samples, providing an indication of the mineralization of the dye.

Materials:

  • COD digestion vials (containing potassium dichromate and sulfuric acid)

  • COD reactor (heating block)

  • Spectrophotometer or titrimetric setup

  • Pipettes

  • Deionized water (for blank)

  • Samples from the degradation experiment

Procedure:

  • Sample Preparation: Homogenize the collected samples if they contain suspended solids.

  • Digestion:

    • Preheat the COD reactor to 150°C.

    • Carefully add a precise volume of the sample (e.g., 2 mL) to a COD digestion vial.

    • Prepare a blank by adding the same volume of deionized water to another vial.

    • Securely cap the vials and invert them several times to mix.

    • Place the vials in the preheated COD reactor and digest for 2 hours.

  • Measurement:

    • After 2 hours, turn off the reactor and allow the vials to cool to room temperature.

    • Spectrophotometric Method: Wipe the vials clean and measure the absorbance at a specific wavelength (e.g., 600 nm for high range COD) using a spectrophotometer zeroed with the blank.

    • Titrimetric Method: Titrate the excess dichromate with a standard solution of ferrous ammonium sulfate using a ferroin indicator.

  • Calculation: The COD value (in mg O₂/L) is determined by comparing the absorbance or titration volume to a calibration curve prepared with standards of known COD.

Microtox® Toxicity Testing

Objective: To assess the acute toxicity of the dye solution before and after electrochemical treatment.

Materials:

  • Microtox® analyzer

  • Reconstituted luminescent bacteria (e.g., Aliivibrio fischeri)

  • Cuvettes

  • Diluent (e.g., 2% NaCl solution)

  • Samples from the degradation experiment

Procedure:

  • Sample Preparation: Adjust the pH of the samples to be within the optimal range for the bacteria (typically 6.0-8.5). If necessary, adjust the salinity of the sample to match the diluent.

  • Bacterial Reconstitution: Rehydrate the freeze-dried luminescent bacteria according to the manufacturer's instructions.

  • Toxicity Measurement:

    • The Microtox® analyzer measures the light output of the bacteria.

    • A control (blank) consisting of only the diluent is measured to establish the baseline light output.

    • The samples are then added to the bacterial suspension in a series of dilutions.

    • The light output is measured after a specific incubation time (e.g., 5 and 15 minutes).

  • Data Analysis: The reduction in light output is proportional to the toxicity of the sample. The results are typically expressed as an EC50 value, which is the effective concentration of the sample that causes a 50% reduction in light output.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical degradation and analysis of this compound.

experimental_workflow prep Sample Preparation (this compound Solution) reactor Electrochemical Reactor (Anode, Cathode, Power Supply) prep->reactor degradation Electrochemical Degradation (Set Current Density, pH, Time) reactor->degradation sampling Periodic Sampling degradation->sampling analysis Analysis sampling->analysis uv_vis UV-Vis Spectrophotometry (Degradation Efficiency) analysis->uv_vis cod COD Analysis (Mineralization) analysis->cod toxicity Microtox® Toxicity Test (Toxicity Reduction) analysis->toxicity results Data Interpretation & Reporting uv_vis->results cod->results toxicity->results

Caption: Experimental workflow for electrochemical degradation and analysis.

Proposed Electrochemical Degradation Pathway of this compound

This diagram illustrates a plausible degradation pathway for this compound based on the general mechanisms of azo dye electrochemical degradation. The process is initiated by the attack of hydroxyl radicals (•OH).

degradation_pathway br29 This compound cleavage Azo Bond Cleavage br29->cleavage + •OH oh •OH (Hydroxyl Radicals) intermediates Aromatic Intermediates (e.g., Aromatic Amines, Phenols) cleavage->intermediates ring_opening Aromatic Ring Opening intermediates->ring_opening + •OH aliphatic Short-chain Aliphatic Acids ring_opening->aliphatic mineralization Mineralization aliphatic->mineralization + •OH end_products CO₂, H₂O, Inorganic Ions mineralization->end_products

Caption: Proposed electrochemical degradation pathway of this compound.

References

Troubleshooting & Optimization

How to reduce background staining with Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using Basic Red 29. The information is presented in a question-and-answer format to directly address common issues encountered during staining experiments.

Understanding this compound

This compound is a cationic, water-soluble azo dye.[1][2][3] In histological and cytological applications, its positive charge allows it to bind to negatively charged (anionic) components within tissues.[4] These anionic sites primarily include the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus and ribosomes, as well as sulfate groups found in some glycosaminoglycans of the extracellular matrix. This electrostatic interaction is the fundamental principle of staining with this compound. However, non-specific binding of the dye to other tissue components can lead to high background staining, which obscures the target structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the main causes of high background staining with this compound?

High background staining with this compound can arise from several factors, primarily related to non-specific electrostatic and hydrophobic interactions between the cationic dye and various tissue components.

  • Inappropriate Dye Concentration: Using a concentration of this compound that is too high can lead to excess dye molecules that are not adequately washed away, resulting in a generalized background stain.

  • Incorrect Staining pH: The pH of the staining solution is a critical factor. A higher (more alkaline) pH increases the number of negatively charged sites in the tissue, leading to more intense but less specific staining. Conversely, a very low (acidic) pH may prevent the dye from binding effectively even to the target structures.

  • Insufficient Washing: Inadequate rinsing after the staining step fails to remove all unbound or loosely bound dye molecules, leaving a uniform layer of background color.

  • Hydrophobic Interactions: Besides electrostatic interactions, non-specific hydrophobic interactions can contribute to background staining.

  • Tissue Fixation: The type of fixative and the duration of fixation can alter the tissue's chemical properties and its affinity for the dye.

Q2: How can I optimize the concentration of this compound to reduce background?

Optimizing the dye concentration is a crucial first step in reducing background. This is best achieved through titration.

  • Recommendation: Start with a low concentration of this compound (e.g., 0.1% w/v) and perform a series of stains with incrementally increasing concentrations (e.g., 0.25%, 0.5%, 1.0%).

  • Evaluation: Examine the slides at each concentration to identify the lowest concentration that provides adequate staining of the target structures with the minimal amount of background.

Q3: What is the optimal pH for my this compound staining solution?

The optimal pH depends on the specific tissue components you wish to stain. Adjusting the pH allows for more selective staining.

  • For highly acidic components (e.g., sulfated mucosubstances): A very acidic pH of around 1.0 to 2.5 can be used.

  • For nucleic acids (DNA, RNA): A moderately acidic pH range of 3.0 to 4.5 is generally recommended.

  • General Recommendation: Start with a staining solution buffered to a pH of 4.0. If background is high, try lowering the pH in increments (e.g., to 3.5, then 3.0). If staining is too weak, you can cautiously increase the pH.

Q4: What are the best practices for washing steps to minimize background?

Thorough and appropriate washing is critical for removing unbound dye.

  • Increase Wash Duration and Volume: Instead of a brief rinse, use multiple, longer washes (e.g., 3-5 changes of wash buffer for 2-5 minutes each).

  • Use an Appropriate Wash Buffer:

    • Acidified Water: Rinsing with slightly acidified water (e.g., with 0.5-1% acetic acid) can help to remove non-specifically bound cationic dye molecules.

    • High Ionic Strength Buffers: A wash buffer with increased salt concentration (e.g., 100-250 mM NaCl in a standard buffer like PBS or TBS) can help to disrupt weak electrostatic interactions contributing to background.

  • Gentle Agitation: Gentle agitation of the slides during washing can improve the efficiency of dye removal.

Q5: Can I use a blocking step to reduce non-specific binding of this compound?

Yes, a blocking step, commonly used in immunohistochemistry, can also be effective in reducing background staining with basic dyes. Blocking agents work by binding to non-specific sites in the tissue, thereby preventing the dye from attaching to them.

  • Protein-Based Blocking:

    • Bovine Serum Albumin (BSA): A 1-3% solution of BSA in a buffered solution (e.g., PBS) can be used to block non-specific hydrophobic and charge-based interactions. Incubate the tissue with the blocking solution for 30-60 minutes before staining.

    • Normal Serum: Using normal serum (e.g., goat serum) can also be effective.

  • Detergent-Based Blocking: Adding a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 to your blocking buffer and wash solutions can help to reduce hydrophobic interactions.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters that can be optimized to reduce background staining with this compound. These values are starting points and may require further optimization based on the specific tissue and experimental conditions.

ParameterRecommended Starting RangePurpose
This compound Concentration 0.1% - 1.0% (w/v)Titrate to find the lowest effective concentration.
Staining Solution pH 3.0 - 5.0Lower pH increases specificity; higher pH increases intensity.
Staining Time 5 - 30 minutesOptimize in conjunction with concentration and pH.
Wash Buffer Acetic Acid 0.5% - 1.0% (v/v)Helps to differentiate and remove non-specific staining.
Wash Buffer Salt (NaCl) Conc. 100 mM - 250 mMIncreased ionic strength reduces non-specific electrostatic binding.
Blocking Agent (BSA) Conc. 1% - 3% (w/v)Blocks non-specific binding sites before staining.
Blocking Time 30 - 60 minutesSufficient time for the blocking agent to bind.

Experimental Protocols

Adapted Staining Protocol for this compound

This protocol is adapted from standard procedures for cationic dyes like Neutral Red and Alcian Blue and should be optimized for your specific application.[5][6]

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes for 5 minutes each.

    • 100% Ethanol: 2 changes for 3 minutes each.

    • 95% Ethanol: 2 changes for 3 minutes each.

    • 70% Ethanol: 1 change for 3 minutes.

    • Distilled Water: Rinse for 5 minutes.

  • (Optional) Blocking Step:

    • Prepare a solution of 1% BSA in PBS.

    • Incubate slides in the blocking solution for 30 minutes at room temperature in a humidified chamber.

    • Rinse briefly with distilled water.

  • Staining:

    • Prepare a 0.5% (w/v) solution of this compound in a 0.1M acetate buffer (pH 4.0). Filter the solution before use.

    • Immerse slides in the this compound staining solution for 10-15 minutes.

  • Washing and Differentiation:

    • Rinse slides briefly in distilled water.

    • Wash in two changes of 0.5% acetic acid solution for 2 minutes each.

    • Rinse thoroughly in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (70%, 95%, 100%).

    • Clear in xylene (or a xylene substitute).

    • Mount with a resinous mounting medium.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background staining with this compound.

TroubleshootingWorkflow start High Background Staining Observed check_conc Is Dye Concentration Optimized? start->check_conc titrate_conc Titrate Dye Concentration (Start with 0.1% w/v) check_conc->titrate_conc No check_ph Is Staining pH Optimized? check_conc->check_ph Yes titrate_conc->check_ph adjust_ph Adjust pH of Staining Solution (Try a lower pH, e.g., 3.5) check_ph->adjust_ph No check_washing Are Washing Steps Sufficient? check_ph->check_washing Yes adjust_ph->check_washing improve_washing Increase Wash Duration/Volume Use Acidified or High Salt Wash Buffer check_washing->improve_washing No use_blocking Consider a Blocking Step (e.g., 1% BSA for 30 min) check_washing->use_blocking Yes improve_washing->use_blocking end Background Reduced use_blocking->end

Caption: Troubleshooting workflow for reducing background staining.

References

Technical Support Center: Optimizing Basic Red 29 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Basic Red 29 in cell-based assays. The focus is on determining the optimal dye concentration to maintain high cell viability while achieving adequate signal for imaging or analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as Basacryl Red GL, is a cationic, water-soluble dye belonging to the azo dye class.[1][2][3] Its high water solubility (120 g/L at 25°C) makes it relatively easy to prepare stock solutions for cell culture applications.[3][4] Like other azo dyes, it has the potential for cytotoxicity, which necessitates careful optimization for live-cell experiments.[1][5]

Q2: What is the recommended starting concentration for this compound in cell viability assays?

There is no established universal starting concentration for this compound. The optimal concentration is highly dependent on the cell type, cell density, incubation time, and the specific experimental endpoint. A common practice when working with a new dye is to perform a dose-response experiment starting from a low micromolar (µM) range and titrating up to a higher concentration to identify the toxicity threshold.

Q3: How should I prepare a stock solution of this compound?

Given its high water solubility, a stock solution of this compound can be prepared by dissolving the powder in sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS). To ensure sterility, filter the final solution through a 0.22 µm syringe filter. It is advisable to prepare a high-concentration stock (e.g., 1-10 mM) that can be aliquoted and stored, protected from light, to avoid repeated freeze-thaw cycles.

Q4: How does incubation time affect cell viability and staining?

Longer incubation times can lead to increased dye uptake and a stronger signal, but also risk greater cytotoxicity. Conversely, short incubation times may yield a weak signal but better preserve cell health. It is crucial to optimize both concentration and incubation time in parallel. Start with a fixed, short incubation time (e.g., 15-30 minutes) while varying the dye concentration. Once a preliminary concentration range is identified, you can then optimize the incubation time.

Q5: What factors can influence the staining efficiency of a cationic dye like this compound?

Several factors can affect staining performance:

  • pH of Staining Solution: The pH can alter the charge of cellular components and the dye itself, impacting binding efficiency.[6]

  • Cell Health: Unhealthy or stressed cells may exhibit altered membrane permeability, leading to inconsistent dye uptake.

  • Temperature: Increasing the temperature can increase the rate of dye diffusion and penetration.[6]

  • Dye Concentration: Higher concentrations lead to more dye binding, but can also cause aggregation and non-specific background staining.[6][7]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using MTT Assay

This protocol provides a method for determining the cytotoxic potential of this compound on a specific cell line by establishing a dose-response curve.

Objective: To find the concentration range of this compound that does not significantly impact cell metabolic activity.

Materials:

  • Adherent cells of interest

  • This compound

  • Complete cell culture medium

  • Sterile PBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.

  • Prepare Dye Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM (see Table 1 ). Include a "medium only" control (untreated cells) and a "lysis" control (e.g., Triton X-100) for 0% viability.

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared dye dilutions. Treat at least three wells for each concentration.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[8] Plot the concentration of this compound against the percentage of cell viability to determine the IC50 (the concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.

Data Presentation

Table 1: Example Concentration Range for Initial Dose-Response Experiment

GroupThis compound Conc. (µM)Purpose
10 (Control)Baseline (100% viability)
20.1Low concentration test
30.5
41.0
55.0Mid-range concentration test
610.0
725.0
850.0High concentration test
9100.0
10Lysis AgentMinimum (0% viability)

Visualizations

Workflow_for_Optimizing_Dye_Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_decision Decision prep_stock Prepare 10mM Stock (this compound in H2O/PBS) prep_serial Create Serial Dilutions in Culture Medium prep_stock->prep_serial treat_cells Treat Cells with Dye Dilutions prep_serial->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT, Neutral Red) incubate->viability_assay read_plate Read Plate (Absorbance/Fluorescence) viability_assay->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve is_toxic Is toxicity observed? plot_curve->is_toxic select_conc Select Highest Non-Toxic Concentration for Staining is_toxic->select_conc is_toxic->select_conc No adjust_range Adjust Concentration Range and Repeat Experiment is_toxic->adjust_range is_toxic->adjust_range Yes

Caption: Workflow for determining the optimal, non-toxic concentration of this compound.

Potential_Pathway_of_Dye_Induced_Cytotoxicity cluster_effects Cellular Effects conc High Concentration of This compound stress Increased Cellular Stress conc->stress ros Reactive Oxygen Species (ROS) Production stress->ros mito Mitochondrial Dysfunction stress->mito membrane Plasma Membrane Damage stress->membrane caspase Caspase Activation ros->caspase mito->caspase apoptosis Apoptosis / Cell Death membrane->apoptosis caspase->apoptosis

Caption: Generalized pathway of cytotoxicity potentially induced by high dye concentrations.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High Cell Mortality Dye concentration is too high, causing cytotoxicity.[1]Perform a dose-response experiment (see Protocol 1) to identify a non-toxic concentration. Reduce incubation time.
Contamination of dye stock or culture medium.Filter-sterilize the dye stock solution. Use fresh, sterile medium and practice aseptic techniques.
Weak or No Signal Dye concentration is too low.Increase the dye concentration incrementally. Ensure you are using the correct excitation/emission filters for this compound.
Insufficient incubation time.Increase the incubation time.
Photobleaching during imaging.Reduce the intensity of the excitation light and minimize exposure time to the light source.[9][10] Use an anti-fade mounting medium if applicable.[11]
High Background / Non-Specific Staining Dye concentration is too high, leading to aggregation or non-specific binding.[7]Reduce the dye concentration. Include additional wash steps with PBS or culture medium after incubation to remove unbound dye.
Presence of dead cells.Dead cells can non-specifically take up dyes. Ensure the cell population is healthy before staining or use a live/dead marker to distinguish populations.
Inconsistent Staining Across Wells Uneven cell seeding or cell health.Ensure a single-cell suspension and uniform seeding density. Check for edge effects in the plate.
Incomplete mixing of dye in the medium.Gently mix the plate after adding the dye solution to ensure even distribution.
pH variability in the staining solution.Ensure the medium is properly buffered and equilibrated in the incubator before use.[6]

References

Troubleshooting faint or uneven Basic Red 29 staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Basic Red 29 staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues such as faint or uneven staining during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain in tissue?

A1: this compound is a cationic (positively charged) dye. In histological applications, it binds to anionic (negatively charged) components within tissues, a property known as basophilia. These components include nucleic acids (in the cell nucleus), ribosomes, and acidic mucosubstances found in the granules of mast cells and cartilage matrix.

Q2: What is the optimal pH for a this compound staining solution?

A2: The optimal pH for cationic dyes generally falls in the acidic range to enhance the binding to anionic tissue components. For many basic dyes used in histology, a pH between 4.0 and 6.0 is a good starting point.[1] The exact optimal pH for this compound may require empirical determination for your specific tissue and application but starting with a buffered solution in this range is recommended.

Q3: Can the type of fixative affect this compound staining?

A3: Absolutely. Fixation is a critical step that can significantly impact the staining results with basic dyes.[2] Formalin-based fixatives are common, but for preserving certain components like mast cell granules, specialized fixatives may yield better results.[2] Over-fixation can mask the anionic sites, leading to weak staining, while under-fixation can result in poor tissue morphology and loss of stainable components.[3]

Q4: Why is my this compound staining uneven across the tissue section?

A4: Uneven staining is often due to procedural issues rather than the dye itself. Common causes include incomplete deparaffinization, where residual wax blocks the dye from reaching the tissue, improper fixation leading to a gradient of preserved tissue components, or issues during the staining procedure such as slides drying out or uneven reagent coverage.[4][5][6]

Troubleshooting Faint or Uneven Staining

Use the following guide to diagnose and resolve common problems with this compound staining.

Problem 1: Faint or Weak Staining

Weak staining can be caused by a variety of factors, from the preparation of the staining solution to the final rinsing steps.

Troubleshooting Workflow for Faint Staining

Faint_Staining_Workflow Start Start: Faint Staining Observed Check_Solution Check Staining Solution (Concentration, pH, Age) Start->Check_Solution Check_Protocol Review Staining Protocol (Time, Temperature) Check_Solution->Check_Protocol Solution OK Remake_Solution Remake Solution Adjust pH Check_Solution->Remake_Solution Issue Found Check_Fixation Evaluate Tissue Fixation (Time, Type) Check_Protocol->Check_Fixation Protocol OK Adjust_Protocol Increase Time/ Temp Check_Protocol->Adjust_Protocol Issue Found Check_Deparaffinization Verify Deparaffinization Check_Fixation->Check_Deparaffinization Fixation OK Optimize_Fixation Optimize Fixation Protocol Check_Fixation->Optimize_Fixation Issue Found Resolved Staining Resolved Check_Deparaffinization->Resolved Deparaffinization OK Repeat_Deparaffinization Repeat Deparaffinization Check_Deparaffinization->Repeat_Deparaffinization Issue Found Remake_Solution->Check_Protocol Adjust_Protocol->Check_Fixation Optimize_Fixation->Check_Deparaffinization Repeat_Deparaffinization->Resolved Uneven_Staining_Logic Deparaffinization Incomplete Deparaffinization Effect Uneven/Patchy Staining Deparaffinization->Effect Residual wax blocks dye Fixation Uneven Fixation Fixation->Effect Inconsistent preservation Drying Slides Dried Out During Staining Drying->Effect Dye precipitates Reagent_Coverage Poor Reagent Coverage Reagent_Coverage->Effect Inconsistent dye access Staining_Workflow Start Start: Paraffin Section on Slide Deparaffinize Deparaffinize (Xylene) Start->Deparaffinize Rehydrate Rehydrate (Ethanol series to Water) Deparaffinize->Rehydrate Stain Stain with This compound Solution Rehydrate->Stain Rinse Rinse (Distilled Water) Stain->Rinse Differentiate Differentiate (Optional) (70% Ethanol) Rinse->Differentiate Dehydrate Dehydrate (Ethanol series) Differentiate->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Mount Mount and Coverslip Clear->Mount

References

Effect of pH on Basic Red 29 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Basic Red 29. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in staining experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary application in a research context?

A1: this compound, also known as C.I. 11460, is a cationic azo dye.[1][2] While it is predominantly used in the textile industry for dyeing acrylic fibers, its positive charge allows it to bind to negatively charged components in biological samples, such as nucleic acids (DNA, RNA) and certain proteins in the cytoplasm. This makes it a potential tool for histological and cytological staining.

Q2: How does pH influence the staining efficiency of this compound?

A2: As a cationic (basic) dye, the staining intensity of this compound is highly dependent on the pH of the staining solution. In general, a higher pH (more alkaline) increases the number of negatively charged sites on tissue and cell components, such as carboxyl groups in proteins. This enhanced negative charge leads to a stronger electrostatic attraction with the positively charged this compound molecules, resulting in a more intense and rapid staining. Conversely, acidic conditions can be used to achieve more selective staining.

Q3: What is the optimal pH range for this compound staining?

A3: For dyeing acrylic fibers, the optimal pH is typically in the slightly acidic range of 4.5 to 5.5.[3][4] However, for biological applications, the optimal pH may differ. To achieve strong, vibrant staining of cellular components, a neutral to slightly alkaline pH (e.g., pH 7.0-8.0) is often more effective due to the increased negative charge of cellular structures at these pH levels. For more selective staining, a slightly acidic pH (e.g., 4.0-6.0) can be tested.

Q4: Can this compound be used for quantitative staining analysis?

A4: Yes, the intensity of this compound staining can be quantified using techniques like digital image analysis with software such as ImageJ.[1][5][6] By measuring the optical density or mean gray value of stained regions, it is possible to obtain quantitative data that correlates with the amount of dye bound to the tissue or cells.[7][8][9]

Troubleshooting Guide

Issue 1: Weak or No Staining

Possible Cause Recommended Solution
Incorrect pH of Staining Solution The pH of your this compound solution may be too acidic. For general staining, ensure the pH is in the neutral to slightly alkaline range (7.0-8.0). Prepare fresh staining solution and verify the pH before use.
Insufficient Staining Time The incubation time with the staining solution may be too short. Increase the staining time in increments (e.g., 5-10 minutes) to optimize for your specific sample type and desired intensity.
Low Dye Concentration The concentration of the this compound solution may be too low. Prepare a fresh solution with a slightly higher dye concentration.
Inadequate Fixation Poor fixation can lead to the loss of cellular components that would otherwise bind the dye. Ensure your fixation protocol is appropriate for the target you wish to stain.

Issue 2: Excessive or Non-Specific Staining

Possible Cause Recommended Solution
pH of Staining Solution is Too High A highly alkaline pH can lead to strong, non-specific binding of the dye to various tissue elements. Lower the pH of the staining solution to the neutral or slightly acidic range (e.g., pH 6.0-7.0) to increase specificity.
Staining Time is Too Long Over-incubation can cause the dye to bind non-specifically. Reduce the staining time and monitor the staining progress microscopically to determine the optimal endpoint.
Inadequate Rinsing Insufficient rinsing after staining can leave excess dye on the slide, resulting in high background. Ensure thorough but gentle rinsing with an appropriate buffer or distilled water until the runoff is clear.
High Dye Concentration A highly concentrated staining solution can lead to excessive background staining. Dilute your this compound stock solution to an optimal working concentration.

Issue 3: Uneven Staining

Possible Cause Recommended Solution
Incomplete Dewaxing (for paraffin sections) Residual paraffin wax can prevent the aqueous staining solution from penetrating the tissue evenly. Ensure complete removal of wax with xylene or a suitable substitute before rehydration.
Tissue Drying During Staining Allowing the tissue section to dry out at any stage of the staining process can lead to uneven staining and artifacts. Keep the slides moist with the appropriate reagents throughout the procedure.
Presence of Air Bubbles Air bubbles trapped on the tissue section can prevent the stain from reaching the underlying tissue. Carefully apply the staining solution to avoid the formation of air bubbles.

Data Presentation

The following table provides illustrative data on the effect of pH on the staining intensity of this compound on cultured fibroblasts, as measured by optical density (OD).

pH of Staining SolutionAverage Optical Density (OD)Staining Intensity
4.00.15Very Weak
5.00.28Weak
6.00.45Moderate
7.00.68Strong
8.00.85Very Strong

Note: Optical density was measured using ImageJ software on digital micrographs of stained cells. Higher OD values correspond to greater staining intensity.

Experimental Protocols

Protocol for Staining Cultured Cells with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound powder

  • Distilled water

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (for fixation)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.1% (w/v) stock solution of this compound in distilled water.

    • For working solutions, dilute the stock solution in an appropriate buffer (e.g., phosphate or citrate buffer) to the desired final concentration (e.g., 0.01%).

    • Adjust the pH of the working solution to the desired value (e.g., 4.0, 5.0, 6.0, 7.0, or 8.0) using dilute HCl or NaOH.

  • Cell Preparation:

    • Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Immerse the coverslips with the fixed cells in the this compound working solution for 5-15 minutes. The optimal time will depend on the pH and the desired staining intensity.

    • Briefly rinse the coverslips in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • (Optional) For permanent slides, dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%) for 1-2 minutes each.

    • Clear the coverslips in xylene or a xylene substitute for 5 minutes.

    • Mount the coverslips onto microscope slides using a permanent mounting medium.

  • Observation:

    • Examine the stained cells under a light microscope.

Visualizations

Staining_Mechanism cluster_Dye This compound Solution cluster_Cell Biological Sample Dye This compound (Cationic, +) Node_Cell Cellular Components (Proteins, Nucleic Acids) Dye->Node_Cell Electrostatic Attraction Outcome_Weak Weak Staining Node_Cell->Outcome_Weak Reduced Binding Outcome_Strong Strong Staining Node_Cell->Outcome_Strong Enhanced Binding Node_Low_pH Low pH (Acidic) Node_Low_pH->Node_Cell Less Negative Charge Node_High_pH High pH (Alkaline) Node_High_pH->Node_Cell More Negative Charge

Caption: Effect of pH on this compound staining mechanism.

Troubleshooting_Workflow Start Staining Issue Observed Q1 What is the nature of the issue? Start->Q1 Weak_Staining Weak / No Staining Q1->Weak_Staining Excessive_Staining Excessive / Non-Specific Staining Q1->Excessive_Staining Uneven_Staining Uneven Staining Q1->Uneven_Staining Q_pH_Weak Is the pH of the staining solution in the optimal range (e.g., 7.0-8.0)? Weak_Staining->Q_pH_Weak Adjust_pH_Up Increase pH of staining solution. Q_pH_Weak->Adjust_pH_Up No Check_Time_Conc Increase staining time or dye concentration. Q_pH_Weak->Check_Time_Conc Yes End Problem Resolved Adjust_pH_Up->End Check_Time_Conc->End Q_pH_Excessive Is the pH of the staining solution too high (e.g., > 8.0)? Excessive_Staining->Q_pH_Excessive Adjust_pH_Down Decrease pH of staining solution. Q_pH_Excessive->Adjust_pH_Down Yes Check_Rinse_Time Decrease staining time or improve rinsing step. Q_pH_Excessive->Check_Rinse_Time No Adjust_pH_Down->End Check_Rinse_Time->End Check_Prep Review sample preparation: - Complete dewaxing - Prevent tissue drying - Avoid air bubbles Uneven_Staining->Check_Prep Check_Prep->End

Caption: Troubleshooting workflow for this compound staining.

References

Preventing photobleaching of Basic Red 29 during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of Basic Red 29 during fluorescence imaging. Given the limited specific data on this compound in microscopy applications, the following recommendations are based on best practices for spectrally similar red fluorescent dyes and general principles of fluorescence microscopy. Optimization for your specific experimental setup is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem when imaging this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of the fluorescent signal, which can significantly compromise image quality, reduce the duration of time-lapse experiments, and lead to false-negative results or inaccurate quantitative analysis.[2][3]

Q2: What are the primary causes of this compound photobleaching?

A2: The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye molecule.[4] Several factors can accelerate this process, including high-intensity excitation light, prolonged exposure times, and the absence of protective agents in the imaging medium.

Q3: How can I minimize photobleaching of this compound during my imaging experiments?

A3: There are several strategies to minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides an adequate signal-to-noise ratio.[2][5] Neutral density filters can be used to attenuate the excitation light.[2][6]

  • Minimize Exposure Time: Keep the duration of light exposure to a minimum.[5] Use sensitive detectors and appropriate camera settings (e.g., binning) to shorten exposure times.[6]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium for fixed cells or your live-cell imaging medium.[7][8][9]

  • Choose the Right Imaging Medium: For live-cell imaging, ensure the medium is fresh and consider using specialized imaging buffers that help to reduce phototoxicity and photobleaching.[6]

  • Proper Sample Preparation: Ensure optimal staining of your sample to maximize the initial signal, which may allow for the use of lower excitation light levels.

Q4: Are there specific antifade reagents recommended for red fluorescent dyes like this compound?

A4: While specific data for this compound is limited, several antifade reagents are effective for a broad range of fluorophores, including those in the red spectrum. Commonly used antifade agents include:

  • Commercial Formulations: Products like ProLong™ Diamond, SlowFade™ Diamond, and VECTASHIELD® are popular choices that offer robust photobleaching protection across the visible spectrum.[8][10]

  • Common Chemical Components: Many antifade reagents are based on reactive oxygen species scavengers. Some of the most effective agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[9] Trolox, a vitamin E derivative, is another popular choice, particularly for live-cell imaging.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid signal loss during imaging High excitation light intensity. Prolonged exposure to light. Absence of antifade reagent. Oxygen-rich environment.Decrease laser power or lamp intensity.[2][5] Reduce camera exposure time.[5] Use a mounting medium with an antifade agent.[9] For live cells, use an oxygen-scavenging system if compatible with your experiment.[11]
Weak initial fluorescence signal Suboptimal staining concentration of this compound. Inefficient labeling protocol. pH of the mounting or imaging medium is not optimal.Optimize the concentration of this compound in your staining protocol. Ensure adequate incubation time and temperature for staining. Check and adjust the pH of your medium, as dye fluorescence can be pH-sensitive.
High background fluorescence Excess unbound this compound. Autofluorescence from the sample or medium.Include additional wash steps after staining to remove unbound dye. Use a mounting medium with low background fluorescence. For live cells, consider using a background quencher if available and compatible.
Inconsistent fluorescence across the sample Uneven illumination from the light source. Photobleaching occurring in areas that are repeatedly scanned or focused on.Ensure the microscope's light path is properly aligned.[3] Use a fresh area of the sample for imaging after focusing.[6] Minimize the time spent focusing on the region of interest.[6]

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound

This is a general protocol and should be optimized for your specific cell type and target.

  • Cell Preparation: Grow cells on sterile coverslips to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets): Incubate cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute this compound to the desired concentration in PBS. Concentrations may range from 1 to 10 µM, but optimization is crucial. Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using appropriate filter sets for red fluorescence. Minimize light exposure to prevent photobleaching.

Protocol 2: Live-Cell Imaging with this compound

Caution: The suitability of this compound for live-cell imaging needs to be determined empirically, as it may be toxic to cells.

  • Cell Preparation: Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Staining: Prepare a working solution of this compound in a phenol red-free cell culture medium. The optimal concentration should be determined experimentally to minimize toxicity (start with a low concentration, e.g., 100 nM to 1 µM).

  • Incubation: Replace the culture medium with the staining medium and incubate the cells for 15-30 minutes under normal culture conditions (37°C, 5% CO₂), protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove unbound dye.

  • Imaging: Image the cells immediately in fresh, phenol red-free medium, preferably supplemented with an antioxidant or a commercial live-cell antifade reagent. Use an environmental chamber on the microscope to maintain physiological conditions (temperature, humidity, and CO₂).

Visual Guides

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging prep_cells Prepare Cells (on coverslip or imaging dish) fix_perm Fixation & Permeabilization (for fixed-cell imaging) prep_cells->fix_perm stain Incubate with This compound fix_perm->stain wash Wash to Remove Unbound Dye stain->wash mount Mount with Antifade Medium wash->mount acquire Image Acquisition (Microscope) mount->acquire analyze Image Analysis acquire->analyze

Caption: A generalized experimental workflow for fluorescence imaging with this compound.

Troubleshooting_Photobleaching cluster_light Light Exposure cluster_reagents Chemical Environment cluster_setup Instrument & Sample start Start |{Problem: Rapid Signal Fading} reduce_intensity Reduce Excitation Intensity start->reduce_intensity reduce_time Minimize Exposure Time start->reduce_time use_antifade Use Antifade Reagent start->use_antifade optimize_medium Optimize Imaging Medium start->optimize_medium check_alignment Check Microscope Alignment start->check_alignment optimize_staining Optimize Dye Concentration start->optimize_staining end Solution |{Improved Signal Stability} reduce_intensity->end reduce_time->end use_antifade->end optimize_medium->end check_alignment->end optimize_staining->end

Caption: A logical troubleshooting guide for addressing photobleaching of this compound.

References

Technical Support Center: Decontamination of Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for researchers, scientists, and drug development professionals on the effective removal of Basic Red 29, a cationic azo dye, from common laboratory surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it stain so persistently?

A1: this compound is a water-soluble, cationic azo dye.[1][2][3][4][5] Its positive charge allows it to readily bind to negatively charged surfaces through electrostatic interactions, which contributes to its persistent staining properties on various laboratory materials.

Q2: What personal protective equipment (PPE) should I wear when cleaning a this compound spill?

A2: When handling this compound, whether in solid form or in solution, and during cleanup, you must wear appropriate PPE. This includes a lab coat, nitrile gloves, and chemical safety goggles to prevent skin and eye contact.[1][6][7] For large spills of the powder, a dust respirator may be necessary to avoid inhalation.[1]

Q3: What is the first step I should take after a small spill of this compound powder?

A3: For a minor spill of dry this compound powder, the immediate goal is to prevent it from becoming airborne.[1] Do not use water initially as this will dissolve the dye and spread the stain. Use dry cleanup procedures: gently sweep or vacuum the powder.[1] The collected material should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1][6]

Q4: How do I handle a liquid spill of a this compound solution?

A4: For liquid spills, first contain the spill using an absorbent material like spill pads or vermiculite, working from the outside in to prevent it from spreading.[8] Once the liquid is absorbed, scoop the material into a designated hazardous waste container.[9] The subsequent decontamination of the surface stain can then be addressed.

Q5: Are there any chemicals I should avoid using when cleaning this compound?

A5: Avoid using strong, undiluted acids or bases as a first-line cleaning agent, as their reactivity with the dye and the surface is not well-documented for cleaning purposes and could potentially damage the benchtop. Also, be aware that some solvents can enhance skin absorption of chemicals, so always wear appropriate gloves.[10]

Troubleshooting Guide: Stubborn Stains

Issue: A faint red or pink stain remains after initial cleanup with soap and water.

  • Cause: Residual dye molecules have adsorbed onto the surface.

  • Solution 1: Solvent Wipe: Wipe the area with a cloth dampened with 70% ethanol or isopropyl alcohol.[11] These solvents can help to lift the dye from the surface. Acetone can also be effective on resistant surfaces like epoxy or phenolic resin.[3][12][13]

  • Solution 2: Oxidative Treatment: For more stubborn stains, a mild oxidizing agent can be used to break down the chromophore (the color-producing part) of the azo dye. Apply a 3% hydrogen peroxide solution to the stain and allow it to sit for 10-15 minutes before wiping clean with a damp cloth.[14][15][16]

  • Solution 3: Stronger Oxidation (Use with Caution): A 1:10 dilution of household bleach (sodium hypochlorite) can be applied to the stain.[17] Allow a contact time of 10-15 minutes. Important: After the contact time, the surface must be thoroughly rinsed with water, followed by a wipe-down with 70% ethanol to remove the corrosive bleach residue, especially on stainless steel.[18]

Issue: The stain has been on the surface for a long time and is difficult to remove.

  • Cause: The dye has had extended time to interact with and potentially penetrate the surface material.

  • Solution: For persistent, dried stains, a multi-step approach may be necessary.

    • Start by applying a mild detergent and gently scrubbing with a non-abrasive pad.

    • If the stain persists, proceed to the solvent and oxidative treatments described above. You may need to increase the contact time of the cleaning agent.

    • For very stubborn stains on chemically resistant surfaces like epoxy resin, a poultice can be made by soaking an absorbent material (like paper towels) in 3% hydrogen peroxide or a 1:10 bleach solution and placing it over the stain. Cover with plastic wrap to prevent evaporation and let it sit for up to an hour. Afterward, remove the poultice and clean the area thoroughly as described in the previous solution.

Data Presentation

The following tables summarize the properties of common laboratory surfaces and the recommended cleaning agents for this compound stains.

Table 1: Chemical Resistance of Common Lab Surfaces

Surface MaterialChemical ResistanceHeat ResistanceCleaning Considerations
Epoxy Resin Excellent resistance to a wide range of chemicals, including acids, bases, and solvents.[3][7]High heat resistance.[7]Non-porous and easy to clean. Can be cleaned with acetone for tough stains.[3][12]
Phenolic Resin Good resistance to many common lab chemicals, though slightly less than epoxy for highly corrosive substances.[7][19]Good heat resistance, typically up to 176°C (350°F).[1][2]Non-porous, easy to clean, and moisture resistant.[1][19]
Stainless Steel Good chemical resistance but can be corroded by strong oxidizing agents like bleach.[6]Excellent heat resistance.Prone to scratching. Bleach should not be left on for extended periods and must be rinsed off.[6][18]
Polypropylene High chemical resistance.Sensitive to heat.Prone to scratching.[6]

Table 2: Efficacy and Use of Cleaning Agents for this compound Stains

Cleaning AgentTypeMechanism of ActionRecommended ConcentrationContact TimeSurface Compatibility
Soap and Water DetergentPhysical removalMild solutionN/AExcellent for all surfaces
70% Ethanol / Isopropyl Alcohol SolventDissolves and lifts dye70%1-5 minutesGood for most surfaces; may affect some plastics
Acetone SolventStrong solvent actionUndiluted1-2 minutesUse on epoxy and phenolic resin; may damage plastics
3% Hydrogen Peroxide Mild OxidizerBreaks down the dye's chromophore3%10-15 minutesGenerally safe for most surfaces; less harsh than bleach
Sodium Hypochlorite (Bleach) Strong OxidizerBreaks down the dye's chromophore1:100 to 1:10 dilution10-15 minutesEffective, but corrosive to metals. Must be rinsed thoroughly.

Experimental Protocols

Protocol 1: Standard Decontamination of a Fresh this compound Stain

  • Preparation: Don appropriate PPE (lab coat, gloves, safety goggles). Prepare a mild soap and water solution, and have 70% ethanol and clean cloths or paper towels ready.

  • Initial Cleaning: If there is solid or absorbed liquid waste, ensure it has been removed and placed in a hazardous waste container.

  • Detergent Wash: Apply the soap and water solution to the stained area and wipe with a clean cloth, moving from the outside of the stain inwards.

  • Rinsing: Thoroughly rinse the area with a cloth dampened with clean water to remove soap residue.

  • Solvent Wipe: Apply 70% ethanol to a new cloth and wipe down the entire area to remove any residual dye.

  • Drying: Allow the surface to air dry completely.

  • Waste Disposal: Dispose of all used cloths, towels, and gloves in the appropriate hazardous waste container.

Protocol 2: Advanced Decontamination of a Stubborn this compound Stain

  • Preparation: Don appropriate PPE. Prepare a 3% hydrogen peroxide solution or a 1:10 dilution of household bleach. Have clean water and 70% ethanol available for rinsing.

  • Initial Cleaning: Perform steps 2-4 from Protocol 1 to remove any loose dye.

  • Oxidative Treatment:

    • Apply the 3% hydrogen peroxide or 1:10 bleach solution directly to the stain, ensuring the entire stained area is covered.

    • Allow the solution to remain on the stain for a contact time of 10-15 minutes. Do not let it dry completely.

  • Removal and Rinsing:

    • Wipe away the cleaning solution with a clean, damp cloth.

    • Thoroughly rinse the surface with a cloth dampened with clean water.

    • If bleach was used, perform a final wipe-down with 70% ethanol to neutralize any corrosive residue.[18]

  • Final Inspection: Visually inspect the area to ensure the stain has been removed. If a faint stain remains, the contact time in step 3 can be extended, or the protocol can be repeated.

  • Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

Visualizations

Decontamination_Workflow start This compound Spill (Solid or Liquid) contain Contain & Absorb Spill (Dry or Wet Method) start->contain initial_clean Initial Clean: Soap & Water contain->initial_clean stain_check Stain Removed? initial_clean->stain_check solvent_wipe Solvent Wipe: 70% Ethanol or Acetone stain_check->solvent_wipe No end Surface Clean stain_check->end Yes stain_check2 Stain Removed? solvent_wipe->stain_check2 oxidative_clean Oxidative Clean: 3% H2O2 or 1:10 Bleach (Caution!) stain_check2->oxidative_clean No stain_check2->end Yes rinse Rinse Thoroughly (Water -> 70% Ethanol) oxidative_clean->rinse rinse->end

Caption: Workflow for selecting the appropriate cleaning method for a this compound spill.

Spill_Response_Logic spill_type Identify Spill Type solid_spill Solid Powder Spill spill_type->solid_spill Dry liquid_spill Liquid Solution Spill spill_type->liquid_spill Wet dry_cleanup 1. Don PPE 2. Use Dry Cleanup (Sweep/Vacuum) 3. Avoid creating dust solid_spill->dry_cleanup wet_cleanup 1. Don PPE 2. Contain with Absorbent 3. Scoop up absorbed material liquid_spill->wet_cleanup package_waste Package waste in sealed, labeled container dry_cleanup->package_waste wet_cleanup->package_waste decontaminate Decontaminate Surface Stain (See Decontamination Workflow) package_waste->decontaminate

Caption: Logical steps for the initial response to a this compound spill.

References

Technical Support Center: Overcoming Basic Red 29 Precipitation in Staining Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who encounter precipitation issues with Basic Red 29 in their staining protocols. The following troubleshooting guides and FAQs will help you identify the cause of precipitation and provide actionable solutions to ensure reliable and consistent staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in a laboratory setting?

This compound is a cationic, water-soluble azo dye.[1][2] In research and clinical laboratories, it is utilized for its ability to impart a vibrant red color to certain cellular components. As a basic dye, it carries a positive charge and therefore binds to negatively charged (basophilic) components within a cell, such as the nucleus (rich in nucleic acids) and ribosomes.

Q2: What are the common causes of this compound precipitation in staining solutions?

Precipitation of this compound can occur due to several factors, often related to the chemical environment of the solution:

  • Improper pH: The solubility of this compound is pH-dependent. Alkaline conditions can cause the dye to precipitate out of solution.[3][4]

  • High Dye Concentration: Creating a supersaturated solution increases the likelihood of precipitation, especially if the temperature of the solution decreases.

  • Use of Low-Quality Solvents: The presence of impurities or contaminants in the water or alcohol used to prepare the staining solution can act as nucleation sites for precipitate formation.

  • Temperature Fluctuations: A significant drop in temperature can decrease the solubility of this compound, leading to crystallization.[5]

  • Incompatible Reagents: Carryover of incompatible reagents from previous staining steps can alter the pH or chemical composition of the this compound solution, causing it to precipitate.

Troubleshooting Guide for this compound Precipitation

This guide is structured to help you diagnose and resolve precipitation issues at different stages of your staining protocol.

Scenario 1: Precipitate Forms During Staining Solution Preparation

Observation Potential Cause Recommended Solution
The dye powder does not fully dissolve, leaving behind visible particles.Poor Dye Quality: Impurities in the dye can hinder dissolution.- Purchase high-purity this compound from a reputable supplier.- Filter the prepared solution through a 0.22 µm or 0.45 µm filter before use.
The solution becomes cloudy or forms a precipitate immediately after the dye is added.Incorrect Solvent pH: The solvent may be too alkaline.- Use distilled or deionized water.- Adjust the pH of the solution to a slightly acidic range (pH 4.0-6.0) by adding a few drops of dilute acetic acid.[4]
Low Solvent Temperature: The solubility of the dye is reduced at lower temperatures.- Gently warm the solvent (e.g., to 30-40°C) before dissolving the dye powder.

Scenario 2: Precipitate Appears in a Previously Clear Staining Solution

Observation Potential Cause Recommended Solution
The staining solution, which was initially clear, has developed a precipitate upon storage.Temperature Drop: The solution was stored at a temperature that is too low.- Store the staining solution at a stable room temperature (18-25°C).- If precipitate has formed, gently warm the solution and agitate to redissolve the dye. Filter if necessary.
Evaporation of Solvent: Over time, solvent evaporation can lead to a supersaturated and unstable solution.- Ensure the storage container is tightly sealed.- If evaporation is suspected, you may try adding a small amount of the original solvent to bring the concentration back to the desired level.

Scenario 3: Precipitate is Observed on the Stained Slide

Observation Potential Cause Recommended Solution
Fine, crystalline precipitate is visible on the tissue section or smear after staining.Precipitate in the Staining Solution: The precipitate from the solution has deposited onto the slide.- Always filter the this compound staining solution before each use, especially if it has been stored for some time.
Carryover of Incompatible Reagents: Residual alkaline solutions from previous steps (e.g., bluing agents in a hematoxylin and eosin protocol) can cause localized precipitation on the slide.- Ensure thorough rinsing with distilled water between all staining steps.[6]
Drying of the Staining Solution on the Slide: If the staining solution is allowed to dry on the slide, the dye concentration will increase, leading to precipitation.- Keep the slides moist with the staining solution throughout the incubation period. Use a humidified staining chamber for long incubations.

Experimental Protocol: Preparation of a Stable 1% this compound Stock Solution

This protocol provides a method for preparing a stable stock solution of this compound that can be diluted for various staining applications.

Materials:

  • This compound powder (high-purity)

  • Distilled or deionized water

  • 95% Ethanol

  • Glacial acetic acid

  • 500 mL graduated cylinder

  • 500 mL beaker

  • Magnetic stirrer and stir bar

  • Whatman No. 1 filter paper or a 0.45 µm syringe filter

  • Amber glass storage bottle

Procedure:

  • Measure 400 mL of distilled or deionized water into a 500 mL beaker.

  • Add 5.0 g of this compound powder to the water.

  • Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. Gentle warming (to approximately 40°C) can be used to facilitate dissolution.

  • Once the dye is dissolved, add 5 mL of glacial acetic acid to the solution to acidify it.

  • Add 95 mL of 95% ethanol and continue to stir for another 10 minutes.

  • Transfer the solution to a 500 mL graduated cylinder and add distilled water to bring the final volume to 500 mL.

  • Filter the solution using Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove any undissolved particles.

  • Store the filtered solution in a clearly labeled amber glass bottle at room temperature.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale for Preventing Precipitation
pH of Staining Solution 4.0 - 6.0This compound is more stable and soluble in slightly acidic conditions.
Solubility in Water (at 25°C) 120 g/LExceeding this concentration can lead to a supersaturated and unstable solution.[2][7]
Storage Temperature 18 - 25°CAvoids temperature-induced precipitation that can occur at lower temperatures.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed q1 When did precipitation occur? start->q1 during_prep During Solution Preparation q1->during_prep Preparation during_storage During Storage q1->during_storage Storage on_slide On the Stained Slide q1->on_slide Staining sol_prep Check dye quality, solvent pH, and temperature during_prep->sol_prep sol_storage Check storage temperature and for evaporation during_storage->sol_storage sol_slide Filter stain, ensure proper rinsing, and prevent drying on_slide->sol_slide end Clear Solution & Clean Staining sol_prep->end sol_storage->end sol_slide->end

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Improving Signal-to-Noise Ratio with Basic Red 29 for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Basic Red 29 as a fluorescent probe for mitochondrial imaging. This compound is a cationic dye that can accumulate in mitochondria, driven by the mitochondrial membrane potential.[1] Achieving a high signal-to-noise ratio (SNR) is critical for obtaining clear, quantifiable data. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very weak fluorescent signal from the mitochondria. What are the possible causes and solutions?

A: A weak signal can stem from several factors, from suboptimal dye concentration to compromised cell health.

  • Insufficient Dye Concentration: The concentration of this compound may be too low for optimal mitochondrial accumulation. It is recommended to perform a titration to find the ideal concentration for your specific cell type and experimental conditions.[2][3]

  • Low Mitochondrial Membrane Potential: As a cationic dye, this compound's accumulation is dependent on the mitochondrial membrane potential.[1][4][5] If cells are unhealthy or undergoing apoptosis, this potential can be diminished, leading to reduced dye uptake. Ensure you are using healthy, viable cells and consider including a positive control with a known mitochondrial membrane potential-dependent dye.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.

  • Photobleaching: Excessive exposure to excitation light can cause the fluorophore to permanently lose its fluorescence.[6] Minimize exposure times and use the lowest possible laser power necessary to obtain a signal.[7]

Q2: My images have a high background fluorescence, which is obscuring the mitochondrial signal. How can I reduce the background?

A: High background can be caused by several factors, including excess unbound dye and cellular autofluorescence.[2][7][8]

  • Inadequate Washing: Insufficient washing after staining will leave unbound dye in the extracellular space and non-specifically bound to other cellular components. Increase the number and duration of wash steps with a suitable buffer like PBS.[2][9]

  • Excessive Dye Concentration: While too little dye can cause a weak signal, too much can lead to high background. Titrate the dye concentration to find the optimal balance between a strong mitochondrial signal and low background.[2][9]

  • Cell Culture Medium: Some components in cell culture media can be autofluorescent. For final imaging, consider replacing the medium with an optically clear, buffered saline solution or a specialized low-background imaging medium.[9]

  • Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence.[3] To assess this, include an unstained control sample in your experiment. If autofluorescence is high, you may need to use post-acquisition image processing to subtract the background.

Q3: The staining pattern appears uneven or patchy across the cell population. What could be the cause?

A: Uneven staining can be a result of inconsistent dye loading or variations in cell health.

  • Inconsistent Dye Permeabilization: Ensure that the dye is evenly distributed in the staining solution and that all cells are exposed to the dye for the same amount of time. Gentle agitation during incubation can help.[2]

  • Variations in Cell Health: A heterogeneous cell population with varying mitochondrial membrane potentials will show different levels of dye accumulation. Ensure your cell culture is healthy and not overly confluent.[8]

Experimental Protocols & Data

Protocol: Live-Cell Mitochondrial Staining with this compound

This protocol provides a general framework for staining mitochondria in live, adherent cells. Optimization may be required for different cell types and experimental setups.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes

  • Pre-warmed cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture adherent cells on glass-bottom dishes to ~70-80% confluency.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 50 nM to 500 nM) to determine the optimal concentration for your cell type.

  • Staining: Remove the existing culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes. The optimal incubation time may vary.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound dye.[9]

  • Imaging: Add fresh, pre-warmed culture medium or a low-background imaging buffer to the cells. Image immediately using a fluorescence microscope.

Data Presentation: Optimization of Staining Parameters

The following tables provide example data for optimizing this compound staining in a hypothetical experiment using HeLa cells.

Table 1: this compound Concentration Titration

ConcentrationSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
50 nM3501003.5
100 nM8001505.3
200 nM 1500 200 7.5
500 nM18005003.6

Table 2: Incubation Time Optimization (at 200 nM)

Incubation TimeSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
10 min9001805.0
20 min 1550 210 7.4
30 min16002805.7
45 min16504004.1

Visual Guides

Experimental Workflow

The following diagram illustrates the key steps in the live-cell staining protocol for this compound.

G A Prepare Cells (70-80% confluency) B Prepare Staining Solution (this compound in medium) A->B C Incubate Cells (37°C, 15-30 min) B->C D Wash Cells (2-3x) (with PBS or HBSS) C->D E Add Imaging Buffer D->E F Image with Fluorescence Microscope E->F

Caption: Workflow for mitochondrial staining with this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common issues when using this compound.

G Start Start Imaging Problem Poor Image Quality? Start->Problem WeakSignal Weak Signal? Problem->WeakSignal Yes End Optimized Image Problem->End No HighBg High Background? WeakSignal->HighBg No Sol_Weak1 Increase Dye Concentration WeakSignal->Sol_Weak1 Yes Sol_Bg1 Increase Wash Steps HighBg->Sol_Bg1 Yes HighBg->End No Sol_Weak1->WeakSignal Sol_Weak2 Check Cell Health & Membrane Potential Sol_Weak2->WeakSignal Sol_Weak3 Optimize Microscope Settings Sol_Weak3->WeakSignal Sol_Bg1->HighBg Sol_Bg2 Decrease Dye Concentration Sol_Bg2->HighBg Sol_Bg3 Use Imaging Buffer Sol_Bg3->HighBg

Caption: Troubleshooting decision tree for this compound staining.

References

Technical Support Center: Basic Red 29 in Histological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Basic Red 29, a cationic dye, with various fixatives for histological and cytological staining. As the application of this compound in biological research is an emerging area, this guide offers foundational knowledge, experimental protocols that will likely require optimization, and troubleshooting advice based on the general principles of histology and dye chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why consider it for biological staining?

This compound, also known as C.I. 11460, is a cationic, water-soluble, single azo dye.[1] While traditionally used in the textile industry for its vibrant red color, its cationic nature suggests a potential affinity for anionic (negatively charged) components in biological tissues, such as nucleic acids (DNA, RNA) and certain proteins in the cytoplasm.[2][3] This makes it a candidate for investigation as a nuclear and cytoplasmic counterstain in various histological preparations.

Q2: Which fixatives are theoretically compatible with this compound?

The compatibility of a dye with a fixative depends on how the fixative alters the tissue's chemical and physical properties. Here's a breakdown of commonly used fixatives and their expected interaction with a basic dye like this compound:

  • Formalin (10% Neutral Buffered Formalin - NBF): As the most common fixative, NBF cross-links proteins, which generally preserves tissue architecture well.[4][5] While this cross-linking can sometimes mask antigens for immunohistochemistry, it is not expected to significantly interfere with the electrostatic binding of a small molecule basic dye. Therefore, NBF is a reasonable starting point for use with this compound.

  • Alcohol-Based Fixatives (e.g., Ethanol, Methanol, Carnoy's): These fixatives act by denaturing and precipitating proteins and nucleic acids.[6][7] This mode of action can sometimes enhance the staining intensity of basic dyes by making the anionic groups more accessible. However, alcohol fixation can also cause tissue shrinkage.[8]

  • Picric Acid-Containing Fixatives (e.g., Bouin's Solution): Bouin's solution contains picric acid, formaldehyde, and acetic acid. It provides excellent nuclear preservation. The acidic nature of this fixative might influence the binding of a basic dye, and the yellow color of picric acid may need to be washed out to not interfere with the red staining.[9]

  • Glyoxal-Based Fixatives: These are often used as less toxic alternatives to formalin and have been shown to be compatible with a wide range of stains.[10][11] Their performance with this compound would need to be empirically determined.

Q3: What are the expected staining patterns of this compound in tissues?

Based on its cationic properties, this compound is expected to bind to basophilic structures within the cell.[2] This would likely result in:

  • Nuclei: Staining of heterochromatin and nucleoli due to the high concentration of anionic phosphate groups in DNA and RNA.

  • Cytoplasm: Staining of ribosomes and rough endoplasmic reticulum, which are rich in RNA. The intensity of cytoplasmic staining will likely vary depending on the cell type and its metabolic activity.

  • Extracellular Matrix: Certain components of the extracellular matrix, such as glycosaminoglycans, may also show some staining due to their negative charges.

Troubleshooting Guide

Users may encounter several issues during the initial application of this compound. This guide provides a systematic approach to troubleshooting common problems.

Problem 1: Weak or No Staining

Potential Cause Recommended Solution
Inadequate Fixation Time Ensure the tissue was fixed for a sufficient duration based on the fixative and tissue size. For formalin, a minimum of 24 hours is often recommended.[12]
Incorrect Staining pH The pH of the staining solution can significantly impact the binding of a basic dye. Prepare the this compound solution in a slightly acidic buffer (e.g., pH 4.5-5.5) to enhance the positive charge on the dye molecule and the negative charge on the tissue components.
Low Dye Concentration Increase the concentration of the this compound solution. Start with a 0.1% (w/v) solution and incrementally increase it.
Insufficient Staining Time Extend the incubation time of the slides in the this compound solution.
Excessive Dehydration Rapid or prolonged dehydration in high concentrations of alcohol after staining can strip the dye from the tissue. Reduce the time in the higher alcohol grades.

Problem 2: Overstaining or Lack of Differentiation

Potential Cause Recommended Solution
High Dye Concentration Decrease the concentration of the this compound solution.
Prolonged Staining Time Reduce the incubation time in the staining solution.
Inadequate Differentiation Step Introduce a brief differentiation step after staining. A dilute acid solution (e.g., 0.1% acetic acid in water or alcohol) can be used to selectively remove excess dye from less basophilic structures. The duration of this step will need careful optimization.
High pH of Staining Solution A higher pH can lead to non-specific binding. Ensure the pH of your staining solution is in the optimal acidic range.

Problem 3: Precipitate on Tissue Sections

Potential Cause Recommended Solution
Undissolved Dye Ensure the this compound powder is fully dissolved in the solvent before use. Gentle heating and stirring may be necessary.
Contaminated Solutions Use clean glassware and freshly prepared solutions.
Dye Instability Some dye solutions can be unstable over time. Prepare fresh staining solutions for each use.

Quantitative Data Summary (Hypothetical)

As there is no published quantitative data on the compatibility of this compound with various fixatives, the following table serves as a template for researchers to systematically evaluate and compare different fixation methods. Staining intensity can be quantified using image analysis software to measure the mean pixel intensity in specific cellular compartments.

FixativeNuclear Staining Intensity (Mean Arbitrary Units)Cytoplasmic Staining Intensity (Mean Arbitrary Units)Color Stability (Qualitative)Morphological Preservation (Qualitative Score 1-5)
10% NBFData to be collectedData to be collectede.g., Good, Fair, Poore.g., 4
70% EthanolData to be collectedData to be collectede.g., Good, Fair, Poore.g., 3
Carnoy'sData to be collectedData to be collectede.g., Good, Fair, Poore.g., 5
Bouin'sData to be collectedData to be collectede.g., Good, Fair, Poore.g., 4
GlyoxalData to be collectedData to be collectede.g., Good, Fair, Poore.g., 4

Experimental Protocols

General Protocol for Staining Paraffin-Embedded Sections with this compound

This protocol is a starting point and will require optimization based on the tissue type and fixative used.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse slides in distilled water for 5 minutes.

  • Staining:

    • Prepare a 0.1% (w/v) solution of this compound in distilled water. Adjust the pH to 4.5 with acetic acid.

    • Immerse slides in the this compound solution for 5-15 minutes.

  • Differentiation (Optional and requires optimization):

    • Briefly dip slides in 0.1% acetic acid in 70% ethanol (1-5 seconds).

    • Immediately rinse in running tap water to stop the differentiation.

  • Dehydration and Clearing:

    • Dehydrate slides through 95% ethanol (2 changes, 2 minutes each) and 100% ethanol (2 changes, 2 minutes each).

    • Clear in two changes of xylene or a xylene substitute for 3 minutes each.

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Visualizations

Staining_Troubleshooting_Workflow Start Staining Issue Weak_Staining Weak or No Staining Start->Weak_Staining Type Overstaining Overstaining Start->Overstaining Type Precipitate Precipitate Start->Precipitate Type Fixation_Time Check Fixation Time Weak_Staining->Fixation_Time Dye_Concentration_Over Decrease Dye Concentration Overstaining->Dye_Concentration_Over Dissolution Ensure Complete Dye Dissolution Precipitate->Dissolution Staining_pH_Weak Adjust Staining pH (Acidic) Fixation_Time->Staining_pH_Weak If OK Dye_Concentration_Weak Increase Dye Concentration Staining_pH_Weak->Dye_Concentration_Weak If OK Staining_Time_Weak Increase Staining Time Dye_Concentration_Weak->Staining_Time_Weak If OK Dehydration_Weak Check Dehydration Steps Staining_Time_Weak->Dehydration_Weak If OK Staining_Time_Over Decrease Staining Time Dye_Concentration_Over->Staining_Time_Over If OK Differentiation Introduce/Optimize Differentiation Staining_Time_Over->Differentiation If OK Staining_pH_Over Check Staining pH Differentiation->Staining_pH_Over If OK Fresh_Solutions Use Fresh/Filtered Solutions Dissolution->Fresh_Solutions If OK

Caption: Troubleshooting workflow for this compound staining.

Fixative_Compatibility_Logic Fixative Fixative Choice Formalin Formalin (NBF) Fixative->Formalin Alcohol Alcohol-Based Fixative->Alcohol Bouins Bouin's Solution Fixative->Bouins Glyoxal Glyoxal-Based Fixative->Glyoxal Crosslinking Protein Cross-linking Formalin->Crosslinking Precipitation Protein Precipitation Alcohol->Precipitation Mixed Mixed (Cross-linking & Precipitation) Bouins->Mixed Glyoxal->Crosslinking Mechanism Primary Mechanism Good_Morphology Good Morphology, Standard Staining Crosslinking->Good_Morphology Good_Alternative Good Alternative, Empirical Testing Needed Crosslinking->Good_Alternative Enhanced_Staining Potentially Enhanced Staining Intensity Precipitation->Enhanced_Staining Good_Nuclear_Detail Good Nuclear Detail, Potential pH Effects Mixed->Good_Nuclear_Detail Expected_Outcome Expected Staining Outcome Good_Morphology->Expected_Outcome Enhanced_Staining->Expected_Outcome Good_Nuclear_Detail->Expected_Outcome Good_Alternative->Expected_Outcome

Caption: Logical relationships of fixatives and expected outcomes.

References

Technical Support Center: Interference of Basic Red 29 with Downstream PCR Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PCR applications due to the presence of Basic Red 29, a common azo dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

This compound (C.I. 11460) is a cationic, single azo dye used extensively in the textile industry for dyeing acrylic fibers, modified polyesters, and paper products.[1][2] Its chemical formula is C₁₉H₁₇ClN₄S.[1][3][4] Contamination of laboratory samples can occur through various means, including contact with dyed materials, airborne dust from textiles, or use of contaminated lab consumables.

Q2: How does this compound interfere with PCR?

While specific studies on this compound's PCR inhibitory effects are not extensively documented, the interference mechanisms can be inferred from its chemical nature as a cationic azo dye. Potential mechanisms include:

  • Direct DNA Binding: Azo dyes can bind to DNA, often in the minor groove or through intercalation.[5][6] This binding can physically obstruct DNA polymerase from accessing the template strand, thereby preventing amplification.

  • Interaction with DNA Polymerase: As a cationic molecule, this compound may interact with negatively charged residues on the DNA polymerase, potentially altering the enzyme's conformation and inhibiting its activity.

  • Chelation of Essential Cofactors: While less common for this class of dyes, some compounds can chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase activity.

Q3: What are the common symptoms of PCR inhibition by this compound?

Common indicators of PCR inhibition include:

  • Complete failure of amplification (no PCR product).

  • Significantly reduced PCR product yield.

  • Inconsistent amplification across replicate samples.

  • Preferential amplification of shorter PCR products over longer ones.

  • Failed or shifted signals in quantitative PCR (qPCR).

Q4: At what concentration is this compound likely to inhibit my PCR?

The precise inhibitory concentration of this compound has not been extensively published. However, based on studies of other PCR inhibitors, even micromolar concentrations can be sufficient to cause significant inhibition. The table below provides hypothetical inhibitory concentrations to guide troubleshooting.

Troubleshooting Guide

If you suspect this compound contamination is affecting your PCR, follow these troubleshooting steps.

Problem: No or Low PCR Product Yield

Initial Assessment: First, confirm that your primers, template DNA, and PCR master mix are all functioning correctly by running a positive control reaction that is known to work and a negative control (no template) to check for contamination.

Troubleshooting Steps:

Step Action Rationale
1 Dilute the Template DNA Diluting the template DNA can reduce the concentration of this compound to a level that is no longer inhibitory to the DNA polymerase. Prepare a serial dilution of your template (e.g., 1:10, 1:100, 1:1000) and use each dilution in a separate PCR.
2 Use a PCR Facilitator Additives like Bovine Serum Albumin (BSA) can bind to inhibitors, preventing them from interfering with the DNA polymerase.[7] Start with a final concentration of 0.1 to 0.8 µg/µL of BSA in your PCR.
3 Choose an Inhibitor-Resistant DNA Polymerase Some DNA polymerases are engineered to be more robust in the presence of common PCR inhibitors.[7] Consult your polymerase supplier for options with high inhibitor tolerance.
4 Re-purify the DNA Sample If the above steps fail, the most effective solution is to remove the this compound from your DNA sample using a purification protocol. See the "Experimental Protocols" section below for detailed methods.

Quantitative Data Summary

The following table summarizes hypothetical data on the inhibitory effects of this compound on PCR and the effectiveness of various mitigation strategies. This data is for illustrative purposes to aid in experimental design.

Parameter Condition Observed Effect on PCR Data Source
Inhibitory Concentration (IC₅₀) This compound in standard PCR~ 5 µMHypothetical
This compound with 0.4 µg/µL BSA~ 15 µMHypothetical
This compound with inhibitor-resistant polymerase~ 25 µMHypothetical
DNA Recovery After Purification Silica Spin-Column Purification85-95%General Lab Data
Activated Charcoal Purification70-85%General Lab Data
Dye Removal Efficiency Silica Spin-Column Purification>99%Inferred
Activated Charcoal Purification>99.5%Inferred

Experimental Protocols

Protocol 1: DNA Purification using a Standard Silica Spin-Column Kit

This is the most common and recommended method for removing contaminants like this compound from DNA samples.

Methodology:

  • To your DNA sample (up to 100 µL), add 5 volumes of a binding buffer containing a high concentration of chaotropic salts (e.g., guanidine thiocyanate).

  • Mix thoroughly and apply the mixture to a silica spin-column.

  • Centrifuge for 1 minute at >10,000 x g. Discard the flow-through.

  • Add 500 µL of a wash buffer (typically containing ethanol) to the column.

  • Centrifuge for 1 minute at >10,000 x g. Discard the flow-through.

  • Repeat the wash step (steps 4 and 5).

  • Centrifuge the empty column for 2 minutes at maximum speed to remove any residual ethanol.

  • Place the column in a clean 1.5 mL microcentrifuge tube.

  • Add 30-50 µL of nuclease-free water or a low-salt elution buffer directly to the center of the silica membrane.

  • Incubate at room temperature for 2-5 minutes.

  • Centrifuge for 1 minute at >10,000 x g to elute the purified DNA. The DNA in the collection tube is now ready for PCR.

Protocol 2: Activated Charcoal-Based Dye Removal

This method is effective for removing various dyes and organic impurities.

Methodology:

  • Prepare a 5% (w/v) slurry of activated charcoal in nuclease-free water. Vortex vigorously to ensure it is well-suspended.

  • To your DNA sample, add the activated charcoal slurry to a final concentration of 0.1% (w/v).

  • Incubate the mixture at room temperature for 5 minutes with gentle agitation.

  • Centrifuge the sample at maximum speed (>14,000 x g) for 3 minutes to pellet the activated charcoal.

  • Carefully transfer the supernatant containing the DNA to a new tube.

  • To maximize DNA recovery, consider a subsequent ethanol precipitation or use a standard DNA clean-up kit on the supernatant.

Visualizations

PCR_Inhibition_Pathway cluster_0 Mechanism of Interference Basic_Red_29 This compound (Cationic Azo Dye) DNA_Template DNA Template Basic_Red_29->DNA_Template Binds to DNA (Groove Binding/Intercalation) DNA_Polymerase DNA Polymerase Basic_Red_29->DNA_Polymerase Directly Inhibits Enzyme Activity PCR_Reaction PCR Amplification DNA_Template->PCR_Reaction Template for DNA_Polymerase->PCR_Reaction Catalyzes

Caption: Potential mechanisms of PCR inhibition by this compound.

Troubleshooting_Workflow Start No or Low PCR Product Dilute Dilute Template DNA (1:10, 1:100) Start->Dilute Additives Add PCR Facilitator (e.g., BSA) Dilute->Additives If unsuccessful Success Successful PCR Dilute->Success If successful Polymerase Use Inhibitor-Resistant DNA Polymerase Additives->Polymerase If unsuccessful Additives->Success If successful Purify Re-purify DNA Sample (Spin Column/Charcoal) Polymerase->Purify If unsuccessful Polymerase->Success If successful Purify->Success If successful

Caption: A stepwise workflow for troubleshooting PCR inhibition.

Purification_Logic Sample Contaminated Sample DNA This compound Bind Bind DNA to Silica Matrix Sample:dye->Bind Sample:dna->Bind Wash Wash Matrix to Remove Dye Bind->Wash Elute Elute Purified DNA Wash->Elute Waste Dye in Waste Wash->Waste Dye Removed Final Purified Sample DNA Elute->Final:dna

Caption: Logical flow of DNA purification to remove dye contaminants.

References

How to improve the shelf life of Basic Red 29 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the shelf life and troubleshooting issues related to Basic Red 29 solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as C.I. 11460, is a cationic dye belonging to the single azo class of compounds.[1][2] It appears as a dark red, water-soluble powder.[1][3][4] In research and industry, it is primarily used for dyeing acrylic fibers, but its properties make it relevant in various experimental contexts where a cationic red dye is required.[2][3]

Q2: What are the ideal storage conditions for this compound solutions?

A2: To maximize shelf life, solutions should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.[5][6][7] It is crucial to store them away from incompatible materials, such as strong oxidizing or reducing agents, acids, and metals, to prevent chemical degradation.[5][7]

Q3: What is the expected shelf life of a this compound solution?

A3: The shelf life is highly dependent on storage conditions. While the solid powder is considered stable, aqueous solutions are susceptible to degradation.[5] When stored properly (protected from light, at a stable pH, and cool temperature), a solution can maintain its integrity for an extended period. However, regular quality control is recommended for long-term experiments.

Q4: What factors can cause this compound solutions to degrade?

A4: The primary factors affecting the stability of this compound solutions are exposure to light (photodegradation), deviations from the optimal pH range, elevated temperatures, and contamination with incompatible chemicals or microorganisms.[5][8][9] As an azo dye, the characteristic azo bond (–N=N–) is susceptible to reductive cleavage, leading to decolorization.[10][11][12]

Troubleshooting Guide

Q5: My this compound solution has changed color or appears faded. What could be the cause?

A5: A color change or fading is a primary indicator of dye degradation. The most common causes are:

  • Light Exposure: Basic dyes can have poor light fastness.[5] Exposure to UV or even ambient light can break down the dye's chromophore.[9][13]

  • Incorrect pH: The dye is most stable within a pH range of 3 to 8.[8][14] A significant deviation from this range can alter the chemical structure and its color.

  • Chemical Contamination: Accidental introduction of reducing agents, strong acids, or peroxides can chemically degrade the dye.[5][7]

Q6: I observe a precipitate in my solution. What should I do?

A6: Precipitation can occur for several reasons:

  • Low Temperature: If the solution was stored at a low temperature, the dye might have crystallized out of the solution. Gently warming the solution may redissolve the precipitate.

  • Exceeded Solubility Limit: The solubility of this compound is high but finite (approximately 120 g/L at 25°C and 75 g/L at 20°C).[2][4] Ensure your solution concentration is not above this limit.

  • Complexation: The dye can form sparingly soluble complexes with certain metal ions or other chemical species.[10] Review the composition of your solvent and any additives.

Q7: How can I verify the concentration and integrity of my this compound solution?

A7: The most straightforward method is UV-Vis spectrophotometry. This compound has a maximum absorbance wavelength (λmax) in the visible spectrum, reported to be around 551 nm.[15][16] A decrease in the absorbance at this wavelength over time indicates degradation. You can create a standard curve with freshly prepared solutions to accurately determine the concentration of your stock solution.

Data and Stability Parameters

The stability and physical properties of this compound are summarized below.

ParameterValue / RangeSource(s)
Chemical Class Cationic, Single Azo Dye[1][2]
Appearance Dark Red Powder[1][2][3]
Solubility in Water ~120 g/L (at 25°C)[1][2][3]
~75 g/L (at 20°C)[4]
Stable pH Range 3.0 - 8.0[8][14]
Light Fastness 7-8 (ISO)[2][3][4]
Incompatible Materials Strong oxidizers, strong reducers, acids, metals[5][7]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

  • Materials: this compound powder, deionized water, volumetric flasks, magnetic stirrer, and a calibrated pH meter.

  • Procedure: a. Weigh the desired amount of this compound powder in a clean weighing dish. b. Add the powder to a volumetric flask of the desired final volume. c. Add approximately 70-80% of the final volume of deionized water. d. Place a magnetic stir bar in the flask and stir until the powder is completely dissolved. e. Check the pH of the solution. If necessary, adjust to a pH between 4 and 6 using dilute acetic acid and sodium acetate.[14] f. Once dissolved and pH adjusted, add deionized water to the final volume mark. g. Stopper the flask and invert several times to ensure homogeneity. h. Transfer the solution to a light-resistant storage bottle (e.g., an amber glass bottle) and label it with the concentration, date, and storage conditions.

Protocol 2: Spectrophotometric Assessment of Solution Stability

  • Objective: To monitor the degradation of a this compound solution over time by measuring its absorbance.

  • Procedure: a. Prepare a fresh this compound solution according to Protocol 1. b. Immediately take an aliquot, dilute it to a concentration that falls within the linear range of your spectrophotometer (absorbance < 1.0 AU), and measure its full UV-Vis spectrum to confirm the λmax (around 551 nm).[15][16] This is your "Time 0" reading. c. Store the stock solution under the desired test conditions (e.g., on the lab bench exposed to light vs. in a dark, refrigerated cabinet). d. At regular intervals (e.g., daily, weekly), take another aliquot from the stock solution. e. Perform the same dilution as in step 2b and measure the absorbance at the determined λmax. f. A decrease in absorbance over time indicates degradation of the dye. The percentage of remaining dye can be calculated as: (Absorbance_t / Absorbance_t0) * 100%.

Visual Guides

The following diagrams illustrate key concepts for handling this compound solutions.

G cluster_0 Troubleshooting Workflow start Problem Observed: Solution Faded or Precipitated q1 Is there a precipitate? start->q1 a1_yes Warm solution gently. Did it redissolve? q1->a1_yes Yes a1_no Check for light exposure and incorrect pH. q1->a1_no No res_temp Issue likely due to low temperature storage. a1_yes->res_temp Yes res_conc Check concentration vs. solubility limit. Consider contamination. a1_yes->res_conc No res_degrade Degradation likely. Prepare fresh solution. Improve storage. a1_no->res_degrade

A troubleshooting workflow for common issues.

Factors center This compound Solution Stability light Light Exposure (Photodegradation) center->light ph pH Level (Stable: 3-8) center->ph temp Temperature (Store in a cool place) center->temp contam Contaminants (Reductants, Oxidizers, Metals) center->contam Degradation cluster_path Simplified Degradation Pathway br29 This compound (Colored Azo Compound) R-N=N-R' cleavage Reductive Cleavage of Azo Bond br29->cleavage e.g., Light, Reductants amines Colorless Aromatic Amines (Degradation Products) R-NH2 + H2N-R' cleavage->amines

References

Technical Support Center: Minimizing Basic Red 29 Toxicity in Live-Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Basic Red 29 in live-cell experiments. Given the limited specific toxicological data for this compound in cell culture, this guide focuses on best practices derived from studies on structurally related cationic and azo dyes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its potential toxicity a concern in live-cell imaging?

This compound is a cationic monoazo dye. Azo dyes are a class of synthetic colorants that are known for their potential cytotoxic, genotoxic, and mutagenic effects in various cell types.[1][2] The metabolism of azo dyes can lead to the formation of aromatic amines, which may be harmful to cells.[1][3][4] In live-cell imaging, introducing any external compound like this compound can risk altering normal cellular processes. Furthermore, the illumination required for fluorescence microscopy can induce phototoxicity, exacerbating cellular damage and leading to experimental artifacts or cell death.[5][6]

Q2: What are the common mechanisms of cytotoxicity associated with azo dyes?

Azo dyes can induce cellular damage through several mechanisms:

  • Induction of Apoptosis: They can trigger programmed cell death pathways.[1][2][7]

  • DNA Damage: Some azo compounds have been shown to cause DNA strand breaks.[2]

  • Generation of Reactive Oxygen Species (ROS): Excitation of the dye during fluorescence microscopy can lead to the production of ROS, causing oxidative stress and damage to cellular components.[2][5][8]

  • Mitochondrial Dysfunction: Certain azo dyes can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[2][9]

Q3: Are there established IC50 values for this compound in different cell lines?

Currently, there is a lack of published, specific 50% inhibitory concentration (IC50) values for this compound in common research cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q4: How can I minimize the phototoxicity of this compound during my experiments?

Minimizing phototoxicity is critical for obtaining reliable data from live-cell imaging. Key strategies include:

  • Use the Lowest Possible Dye Concentration: Determine the minimal concentration of this compound that provides a sufficient signal-to-noise ratio.

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time.[10] Avoid prolonged and repeated illumination of the same field of view.[5]

  • Use Appropriate Filters: Ensure that your microscope's filter sets are optimized for the excitation and emission spectra of this compound to maximize signal detection and minimize bleed-through.

  • Consider Far-Red Alternatives: For long-term imaging, consider using far-red dyes, which are generally less phototoxic to cells.[11]

Troubleshooting Guides

Problem 1: High cell death or morphological changes after staining with this compound.
Possible Cause Troubleshooting Step
Dye concentration is too high. Perform a concentration titration to find the lowest effective concentration. Start with a wide range (e.g., 0.1 µM to 50 µM) and assess cell viability using a standard assay like MTT or Trypan Blue exclusion.
Prolonged incubation time. Optimize the incubation time. Test shorter incubation periods (e.g., 15, 30, 60 minutes) to see if toxicity is reduced while maintaining adequate staining.
Solvent toxicity. If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Phototoxicity from ambient light. Protect stained cells from light as much as possible by working in a darkened room and covering the culture plates with foil.
Problem 2: Weak or no fluorescent signal from this compound.
Possible Cause Troubleshooting Step
Dye concentration is too low. Gradually increase the dye concentration. Ensure the dye is fully dissolved in the solvent before adding it to the culture medium.
Incorrect filter sets. Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
Photobleaching. Reduce the excitation light intensity and/or the exposure time.[10] Use an anti-fade mounting medium if compatible with your live-cell setup.
Suboptimal staining conditions. Optimize staining parameters such as temperature and pH of the staining buffer, as these can influence dye uptake and fluorescence.
Problem 3: High background fluorescence.
Possible Cause Troubleshooting Step
Excess dye in the medium. After incubation, wash the cells with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove unbound dye.
Non-specific binding. Include a blocking step with a protein-containing solution (e.g., BSA) before staining, if appropriate for your experimental design.
Autofluorescence. Image an unstained control sample of your cells to determine the level of natural autofluorescence. If high, consider using a dye with a different excitation/emission spectrum.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound (IC50 Determination)

This protocol uses the MTT assay to assess cell viability and determine the 50% inhibitory concentration (IC50) of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Dye Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations to be tested.

  • Cell Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest dye concentration) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your planned live-cell imaging experiment (e.g., 2, 4, 8, or 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential after this compound Treatment

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and apoptosis.[12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with a non-lethal concentration of this compound (determined from the IC50 experiment) for the desired duration. Include positive (e.g., CCCP) and vehicle controls.

  • JC-1 Staining: Incubate the cells with JC-1 dye in complete medium for 15-30 minutes at 37°C.[12]

  • Washing: Wash the cells twice with warm PBS.[12]

  • Imaging/Analysis:

    • Microscopy: Immediately visualize the cells under a fluorescence microscope using filters for green (monomeric JC-1, indicating low membrane potential) and red (aggregated JC-1, indicating high membrane potential) fluorescence.[12]

    • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer, detecting green and red fluorescence.[12]

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.[12]

Protocol 3: Measuring Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe Dihydroethidium (DHE) to measure intracellular ROS levels.[13][14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Dihydroethidium (DHE)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

  • DHE Staining: Incubate the cells with DHE in serum-free medium for 20-30 minutes at 37°C in the dark.[14][15]

  • Washing: Wash the cells twice with PBS.[15]

  • Fluorescence Measurement: Measure the fluorescence using a microscope or plate reader with excitation and emission wavelengths appropriate for oxidized DHE (e.g., Ex/Em ~535/635 nm).[15]

  • Data Analysis: An increase in fluorescence intensity indicates an increase in ROS production.

Protocol 4: Caspase-3/7 Activation Assay

This protocol uses a fluorogenic substrate to detect the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Z-DEVD-R110)

  • Lysis buffer (if required by the kit)

  • Fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Assay: Follow the manufacturer's protocol for the caspase-3/7 assay kit. This typically involves adding the caspase substrate directly to the cells or to cell lysates.

  • Incubation: Incubate at room temperature or 37°C for the time specified in the kit protocol, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: An increase in fluorescence indicates the activation of caspase-3/7 and the induction of apoptosis.

Data Presentation

Table 1: Example of IC50 Data for Azo Dyes on Various Cell Lines

Dye NameCell LineExposure TimeIC50 Value (µM)
Methyl OrangeGlioblastoma (GB1B)3 days26.47
Methyl OrangeGlioblastoma (GB1B)7 days13.88
Sudan IGlioblastoma (GB1B)3 days60.86
Disperse Orange 1HepG272 hoursInduces apoptosis at 0.2-4.0 µg/mL

Note: Data for this compound is not currently available and should be determined experimentally.[1][7][17]

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Toxicity cluster_0 Initial Optimization cluster_1 Toxicity Assessment cluster_2 Live-Cell Imaging start Seed Cells concentration Determine Optimal Concentration (IC50 Assay) start->concentration incubation Optimize Incubation Time concentration->incubation viability Cell Viability Assay (e.g., MTT, Trypan Blue) incubation->viability ros ROS Production Assay (e.g., DHE) incubation->ros mito Mitochondrial Health Assay (e.g., JC-1) incubation->mito apoptosis Apoptosis Assay (e.g., Caspase-3/7) incubation->apoptosis imaging Perform Live-Cell Imaging with Optimized Conditions apoptosis->imaging

Caption: Workflow for assessing and minimizing this compound toxicity.

apoptosis_pathway General Apoptotic Signaling Pathway cluster_0 Stimulus cluster_1 Cellular Stress cluster_2 Apoptosis Execution stimulus This compound / Azo Dye Metabolites dna_damage DNA Damage stimulus->dna_damage ros_production ROS Production stimulus->ros_production mito_dysfunction Mitochondrial Dysfunction stimulus->mito_dysfunction caspase_activation Caspase Activation (Caspase-3/7) dna_damage->caspase_activation ros_production->caspase_activation mito_dysfunction->caspase_activation cell_death Apoptotic Cell Death caspase_activation->cell_death

References

Technical Support Center: Basic Red 29 Adsorption Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the adsorption of Basic Red 29.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the adsorption of this compound?

A1: The efficiency and capacity of this compound (BR29) adsorption are primarily influenced by several key experimental parameters. These include the pH of the solution, the initial concentration of the dye, the dosage of the adsorbent, the system's temperature, and the contact time between the dye and the adsorbent.[1] Ionic strength can also play a role, particularly in understanding electrostatic interactions.[2]

Q2: How does the pH of the solution affect the adsorption of this compound?

A2: The solution's pH is a critical factor as it influences the surface charge of the adsorbent and the chemistry of the dye. This compound is a cationic dye. Therefore, its adsorption is most favorable at pH values above the adsorbent's point of zero charge (pHpzc).[3] At a pH > pHpzc, the adsorbent surface becomes negatively charged, which enhances the electrostatic attraction between the surface and the positively charged cationic dye molecules, leading to higher removal efficiency.[3][4] Conversely, at a pH < pHpzc, the surface is positively charged, causing electrostatic repulsion and reduced adsorption.

Q3: I'm observing low dye removal efficiency. What are the common causes and how can I troubleshoot this?

A3: Low removal efficiency can stem from several issues:

  • Suboptimal pH: Ensure the experimental pH is above the adsorbent's pHpzc to favor the adsorption of the cationic BR29 dye. For many clay and activated carbon adsorbents, this is often in the neutral to basic range (pH > 8).[3]

  • Insufficient Adsorbent Dosage: The number of available active sites for adsorption is directly related to the amount of adsorbent used. Increasing the adsorbent dosage generally increases the percentage of dye removal due to a greater surface area.[3][5] Try increasing the adsorbent mass incrementally.

  • Inadequate Contact Time: Adsorption is a time-dependent process. If the contact time is too short, the system may not have reached equilibrium. It is recommended to perform a kinetic study to determine the optimal time required to achieve maximum adsorption.[4][6] Equilibrium for BR29 is often reached within 90-120 minutes.[4][5]

  • High Initial Dye Concentration: At a fixed adsorbent dosage, a very high initial dye concentration can saturate the available active sites, leading to a lower overall percentage of removal.[7][8]

Q4: What is the difference between adsorption capacity (qe) and percentage removal (%), and how does initial dye concentration affect them?

A4:

  • Adsorption Capacity (qe): This is the amount of dye adsorbed per unit mass of the adsorbent (e.g., in mg/g).

  • Percentage Removal (%): This represents the ratio of the amount of dye adsorbed to the initial amount of dye in the solution, expressed as a percentage.

Typically, as the initial dye concentration increases, the adsorption capacity (qe) also increases because there is a stronger driving force for the dye molecules to move to the adsorbent surface.[9] However, the percentage removal may decrease because the fixed number of active sites on the adsorbent becomes saturated more quickly at higher concentrations.[2][8]

Q5: How does temperature influence the adsorption of this compound?

A5: The effect of temperature depends on the nature of the adsorption process. For this compound, several studies have shown that adsorption is an endothermic process.[4][9] In this case, increasing the temperature enhances the mobility of the dye molecules and can increase the rate of diffusion into the pores of the adsorbent, leading to a higher adsorption capacity.[9] However, for some systems, adsorption can be exothermic, where an increase in temperature would decrease efficiency.[10] It is advisable to conduct experiments at different temperatures (e.g., 25°C, 35°C, 45°C) to determine the thermodynamic nature of your specific system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Reproducibility of Results Inconsistent pH adjustment; Fluctuation in agitation speed or temperature; Non-homogenous adsorbent material.Calibrate the pH meter before each use. Use a temperature-controlled shaker for consistent temperature and agitation. Ensure the adsorbent is well-mixed and of a uniform particle size.
Adsorption Capacity (qe) is Very Low Inaccurate measurement of initial or final dye concentration; Low surface area of the adsorbent.Verify the calibration curve of your spectrophotometer. Ensure proper dilution of samples. Characterize the adsorbent's surface area (e.g., using BET analysis) to confirm its viability.
Data Does Not Fit Common Isotherm Models (e.g., Langmuir, Freundlich) The adsorption mechanism is complex and not described by the selected models; Experimental error; System did not reach equilibrium.Ensure that equilibrium was reached by allowing sufficient contact time. Re-evaluate experimental data for errors. Consider more complex or different isotherm models that may better describe the system. The Langmuir model often fits BR29 adsorption well.[2][11]
Kinetic Data Does Not Fit Pseudo-First or Pseudo-Second Order Models Diffusion limitations (e.g., intra-particle diffusion is the rate-limiting step); The reaction mechanism is not solely adsorption.Collect more data points at the initial stages of adsorption (e.g., first 5-30 minutes). Apply the intra-particle diffusion model to check if pore diffusion is a controlling step.[4] The pseudo-second-order model is commonly found to be a good fit for BR29 adsorption.[2][9]

Quantitative Data Summary

The following tables summarize optimal conditions and performance metrics for this compound adsorption from various studies.

Table 1: Optimal Conditions for this compound Adsorption

AdsorbentOptimal pHOptimal Temperature (°C)Adsorbent DosageMax Adsorption Capacity (Qmax) (mg/g)Reference
Activated Carbon (from Euphorbia antiquorum L)> 850100 mg / 200 mL161.29[4]
Natural Red Clay> 8Room Temp.1.07 g/L303.03[2][3]
MCM-48 SilicaNatural pH25 - 450.1 g / 100 mL500[11]
BentoniteIncrease with pH15 - 45 (little effect)Not specifiedHigh capacity via cation exchange[12]
Conducting Polymer Composite (PPC)Not specified50Not specified79.96 (at 100 mg/L initial conc.)[9]

Table 2: Kinetic and Isotherm Model Fitting

AdsorbentBest Fit Kinetic ModelBest Fit Isotherm ModelReference
Activated Carbon (from Euphorbia antiquorum L)Pseudo-second-orderLangmuir[4][6]
Natural Red ClayPseudo-second-orderLangmuir[2][3]
MCM-48 SilicaPseudo-second-orderLangmuir[11]
Conducting Polymer Composite (PPC)Second-orderFreundlich[9]
BentonitePseudo-second-orderLangmuir[12]

Experimental Protocols

General Protocol for Batch Adsorption Experiments

This protocol provides a general framework. Specific concentrations, volumes, and times should be optimized for your particular adsorbent and experimental setup.

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound dye powder (e.g., 1 g).

    • Dissolve it in 1 L of deionized water to prepare a stock solution (e.g., 1000 mg/L).

    • Prepare working solutions of desired concentrations (e.g., 25, 50, 100, 200 mg/L) by diluting the stock solution.[3]

  • Batch Adsorption Study:

    • Take a series of flasks (e.g., 250 mL Erlenmeyer flasks).

    • Add a fixed volume of dye solution of a known concentration to each flask (e.g., 100 mL).[13]

    • Adjust the initial pH of the solutions to the desired values using 0.1 M HCl and/or 0.1 M NaOH.[4]

    • Add a precisely weighed amount of the adsorbent to each flask (e.g., 0.1 g).[11]

    • Immediately place the flasks in a temperature-controlled shaker and agitate at a constant speed (e.g., 200 rpm) for a predetermined contact time.[3]

  • Sample Analysis:

    • After the specified time, withdraw the flasks from the shaker.

    • Separate the adsorbent from the solution by centrifugation (e.g., 5000 rpm for 10 minutes) or by filtration.[4][12]

    • Measure the final concentration of BR29 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax ≈ 510-529 nm).[4][13]

  • Data Calculation:

    • Percentage Removal (%): % Removal = ((C₀ - Ce) / C₀) * 100

    • Adsorption Capacity at Equilibrium (qe, in mg/g): qe = ((C₀ - Ce) * V) / m

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Ce = Equilibrium dye concentration (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)

Visualizations

Experimental_Workflow A Stock Solution Preparation B Working Solution Dilution A->B C Batch Reactor Setup (Add Adsorbent & Solution) B->C D Parameter Adjustment (pH, Temperature) C->D E Agitation (Constant Time & Speed) D->E F Solid-Liquid Separation (Centrifugation/Filtration) E->F G Analysis (UV-Vis Spectrophotometry) F->G H Data Calculation (% Removal, qe) G->H

Caption: Standard workflow for a batch adsorption experiment.

Factors_Affecting_Adsorption cluster_inputs Input Parameters cluster_mechanisms Underlying Mechanisms cluster_outputs Performance Metrics pH Solution pH Surface_Charge Adsorbent Surface Charge pH->Surface_Charge determines Temp Temperature Dye_Mobility Dye Molecule Mobility Temp->Dye_Mobility influences Conc Initial Dye Conc. Driving_Force Concentration Gradient (Driving Force) Conc->Driving_Force creates Dose Adsorbent Dose Active_Sites Available Active Sites Dose->Active_Sites provides Removal Removal Efficiency (%) Surface_Charge->Removal Capacity Adsorption Capacity (mg/g) Surface_Charge->Capacity Dye_Mobility->Capacity Driving_Force->Removal Driving_Force->Capacity Active_Sites->Removal Active_Sites->Capacity

Caption: Logical relationships between experimental factors and outcomes.

References

Validation & Comparative

A Comparative Guide to DNA Staining: Ethidium Bromide vs. Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Ethidium Bromide (EtBr) has been the gold standard for nucleic acid visualization in molecular biology. However, its known mutagenic properties have prompted a continuous search for safer and equally effective alternatives. This guide provides a comprehensive comparison of Ethidium Bromide with Basic Red 29, a cationic dye, for the purpose of DNA staining in a research context. The information presented is intended for researchers, scientists, and drug development professionals to make informed decisions about the most appropriate staining agents for their experimental needs.

At a Glance: Key Performance Indicators

The following table summarizes the critical performance characteristics of Ethidium Bromide and the available information for this compound in the context of DNA staining. A significant disparity in available data is immediately evident, with Ethidium Bromide being extensively characterized while this compound lacks empirical data for this specific application.

FeatureEthidium BromideThis compound
Mechanism of Action Intercalation between DNA base pairsPotentially electrostatic interaction with the phosphate backbone (speculative)
Excitation Wavelength (nm) 300, 360, 520Not established for DNA staining
Emission Wavelength (nm) 590-605Not established for DNA staining
Sensitivity 1-5 ng/bandNot established
Toxicity Potent mutagen, potential carcinogen and teratogenCauses skin and eye irritation; mutagenicity in the context of DNA staining is not studied
Primary Application DNA and RNA staining in electrophoresis gelsTextile and plastic dyeing

Mechanism of Action: A Tale of Two Interactions

The efficacy of a DNA stain is fundamentally linked to its mode of interaction with the nucleic acid. The mechanisms for Ethidium Bromide and the theoretical interaction of this compound are depicted below.

Ethidium Bromide: The Intercalator

Ethidium Bromide is a planar molecule that inserts itself, or intercalates, between the stacked base pairs of the DNA double helix. This intimate association is the basis for its strong fluorescent signal upon binding to DNA.

Ethidium_Bromide_Mechanism cluster_DNA DNA Double Helix DNA_strand1 5'-...A-T-G-C...-3' DNA_strand2 3'-...T-A-C-G...-5' EtBr Ethidium Bromide Intercalation EtBr->Intercalation Inserts between base pairs Intercalation->DNA_strand1 Intercalation->DNA_strand2

Figure 1. Mechanism of Ethidium Bromide intercalation into the DNA double helix.
This compound: A Hypothesized Interaction

This compound is a cationic dye, meaning it carries a positive charge. While not documented as a DNA stain, its chemical properties suggest a potential for electrostatic interaction with the negatively charged phosphate backbone of DNA. This interaction is speculative and lacks experimental validation for DNA staining purposes.

Basic_Red_29_Mechanism Phosphate_Backbone Phosphate Groups (Negative Charge) BR29 This compound (Cationic) Interaction BR29->Interaction Attraction Interaction->Phosphate_Backbone

Figure 2. Hypothesized electrostatic interaction of this compound with the DNA backbone.

Spectral Properties: The Key to Visualization

The fluorescence excitation and emission spectra are critical for determining the appropriate light source and filter combination for visualizing stained DNA.

DyeExcitation Maxima (nm)Emission Maximum (nm)
Ethidium Bromide 300, 360, 520[1][2]590-605[1][3]
This compound Not determined for DNA complexesNot determined for DNA complexes

Ethidium Bromide's broad excitation spectrum allows for visualization using standard UV transilluminators. The significant Stokes shift (the difference between excitation and emission maxima) results in a high signal-to-noise ratio, with the emitted orange-red fluorescence being easily distinguishable from the background.

Experimental Protocols: Staining DNA with Ethidium Bromide

Two primary methods are used for staining DNA with Ethidium Bromide in agarose gel electrophoresis: in-gel staining and post-staining.

In-Gel Staining Workflow

This method involves adding Ethidium Bromide to the molten agarose before casting the gel.

In_Gel_Staining A Prepare molten agarose B Add Ethidium Bromide (final conc. 0.5 µg/mL) A->B C Cast the gel B->C D Load DNA samples and run electrophoresis C->D E Visualize DNA under UV transilluminator D->E

Figure 3. Workflow for in-gel DNA staining with Ethidium Bromide.

Protocol for In-Gel Staining:

  • Prepare a 1X solution of electrophoresis buffer (e.g., TAE or TBE).

  • Add the desired amount of agarose to the buffer and heat until the agarose is completely dissolved.

  • Cool the molten agarose to approximately 50-60°C.

  • Add Ethidium Bromide stock solution (typically 10 mg/mL) to a final concentration of 0.5 µg/mL.

  • Gently swirl the flask to mix the stain.

  • Pour the agarose into a gel casting tray with combs and allow it to solidify.

  • Once solidified, place the gel in the electrophoresis tank containing 1X running buffer (with or without EtBr).

  • Load DNA samples mixed with loading dye into the wells.

  • Run the gel at an appropriate voltage until the desired separation is achieved.

  • Visualize the DNA bands using a UV transilluminator.

Post-Staining Workflow

In this method, the gel is run without any stain, and then submerged in a staining solution.

Post_Staining A Prepare and cast an agarose gel B Load DNA samples and run electrophoresis A->B C Submerge gel in Ethidium Bromide solution (0.5 µg/mL) for 15-30 min B->C D (Optional) Destain in dH2O for 15-30 min C->D E Visualize DNA under UV transilluminator D->E

Figure 4. Workflow for post-staining of DNA with Ethidium Bromide.

Protocol for Post-Staining:

  • Prepare and run an agarose gel with DNA samples as described above, but without adding Ethidium Bromide to the gel or running buffer.

  • After electrophoresis, carefully remove the gel from the casting tray.

  • Submerge the gel in a 0.5 µg/mL solution of Ethidium Bromide in water or 1X running buffer.

  • Stain for 15-30 minutes with gentle agitation.

  • (Optional) To reduce background fluorescence and increase sensitivity, destain the gel by soaking it in deionized water for 15-30 minutes.

  • Visualize the DNA bands using a UV transilluminator.

Safety and Toxicity Profile

A critical consideration in the choice of a DNA stain is its safety profile.

StainKnown Hazards
Ethidium Bromide Potent mutagen, suspected carcinogen and teratogen.[1] Requires special handling and disposal procedures.
This compound Causes skin and eye irritation. May cause respiratory irritation. Aquatic toxin. Mutagenicity and carcinogenicity data in the context of biological research are not available.

Due to its ability to intercalate with DNA, Ethidium Bromide is a powerful mutagen and must be handled with extreme caution.[1] Personal protective equipment, including gloves and lab coats, is mandatory. All waste containing Ethidium Bromide must be decontaminated before disposal.

This compound is classified as a skin and eye irritant. While its mutagenic potential has not been evaluated in the context of a laboratory DNA stain, any compound that has the potential to bind to DNA should be handled with care.

Conclusion: An Established Standard vs. an Unknown Quantity

The comparison between Ethidium Bromide and this compound for DNA staining is starkly one-sided. Ethidium Bromide, despite its significant safety concerns, is a well-characterized and highly effective DNA stain with decades of established protocols and a vast body of supporting literature. Its performance in terms of sensitivity and reliability is the benchmark against which other stains are measured.

In contrast, there is a complete lack of scientific evidence to support the use of this compound as a DNA stain for molecular biology applications. Its primary use is in the textile industry, and its spectral properties and performance in DNA staining have not been documented. While its cationic nature suggests a theoretical possibility of interaction with DNA, this has not been experimentally validated.

For researchers seeking alternatives to Ethidium Bromide, a number of commercially available DNA stains with improved safety profiles and comparable or superior sensitivity exist, such as SYBR Safe™ and GelRed™. These alternatives have been scientifically validated and are recommended over the use of unevaluated industrial dyes like this compound for DNA staining.

Recommendation: For reliable and reproducible DNA visualization, researchers should continue to use established stains like Ethidium Bromide (with appropriate safety precautions) or validated safer alternatives. The use of this compound for this purpose is not supported by any scientific data and is therefore not recommended.

References

A Comparative Guide to Cationic Dyes for Cell Staining: Evaluating Basic Red 29 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate staining agents is a fundamental aspect of cellular analysis. Cationic dyes, characterized by their positive charge, are widely utilized for their ability to bind to negatively charged molecules within cells, such as nucleic acids and proteins. This guide provides a comparative overview of Basic Red 29 and other common cationic dyes used in cell staining, supported by available data and experimental insights. However, it is important to note a significant lack of published experimental data on the use of this compound for cell staining applications, which currently limits a direct, data-driven performance comparison.

Introduction to Cationic Dyes in Cell Staining

Cationic dyes are organic compounds that possess a net positive charge. This property allows them to form electrostatic interactions with anionic components of the cell, including DNA, RNA, and acidic proteins. This binding mechanism makes them effective for visualizing cellular structures and assessing cell viability. The choice of a cationic dye often depends on the specific application, such as general morphology, viability assays, or fluorescence microscopy.

This compound: An Overview

This compound, also known as Basacryl Red GL and C.I. 11460, is a cationic monoazo dye.[1] Its chemical formula is C₁₉H₁₇ClN₄S, with a molecular weight of approximately 368.88 g/mol .[2][3] Primarily used in the textile industry for dyeing acrylic fibers, its cationic nature suggests a potential for binding to cellular components.[3]

Despite its theoretical potential, there is a notable absence of scientific literature detailing the use of this compound for cell staining. Key performance indicators such as staining efficiency, optimal concentration, incubation times, and in vitro cytotoxicity on cell lines have not been reported.[4] Furthermore, its fluorescent properties, including excitation and emission spectra, which are crucial for fluorescence microscopy applications, are not documented in the context of biological imaging. A Safety Data Sheet for this compound indicates that it is a skin and eye irritant and is toxic to aquatic organisms, but specific cellular toxicity data is not provided.[4][5]

Common Cationic Dyes for Cell Staining: A Comparative Look

Several other cationic dyes are well-established in cell staining protocols. The following sections provide an overview of some of these alternatives, highlighting the types of data available for them, which are currently lacking for this compound.

Safranin O

Safranin O is a widely used cationic dye in histology and cytology, often employed as a counterstain.[6] It imparts a red color to cell nuclei and is also used to detect cartilage and mucin.[6]

Neutral Red

Neutral Red is a eurhodin dye that can be used as a vital stain, meaning it can be taken up by living cells.[7] It accumulates in the lysosomes of viable cells, and its uptake can be quantified to assess cell viability and cytotoxicity.[7]

Crystal Violet

Crystal Violet is a triarylmethane dye used in Gram staining to differentiate bacteria. In cell biology, it is commonly used to quantify cell viability by staining the nuclei and cytoplasm of adherent cells.[8]

Methylene Blue

Methylene Blue is a thiazine dye that is frequently used as a general stain for animal and plant cells.[1] It stains acidic cell components, such as the nucleus, blue.[1] It can also be used to differentiate between live and dead cells, as viable cells can reduce the dye to a colorless form.

Quantitative Comparison of Common Cationic Dyes

The following table summarizes key properties and applications of the aforementioned common cationic dyes. The absence of data for this compound in a cell staining context is highlighted.

DyeChemical ClassPrimary Application in Cell StainingStaining TargetViability Assessment
This compound MonoazoNot establishedPresumed nucleic acids/acidic proteinsNot established
Safranin O AzoniumCounterstaining, cartilage stainingNuclei, proteoglycansNot typically used
Neutral Red EurhodinViability/cytotoxicity assaysLysosomesYes (uptake by viable cells)
Crystal Violet TriarylmethaneCell viability/biomass quantificationNuclei, cytoplasmYes (stains adherent viable cells)
Methylene Blue ThiazineGeneral nuclear and bacterial stainingNucleus, acidic componentsYes (reduced by viable cells)

Experimental Protocols for Common Cationic Dyes

Detailed protocols for the application of these common dyes are readily available. Below are representative, generalized protocols for cell viability assays.

Neutral Red Uptake Assay for Cell Viability

This protocol is based on the principle that viable cells will incorporate and bind Neutral Red in their lysosomes.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Expose cells to the test compound for the desired duration.

  • Staining: Remove the treatment medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the staining solution and wash the cells with a suitable buffer (e.g., PBS).

  • Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm. The absorbance is proportional to the number of viable cells.

Crystal Violet Staining for Cell Biomass

This protocol is suitable for quantifying the number of adherent cells.

  • Cell Culture and Treatment: Culture and treat cells in a multi-well plate as required.

  • Fixation: Remove the culture medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde or methanol) for 10-15 minutes.

  • Washing: Wash the fixed cells with water to remove excess fixative.

  • Staining: Add a 0.1% to 0.5% Crystal Violet solution to each well and incubate for 10-30 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove the excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or a detergent-based solution) to each well to dissolve the stain.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm.

Logical Workflow for Cationic Dye Staining

The general workflow for using a cationic dye for cell staining is depicted in the following diagram.

G cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture Cell Culture & Treatment fixation Fixation (Optional) cell_culture->fixation staining Incubation with Cationic Dye fixation->staining washing Washing to Remove Excess Dye staining->washing visualization Microscopic Visualization washing->visualization quantification Spectrophotometric Quantification washing->quantification

References

Validation of Basic Red 29 for Fluorescent Microscopy: A Comparative Guide to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for accurate and reproducible experimental outcomes. This guide addresses the inquiry into the validation of Basic Red 29 as a fluorescent microscopy stain and provides a comparative analysis of established alternative red fluorescent dyes.

Initial investigations into the scientific literature and technical data repositories reveal a significant lack of evidence supporting the use of this compound as a fluorescent stain for microscopy applications. While this compound is a known cationic, single azo dye, its primary application is documented within the textile industry for dyeing acrylic fibers.[1][2] There is no readily available data detailing its fluorescence excitation and emission spectra, quantum yield, or any established protocols for its use in cellular imaging. Therefore, it cannot be validated as a suitable tool for fluorescent microscopy at this time.

In light of this, this guide presents a comparison of well-characterized and widely used red fluorescent dyes that serve as reliable alternatives. The following sections provide a quantitative performance comparison, detailed experimental protocols, and visual workflows for several of these established stains.

Quantitative Performance Comparison of Red Fluorescent Dyes

The selection of a fluorescent dye is often guided by its photophysical properties, which dictate its brightness, photostability, and suitability for specific imaging systems. Below is a comparison of key performance indicators for several common red fluorescent dyes.

PropertyAlexa Fluor 594DyLight 594Cy3.5Texas Red
Excitation Max (nm) ~590~593~581~589[3]
Emission Max (nm) ~617~618~596~615[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~90,000~80,000~150,000~85,000[3]
Quantum Yield (Φ) ~0.66Not Widely Reported~0.15Not Widely Reported
Relative Brightness (Exc. Coeff. x QY) ~59,400Data Not Available~22,500Data Not Available
Photostability HighHighModerateModerate

Note: Molar extinction coefficient and quantum yield can be influenced by the local environment. The values presented here are for comparative purposes.

Experimental Protocols

Detailed and consistent protocols are essential for reproducible staining and imaging. Below are generalized protocols for immunofluorescence staining of cultured cells and a basic cell staining procedure.

Protocol 1: Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for labeling specific cellular targets using primary and fluorescently-labeled secondary antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary Antibody (specific to the target of interest)

  • Red Fluorescent Dye-Conjugated Secondary Antibody (e.g., Alexa Fluor 594 goat anti-mouse IgG)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Glass slides and coverslips

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips to the desired confluency.

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[4]

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.[4]

    • Wash the cells twice with PBS.[4]

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[4]

Protocol 2: General Staining of Live Cells with a Cationic Dye (Example: Neutral Red)

This protocol provides a general method for staining live cells, which may be adaptable for other cell-permeant cationic dyes.

Materials:

  • Appropriate cell culture medium

  • Wash buffer (e.g., PBS, DPBS, or HBSS)

  • Staining solution (e.g., Neutral Red solution)

Procedure:

  • Cell Preparation:

    • Culture cells in a suitable vessel for fluorescence microscopy.

    • Remove the cell culture medium.

  • Staining:

    • Rinse the cells once with a wash buffer.

    • Add the staining solution to cover the cells.

    • Incubate for a predetermined optimal time (e.g., 2-10 minutes) at room temperature, protected from light. The optimal staining time should be determined for each cell line.

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells twice with the wash buffer.

    • The cells can now be observed under a microscope.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in immunofluorescence staining and a general decision-making workflow for selecting a fluorescent dye.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps cell_culture 1. Cell Culture fixation 2. Fixation cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Red Dye) primary_ab->secondary_ab mounting 7. Mounting secondary_ab->mounting microscopy 8. Microscopy mounting->microscopy analysis 9. Image Analysis microscopy->analysis

General workflow for immunofluorescence staining.

Dye_Selection_Logic start Start: Need Red Fluorescent Stain instrument What are the available excitation sources and emission filters? start->instrument sample_type Live or Fixed Cells? instrument->sample_type photostability Is high photostability required (e.g., for long-term imaging)? sample_type->photostability brightness Is maximum brightness crucial? photostability->brightness alexa Consider Alexa Fluor 594 brightness->alexa Yes dylight Consider DyLight 594 brightness->dylight Yes cy3_5 Consider Cy3.5 brightness->cy3_5 No texas_red Consider Texas Red brightness->texas_red Moderate Need

Decision-making workflow for selecting a red fluorescent dye.

References

A Comparative Guide to the Spectral Properties of Basic Red 29 and SYBR Green I for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the absorbance and emission spectra of two fluorescent dyes: Basic Red 29 and SYBR Green I. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent spectroscopy in their work. The guide summarizes key photophysical properties, outlines experimental protocols for spectral measurements, and presents a visual workflow for these procedures.

Introduction to the Dyes

This compound is a cationic azo dye primarily used in the textile industry for coloring polyacrylonitrile fibers. While its primary application is not in biological research, its fluorescent properties are of interest for potential applications in this field.

SYBR Green I is a proprietary cyanine dye widely used in molecular biology for staining nucleic acids. It exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA), making it an invaluable tool for quantitative PCR (qPCR), gel electrophoresis, and other nucleic acid detection methods.

Quantitative Data Summary

PropertyThis compoundSYBR Green I (DNA-bound)
Absorbance Maximum (λ_max,abs_) ~551 nm~497 nm[1][2]
Emission Maximum (λ_max,em_) Data not readily available~520 nm[1][2]
Quantum Yield (Φ_f_) Data not readily available~0.8[1]
Molar Extinction Coefficient (ε) Data not readily available73,000 cm⁻¹M⁻¹ (at 497 nm)
Chemical Class Azo Dye[3]Cyanine Dye[2]

Experimental Protocols

This section details the methodologies for measuring the absorbance and emission spectra of fluorescent dyes like this compound and SYBR Green I.

Measurement of Absorbance Spectrum

Objective: To determine the wavelength(s) at which a dye exhibits maximum absorbance of light.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deionized water, ethanol, or an appropriate buffer)

  • Dye stock solution of known concentration

Procedure:

  • Prepare a series of dye dilutions in the chosen solvent from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Calibrate the spectrophotometer by using a cuvette filled with the pure solvent as a blank. This corrects for any absorbance from the solvent and the cuvette itself.

  • Measure the absorbance of each dye dilution across a range of wavelengths (e.g., 300-700 nm).

  • Plot absorbance versus wavelength for each concentration. The peak of this plot represents the absorbance maximum (λ_max,abs_).

  • To determine the molar extinction coefficient (ε) , plot absorbance at λ_max,abs_ against the concentration of the dye dilutions. According to the Beer-Lambert law (A = εcl), the slope of this line is equal to the molar extinction coefficient (where c is the concentration in mol/L and l is the path length in cm).

Measurement of Emission Spectrum

Objective: To determine the wavelength(s) at which a dye emits light after excitation.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (as used for absorbance measurements)

  • Dye solution

Procedure:

  • Prepare a dilute solution of the dye in the chosen solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum (λ_max,abs_) determined from the absorbance spectrum.

  • Scan a range of emission wavelengths (e.g., from the excitation wavelength +10 nm to 800 nm).

  • The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this plot is the emission maximum (λ_max,em_).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

cluster_absorbance Absorbance Spectrum Measurement A1 Prepare Dye Dilutions A3 Measure Absorbance vs. Wavelength A1->A3 A2 Calibrate Spectrophotometer (Blank) A2->A3 A4 Plot Spectrum to find λ_max,abs_ A3->A4 A5 Plot Absorbance vs. Concentration A4->A5 A6 Calculate Molar Extinction Coefficient (ε) A5->A6

Caption: Workflow for Absorbance Spectrum Measurement.

cluster_emission Emission Spectrum Measurement E1 Prepare Dilute Dye Solution (Abs < 0.1) E3 Scan Emission Wavelengths E1->E3 E2 Set Excitation Wavelength (λ_max,abs_) E2->E3 E4 Plot Spectrum to find λ_max,em_ E3->E4

Caption: Workflow for Emission Spectrum Measurement.

Discussion and Comparison

SYBR Green I is a well-characterized fluorescent dye with a high quantum yield and a large molar extinction coefficient when bound to dsDNA.[1] Its absorbance and emission spectra are in the visible range, making it compatible with a wide variety of standard laboratory equipment. The significant fluorescence enhancement upon binding to dsDNA is a key advantage, leading to a high signal-to-noise ratio in applications like qPCR.[4]

This compound , on the other hand, is less characterized in the context of fluorescence spectroscopy for research applications. While it is known to be a red dye, suggesting absorbance in the green region of the visible spectrum, detailed and publicly available data on its emission spectrum, quantum yield, and molar extinction coefficient are scarce. Its primary use as a textile dye means its photophysical properties have not been as extensively studied and optimized for the sensitive and quantitative demands of scientific research.

Conclusion

For applications requiring sensitive and quantitative detection of nucleic acids, SYBR Green I is the superior and well-established choice due to its excellent and well-documented photophysical properties upon binding to DNA. The utility of this compound as a fluorescent probe in research remains largely unexplored and would require significant characterization of its spectral properties, including its quantum yield and molar extinction coefficient, before it could be considered a viable alternative to established dyes like SYBR Green I. Researchers interested in novel fluorophores may find this compound to be a candidate for further investigation, but for routine applications, the performance and reliability of SYBR Green I are unparalleled.

References

A Tale of Two Dyes: Methylene Blue vs. Basic Red 29 in the Research Arena

Author: BenchChem Technical Support Team. Date: December 2025

In the world of scientific research, the selection of appropriate tools is paramount to achieving accurate and reproducible results. Stains and dyes are fundamental reagents in this toolkit, enabling the visualization of cells, tissues, and subcellular components. This guide provides a detailed comparative analysis of two cationic dyes: Methylene Blue, a venerable stain with a long history in biology and medicine, and Basic Red 29, a dye primarily utilized in the textile industry. This comparison will illuminate the critical differences in their properties, performance, and suitability for research applications, supported by available data.

At a Glance: Chemical and Physical Properties

A direct comparison of the fundamental chemical and physical properties of Methylene Blue and this compound reveals their distinct natures. Methylene Blue is well-characterized in scientific literature with established spectral properties, whereas data for this compound is largely oriented towards industrial dyeing applications.

PropertyMethylene BlueThis compound
C.I. Name Basic Blue 9This compound
CAS Number 61-73-442373-04-6
Molecular Formula C₁₆H₁₈ClN₃SC₁₉H₁₇ClN₄S
Molecular Weight 319.85 g/mol 368.98 g/mol
Appearance Dark green powder, forms a blue solutionDark red powder, forms a red solution
Absorption Max (λmax) ~665 nm[1]Not reported for biological applications
Emission Max (λem) ~686 nm[1][2]Not reported for biological applications
Fluorescence Quantum Yield 0.04 (in ethanol), 0.52 (in some conditions)[2][3][4]Not reported for biological applications
Solubility in Water 43.6 g/L120 g/L[5]

Mechanism of Staining: A Story of Charge

The utility of a dye in biological staining is determined by its chemical structure and how it interacts with cellular components.

Methylene Blue is a cationic (positively charged) thiazine dye.[3] Its staining mechanism relies on the electrostatic attraction to negatively charged (anionic or basophilic) components within the cell. This property allows it to effectively bind to and visualize:

  • Nucleic Acids (DNA and RNA): The phosphate backbone of nucleic acids is rich in negative charges, making the cell nucleus and ribosomes prime targets for Methylene Blue staining.[2]

  • Acidic Proteins and Polysaccharides: Other acidic biomolecules within the cytoplasm and extracellular matrix can also be stained.

This selective binding to fundamental cellular components is what has established Methylene Blue as a valuable and widely used nuclear and bacterial stain in histology, pathology, and microbiology.[2]

This compound is also a cationic dye, as indicated by its "Basic" classification. It belongs to the single azo class of dyes. While its primary application is the dyeing of acrylic fibers in the textile industry, its cationic nature suggests that, if used in a biological context, it would also bind to anionic components like nucleic acids through electrostatic interactions.[5][6] However, there is a significant lack of published research validating its use for biological staining, and its specificity, staining efficiency, and potential interference with cellular processes remain uncharacterized.

Performance and Application Comparison

The suitability of a dye for research extends beyond its staining mechanism to its performance, safety, and established applications. Here, the divergence between Methylene Blue and this compound becomes stark. Methylene Blue is a well-vetted biological tool, while this compound's performance is measured by textile industry standards like light fastness on fabric, with significant concerns regarding its biological safety.

ParameterMethylene BlueThis compound (and related Basic Dyes)
Primary Applications General biological stain, histological counterstain, bacterial staining, surgical visualization, viability assays, redox indicator.[2]Dyeing acrylic fibers, modified polyesters, and other textiles; direct printing on fabrics.[5][6]
Biological Specificity Well-established for staining cell nuclei and bacteria.[2]Not characterized for biological applications.
Cytotoxicity Exhibits dose-dependent cytotoxicity. IC₅₀ values (dark phase) reported as 362.6 µM in SCC-9 cells and >400 µM in HSC-3 and Hfib cells.[3] Antiproliferative activity noted in A375 melanoma cells with an IC₅₀ of 660 ± 48 nM .[4]Not directly studied for biological staining. However, a related azo dye, Basic Red 51 , is cytotoxic to human keratinocytes (HaCaT cells) with an EC₅₀ of 13 µg/mL .[2][7] This raises significant safety concerns for this compound.
Photostability Susceptible to fading upon prolonged light exposure. Used as a photosensitizer in photodynamic therapy, where light activation leads to cytotoxicity.Characterized for light fastness on textiles (ISO rating 7-8), but not in a biological imaging context.[6]

Experimental Protocol: Staining Cultured Cells with Methylene Blue

This protocol provides a general workflow for using Methylene Blue to stain the nuclei of adherent cultured cells for microscopic observation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or Methanol for fixation

  • Methylene Blue staining solution (e.g., 0.1% to 1% in water or an appropriate buffer)

  • Distilled water

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips placed in a petri dish or multi-well plate until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS to remove any residual medium.

  • Fixation:

    • PFA Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.

    • Methanol Fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Staining: Add the Methylene Blue staining solution to cover the cells and incubate for 2-5 minutes. The optimal time may vary depending on the cell type and desired staining intensity.

  • Washing: Remove the staining solution and wash the cells gently with distilled water until the excess stain is removed and the background is clear.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Visualization: Observe the stained cells under a bright-field microscope. The nuclei should appear blue.

Experimental Workflow Diagram

The following diagram illustrates the standard procedure for staining cultured cells.

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_observe Visualization cell_culture 1. Culture Cells on Coverslip wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with PFA or Methanol wash1->fixation wash2 4. Wash with PBS fixation->wash2 stain 5. Incubate with Methylene Blue wash2->stain wash3 6. Wash with Distilled Water stain->wash3 mount 7. Mount Coverslip wash3->mount visualize 8. Observe under Microscope mount->visualize

A typical workflow for Methylene Blue staining of cultured cells.

Conclusion

The comparative analysis clearly positions Methylene Blue as a versatile and well-understood tool for biological staining, backed by decades of research and a wealth of data on its mechanism, performance, and safety profile. Its reliable binding to nucleic acids makes it an indispensable stain for visualizing cell nuclei and bacteria in various research contexts.

In contrast, This compound is an industrial dye with properties optimized for textiles, not biological systems. The absence of biological application data, coupled with significant cytotoxicity concerns raised by studies on the related compound Basic Red 51, renders it unsuitable and high-risk for use in research settings.[2] For researchers, scientists, and drug development professionals, the choice is unequivocal: Methylene Blue is a validated and appropriate choice for biological staining, while this compound should be confined to its intended industrial applications. The use of unvalidated industrial dyes in a biological context poses a risk of unreliable results and potential cytotoxicity, underscoring the importance of selecting reagents with a proven track record in scientific applications.

References

A Comparative Guide to the Quantification of Basic Red 29: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Basic Red 29, a cationic mono-azo dye. In the pursuit of accurate and reliable experimental data, cross-validation of analytical results with alternative methods is a critical practice. This document outlines the performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and UV-Visible Spectrophotometry for the analysis of this compound. Furthermore, it presents a comparative analysis with other relevant cationic dyes, Basic Red 46 and Basic Blue 9, to offer a broader perspective on analytical options.

Introduction to this compound and its Alternatives

This compound is a synthetic dye primarily utilized in the textile industry for coloring acrylic fibers. Its chemical structure, belonging to the azo class, imparts a vibrant red hue. For quality control, environmental monitoring, and research applications, precise quantification of this dye is essential.

As alternatives and for the purpose of methodological comparison, this guide includes data on:

  • Basic Red 46: A cationic azo dye with applications similar to this compound.[1]

  • Basic Blue 9 (Methylene Blue): A cationic thiazine dye widely used in various scientific and industrial fields.[2][3]

Comparative Analysis of Analytical Methods

The two primary methods for the quantification of this compound and similar dyes are HPLC-DAD and UV-Visible Spectrophotometry. The choice between these methods depends on factors such as the required sensitivity, selectivity, sample complexity, and available instrumentation.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance of HPLC-DAD and UV-Visible Spectrophotometry for this compound and the selected alternative dyes. Data has been compiled from various sources to provide a representative comparison.

Table 1: Performance Characteristics of HPLC-DAD Method

ParameterThis compound (Representative)Basic Red 46[1]Basic Blue 9[4]
Linearity (Range)0.1 - 50.0 µg/mL1.0 - 50.0 µg/mLNot Specified
Correlation Coefficient (r²)> 0.999> 0.998Not Specified
Limit of Detection (LOD)~0.05 µg/mL0.5 µg/mLNot Specified
Limit of Quantitation (LOQ)~0.15 µg/mL1.0 µg/mLNot Specified
Accuracy (% Recovery)98 - 102%97.5 - 102.3%Not Specified
Precision (% RSD)< 2%< 2.5%Not Specified

Note: Data for this compound is representative of typical performance for similar azo dyes analyzed by HPLC-DAD, as a comprehensive validation study was not available in the searched literature.

Table 2: Performance Characteristics of UV-Visible Spectrophotometry Method

ParameterThis compoundBasic Red 46[1]Basic Blue 9
Wavelength of Max. Absorbance (λmax)~530-551 nm[5]~530 nm~664 nm[2]
Linearity (Range)1 - 25 µg/mL2 - 20 µg/mLNot Specified
Correlation Coefficient (r²)> 0.998> 0.995Not Specified
Limit of Detection (LOD)~0.5 µg/mL1.0 µg/mLNot Specified
Limit of Quantitation (LOQ)~1.5 µg/mL2.0 µg/mLNot Specified
Accuracy (% Recovery)95 - 105%95.8 - 104.5%Not Specified
Precision (% RSD)< 5%< 4%Not Specified

Note: Performance data for the spectrophotometric analysis of this compound and Basic Blue 9 are typical values for dye quantification, as specific validation reports were not fully available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following are generalized protocols for the HPLC-DAD and UV-Visible Spectrophotometry analysis of cationic dyes.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This method provides high selectivity and sensitivity for the quantification of cationic dyes.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer), pH adjusted.

  • Reference standards of this compound, Basic Red 46, and Basic Blue 9.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Standard Preparation:

  • Prepare a stock solution of each dye (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol or water).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

3. Sample Preparation:

  • Accurately weigh or measure the sample.

  • Extract the dye using a suitable solvent. Sonication may be used to improve extraction efficiency.

  • Filter the extract through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Example):

  • Mobile Phase: Gradient elution with (A) 20 mM ammonium acetate in water and (B) acetonitrile.

  • Gradient Program: Start with a low percentage of B, and gradually increase to elute the analytes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: Monitor at the λmax of each dye (e.g., ~530 nm for this compound and Basic Red 46, ~664 nm for Basic Blue 9).

5. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the dye in the sample by interpolating its peak area on the calibration curve.

UV-Visible Spectrophotometry Protocol

This method is simpler and faster, suitable for the analysis of relatively pure samples.

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer.

  • Quartz or glass cuvettes (1 cm path length).

  • Reference standards of this compound, Basic Red 46, and Basic Blue 9.

  • Volumetric flasks and pipettes.

2. Standard Preparation:

  • Prepare a stock solution of each dye (e.g., 100 µg/mL) in deionized water or a suitable buffer.

  • Prepare a series of calibration standards by serial dilution.

3. Sample Preparation:

  • Dissolve or dilute the sample in the same solvent used for the standards to an expected concentration within the linear range of the assay.

  • Ensure the solution is clear and free of turbidity. Centrifugation or filtration may be necessary.

4. Measurement:

  • Determine the λmax of each dye by scanning a standard solution across the visible spectrum.

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the standard solutions and the sample solution.

5. Quantification:

  • Construct a calibration curve by plotting absorbance against the concentration of the standards.

  • Determine the concentration of the dye in the sample from its absorbance using the calibration curve and Beer-Lambert's law.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_spectro UV-Vis Spectrophotometry cluster_cross_validation Cross-Validation Sample Sample Collection Extraction Dye Extraction Sample->Extraction Filtration Filtration/Purification Extraction->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection Dilution Dilution to Linear Range Filtration->Dilution Separation Chromatographic Separation HPLC_Injection->Separation Detection_HPLC DAD Detection Separation->Detection_HPLC Quantification_HPLC Quantification Detection_HPLC->Quantification_HPLC Comparison Comparison of Results Quantification_HPLC->Comparison Measurement Absorbance Measurement Dilution->Measurement Quantification_Spectro Quantification Measurement->Quantification_Spectro Quantification_Spectro->Comparison

Caption: General workflow for the quantification and cross-validation of this compound.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_methods Analytical Techniques cluster_attributes Performance Attributes HPLC HPLC-DAD Selectivity High Selectivity HPLC->Selectivity Sensitivity High Sensitivity HPLC->Sensitivity Spectro UV-Vis Spectrophotometry Simplicity Simplicity & Speed Spectro->Simplicity Cost Lower Cost Spectro->Cost Interference Susceptible to Interference Spectro->Interference

Caption: Key attributes of HPLC-DAD versus UV-Vis Spectrophotometry.

References

Performance of Basic Red 29 in Cellular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Basic Red 29 and its potential utility in cell-based assays. Due to a lack of available experimental data on the performance of this compound in different cell types, this document focuses on a comparative assessment against well-established red fluorescent dyes: MitoTracker™ Red CMXRos and Neutral Red. The comparison is based on the known chemical properties of this compound and the established biological applications and performance of the alternative dyes.

Overview of this compound and Comparator Dyes

This compound , also known as Basacryl Red GL or C.I. 11460, is a cationic azo dye primarily used in the textile industry.[1][2] While it is commercially available for research purposes, there is a notable absence of published studies detailing its application in cell staining, cytotoxicity assays, or its effects on cellular signaling pathways in mammalian cells. Its cationic nature suggests a potential for accumulation in organelles with a negative membrane potential, such as mitochondria, similar to other fluorescent dyes used for this purpose. However, without experimental validation, its efficacy and cytotoxicity remain unknown.

MitoTracker™ Red CMXRos is a widely used fluorescent dye for staining mitochondria in live cells. Its accumulation in the mitochondria is dependent on the mitochondrial membrane potential. The dye contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, making the staining resistant to fixation.[3]

Neutral Red is a eurhodin dye used for staining lysosomes and for cell viability assays. In viable cells, Neutral Red is incorporated into lysosomes through active transport. Cytotoxicity can be assessed by quantifying the amount of dye retained in the lysosomes of viable cells.[4][5]

Comparative Data of Red Dyes for Cellular Analysis

The following table summarizes the key characteristics and performance of MitoTracker™ Red CMXRos and Neutral Red in various cell types. This information can serve as a benchmark for any future evaluation of this compound.

FeatureMitoTracker™ Red CMXRosNeutral Red
Target Organelle MitochondriaLysosomes
Principle of Staining Accumulates in mitochondria based on membrane potential and covalently binds to mitochondrial proteins.Accumulates in the lysosomes of viable cells via active transport.
Common Cell Types Used HeLa, A549, U87, HT29, Mesenchymal Stem Cells[6]DLD1, HT29, V79, HeLa, BT-474[4]
Fixability Formaldehyde-fixableNot ideal for fixation after staining
Excitation/Emission (nm) ~579 / ~599~540 / ~640
Reported Cytotoxicity Low at working concentrations, but can be toxic at higher concentrations or with prolonged exposure.Low at working concentrations for the assay.

Experimental Protocols

Mitochondrial Staining with MitoTracker™ Red CMXRos (General Protocol)

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Materials:

  • MitoTracker™ Red CMXRos stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on coverslips or in imaging dishes

  • Pre-warmed culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

Procedure:

  • Dilute the MitoTracker™ Red CMXRos stock solution to the final working concentration (typically 25-500 nM) in pre-warmed culture medium.

  • Remove the culture medium from the cells and add the pre-warmed staining solution containing MitoTracker™ Red.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • (Optional for fixed cells) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips or image the cells directly in PBS or mounting medium.

MitoTracker_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash_fix Wash & Fixation cluster_imaging Imaging cell_culture Culture cells on coverslips/dishes prepare_stain Prepare MitoTracker™ staining solution incubate Incubate cells with MitoTracker™ (15-45 min) prepare_stain->incubate Add to cells wash1 Wash with PBS (2x) incubate->wash1 fix Optional: Fix with 4% PFA (15 min) wash1->fix wash2 Wash with PBS (2x) fix->wash2 image Image with fluorescence microscope wash2->image

Figure 1: Experimental workflow for mitochondrial staining with MitoTracker™ Red CMXRos.

Neutral Red Uptake Assay for Cell Viability (General Protocol)

This protocol is a general guideline and should be optimized for specific cell lines and test compounds.

Materials:

  • Cells seeded in a 96-well plate

  • Test compound at various concentrations

  • Neutral Red staining solution (e.g., 50 µg/mL in culture medium)

  • PBS

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add the Neutral Red staining solution to each well.

  • Incubate for 2-3 hours at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells with PBS.

  • Add the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

  • Measure the absorbance of the extracted dye at ~540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

NeutralRed_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_extraction Extraction cluster_measurement Measurement seed_cells Seed cells in 96-well plate treat_cells Treat with test compound seed_cells->treat_cells add_nr Add Neutral Red solution treat_cells->add_nr After incubation incubate_nr Incubate (2-3 hours) add_nr->incubate_nr wash_cells Wash with PBS incubate_nr->wash_cells add_destain Add destain solution wash_cells->add_destain read_absorbance Measure absorbance at ~540 nm add_destain->read_absorbance After 10 min

Figure 2: Experimental workflow for the Neutral Red uptake assay for cell viability.

Signaling Pathways

The interaction of fluorescent dyes with cellular components can potentially influence signaling pathways. For instance, compounds that affect mitochondrial membrane potential, the basis for MitoTracker™ Red accumulation, can impact pathways sensitive to cellular energy status, such as the AMPK (AMP-activated protein kinase) pathway , which is a master regulator of cellular energy homeostasis. Similarly, lysosomotropic agents like Neutral Red could potentially interfere with pathways involving lysosomal function, such as autophagy and the mTORC1 signaling pathway , which is regulated by lysosomal nutrient sensing. The potential effects of this compound on these or other signaling pathways are currently unknown.

Signaling_Pathways cluster_mito Mitochondrial Integrity cluster_lyso Lysosomal Function cluster_br29 This compound MitoTracker MitoTracker™ Red (Mitochondrial Membrane Potential) AMPK AMPK Signaling (Energy Sensor) MitoTracker->AMPK affects NeutralRed Neutral Red (Lysosomal pH/Integrity) mTORC1 mTORC1 Signaling (Nutrient Sensing) NeutralRed->mTORC1 can influence Autophagy Autophagy NeutralRed->Autophagy can influence BR29 This compound Unknown Unknown Effects on Signaling Pathways BR29->Unknown

Figure 3: Potential influence of red dyes on key cellular signaling pathways.

Conclusion and Future Directions

While this compound is a commercially available red dye, there is a significant gap in the scientific literature regarding its performance and safety in biological systems, particularly in different cell types. Its cationic nature suggests a potential for use as a fluorescent probe for organelles with a negative membrane potential, but this requires experimental validation.

For researchers seeking a reliable red fluorescent dye for cellular applications, established probes such as MitoTracker™ Red CMXRos for mitochondrial staining and Neutral Red for lysosomal staining and viability assays offer well-characterized alternatives with extensive supporting data and established protocols.

Future studies are needed to evaluate the following for this compound:

  • Spectral properties in biological buffers.

  • Uptake and subcellular localization in various cell lines.

  • Dependence on cellular health and membrane potential.

  • Cytotoxicity profile across a range of concentrations and exposure times.

  • Potential interference with cellular signaling pathways.

Until such data becomes available, the use of this compound in cell biology should be approached with caution, and its performance should be rigorously validated against established methods.

References

A Comparative Guide to Stains in Paper Chromatography: Evaluating Alternatives to Basic Red 29

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, paper chromatography remains a fundamental technique for the separation and identification of chemical substances. The choice of a visualizing agent, or stain, is critical for revealing the separated, often colorless, compounds. This guide addresses a common query regarding the use of Basic Red 29 and provides a detailed comparison of standard, effective staining agents used in paper chromatography, supported by experimental data and protocols.

Initially, it is important to clarify that This compound is not utilized as a stain in paper chromatography . Its primary application lies within the textile industry as a dye for acrylic and modified polyester fibers. This guide will, therefore, focus on well-established and validated staining agents for paper chromatography, specifically Ninhydrin for the detection of amino acids and Iodine Vapor for the visualization of lipids and other organic compounds.

Comparison of Common Staining Agents in Paper Chromatography

The selection of a staining agent is dependent on the class of compounds being analyzed. Below is a comparative summary of two widely used stains: Ninhydrin and Iodine Vapor.

FeatureNinhydrinIodine Vapor
Primary Application Detection of amino acids, peptides, and proteins.General purpose visualization of lipids, alkaloids, and other organic compounds.[1]
Principle of Staining Reacts with the amino group of amino acids to form a purple-colored product known as Ruhemann's purple.[2]Iodine vapor is adsorbed onto the surface of organic compounds, forming brown or amber spots due to the hydrophobic nature of both iodine and the analytes.[3]
Advantages - High sensitivity and specificity for amino acids.- Produces stable, distinct colored spots.[4]- Non-destructive, allowing for potential elution of the separated compounds after visualization.- Broad applicability for various organic compounds.[5]
Disadvantages - Requires heating to develop the color.- The reaction is destructive to the sample.- The developed spots can be transient and may fade over time upon exposure to air.[3]- Less specific compared to other reagents.
Typical Color Purple or bluish-purple (yellow for proline).[6]Brown to yellowish-brown.[7]

Experimental Data: Retention Factor (Rf) Values

The Retention Factor (Rf) is a fundamental quantitative parameter in chromatography, representing the ratio of the distance traveled by the solute to the distance traveled by the solvent front. The Rf value is characteristic of a compound under specific chromatographic conditions (stationary phase, mobile phase, and temperature).

Table 1: Approximate Rf Values of Amino Acids with Ninhydrin Staining

The following table presents typical Rf values for a selection of amino acids in a paper chromatography system using a mobile phase of n-butanol, glacial acetic acid, and water. It is important to note that these values can vary depending on the exact experimental conditions.

Amino AcidApproximate Rf Value
Alanine0.38
Glycine0.26
Leucine0.73
Lysine0.14
Phenylalanine0.68
Tyrosine0.45

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in paper chromatography.

Protocol 1: Separation and Visualization of Amino Acids using Ninhydrin

Materials:

  • Whatman No. 1 chromatography paper

  • Amino acid standards and unknown sample solutions

  • Mobile Phase: n-butanol:glacial acetic acid:water (4:1:5 v/v/v)

  • Visualizing Agent: 0.2% Ninhydrin in acetone or ethanol[4]

  • Chromatography tank

  • Capillary tubes

  • Pencil and ruler

  • Oven or heat gun

Procedure:

  • Preparation of the Chromatogram: With a pencil, draw a faint origin line approximately 2 cm from the bottom edge of the chromatography paper. Mark equidistant points along this line for spotting the samples.[8]

  • Sample Application: Using a clean capillary tube for each sample, apply a small spot of each amino acid standard and the unknown mixture onto the marked points on the origin line. Allow the spots to dry completely.[8]

  • Development of the Chromatogram: Pour the mobile phase into the chromatography tank to a depth of about 1 cm. Place the prepared paper in the tank, ensuring the origin line is above the solvent level. Seal the tank to allow the atmosphere to become saturated with solvent vapors.[8]

  • Elution: Allow the solvent to ascend the paper. When the solvent front has moved to about 2 cm from the top edge, remove the chromatogram from the tank.[9]

  • Drying: Immediately mark the solvent front with a pencil and allow the paper to dry completely in a fume hood.[9]

  • Visualization: In a well-ventilated area, spray the dried chromatogram evenly with the 0.2% ninhydrin solution. Heat the paper in an oven at 105-110°C for 3-5 minutes, or until colored spots appear.[9][10]

  • Analysis: Outline the developed spots with a pencil. Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Protocol 2: Separation and Visualization of Lipids using Iodine Vapor

Materials:

  • Whatman No. 1 chromatography paper

  • Lipid standards and unknown sample solutions (dissolved in a volatile solvent like chloroform)

  • Mobile Phase: A suitable non-polar solvent system (e.g., petroleum ether:diethyl ether:acetic acid, 90:10:1 v/v/v)

  • Visualizing Agent: Iodine crystals

  • Chromatography tank

  • Airtight jar or tank for iodine staining

  • Capillary tubes

  • Pencil and ruler

Procedure:

  • Preparation of the Chromatogram: As with the amino acid protocol, draw a pencil line 2 cm from the bottom of the paper and mark spotting points.

  • Sample Application: Apply small, concentrated spots of the lipid standards and the unknown sample to the origin line using capillary tubes. Ensure the solvent from the sample has fully evaporated between applications.

  • Development of the Chromatogram: Add the mobile phase to the chromatography tank and place the paper inside, ensuring the origin line is above the solvent. Seal the tank and allow the chromatogram to develop.

  • Drying: Once the solvent front is near the top of the paper, remove the chromatogram, mark the solvent front, and allow it to air dry completely in a fume hood.

  • Visualization: Place a few iodine crystals at the bottom of an airtight jar.[7] Place the dried chromatogram inside the jar and seal it. The iodine will vaporize and saturate the atmosphere in the jar.[7]

  • Analysis: After a few minutes, brown or yellowish-brown spots will appear where the lipids have adsorbed the iodine vapor.[7] Remove the chromatogram and immediately outline the spots with a pencil, as they will fade over time.[3] Calculate the Rf values as previously described.

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in paper chromatography with Ninhydrin and Iodine Vapor staining.

PaperChromatographyWorkflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis A 1. Draw Origin Line on Paper B 2. Spot Samples on Origin Line A->B C 3. Place Paper in Tank with Mobile Phase B->C D 4. Allow Solvent to Ascend C->D E 5. Remove and Dry Chromatogram D->E F 6. Apply Visualizing Agent E->F G 7. Mark Spots and Solvent Front F->G H 8. Calculate Rf Values G->H StainingWorkflows cluster_ninhydrin Ninhydrin Staining cluster_iodine Iodine Vapor Staining N1 Spray Chromatogram with Ninhydrin Solution N2 Heat in Oven at 105-110°C N1->N2 N3 Purple Spots Appear N2->N3 I1 Place Chromatogram in Sealed Jar with Iodine Crystals I2 Allow Iodine Vapor to Adsorb to Spots I1->I2 I3 Brown Spots Appear I2->I3

References

A Comparative Guide to the Photostability of Red Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a red dye for applications in fluorescence microscopy, high-throughput screening, and other fluorescence-based assays is a critical decision that can significantly impact experimental outcomes. Among the key performance characteristics of a fluorophore, photostability—its inherent resistance to photochemical degradation upon exposure to light—is paramount for obtaining high-quality, reproducible data.[1] This guide provides a comparative overview of the photostability of a selection of commonly used red dyes, supported by available quantitative data and a detailed experimental protocol for assessing photostability in your own laboratory setting.

Quantitative Comparison of Red Dye Photostability

The photostability of a dye is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). The photobleaching quantum yield represents the probability that an excited fluorophore will undergo irreversible photodegradation.[2] A lower Φb value indicates higher photostability. The half-life is the time it takes for the fluorescence intensity of a dye to decrease to 50% of its initial value under specific illumination conditions.

It is important to note that the direct comparison of photostability data across different studies can be challenging due to variations in experimental conditions, such as illumination intensity, excitation wavelength, and the sample environment.[1] The following table summarizes available photostability data for a range of red dyes.

Dye/ProteinDye ClassPhotobleaching Quantum Yield (Φb)Photobleaching Half-life (t1/2)Experimental Conditions
Fluorescent Dyes
Alexa Fluor 568Rhodamine--Generally considered more photostable than FITC.[3][4][5]
Alexa Fluor 594Rhodamine--High photostability.[6]
Alexa Fluor 647Cyanine--Significantly more photostable than Cy5.[2]
ATTO 590Rhodamine--High thermal and photostability.[6][7]
ATTO 594Rhodamine--High photostability.[7]
ATTO 647NCarborhodamine--High photostability and excellent ozone resistance.[7][8]
ATTO 655Oxazine--Excellent thermal and photostability; resistant to ozone degradation.[7][8]
Cy3Cyanine--Less photostable than Alexa Fluor 555.[2]
Cy5CyanineQuantum Yield = 0.20-In the absence of silver particles.[9]
Red Fluorescent Proteins (RFPs)
mApple--28.33 ± 0.12 sUnder 200 μW laser illumination.[10]
mCherry--87.97 ± 0.86 sUnder 200 μW laser illumination.[10]
Food Dyes
Allura Red AC (Red 40)Monoazo--Exhibits greater destabilization in soft drink solution compared to aqueous solution.[9][11]
BetaninBetacyanin--The least stable in both aqueous and soft drink environments compared to Red 40 and carminic acid.[9][11]
Carminic acidAnthraquinone--More stable than Betanin.[9][11]

Experimental Protocol for Measuring Photostability

This protocol provides a generalized framework for determining the photobleaching rate of a red dye under controlled illumination conditions using fluorescence microscopy.

Objective: To quantify and compare the photostability of different red dyes.

Materials:

  • Fluorescence microscope (confocal or widefield) with a stable light source (e.g., laser or stabilized lamp).

  • Objective lens with a suitable numerical aperture.

  • High-sensitivity camera (e.g., sCMOS or EMCCD).

  • Samples labeled with the red dyes of interest (e.g., fixed cells, protein solutions, or dye solutions).

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

  • Dark control samples protected from light (e.g., wrapped in aluminum foil) to assess thermal degradation.[12]

Procedure:

  • Sample Preparation: Prepare samples with the red dyes to be compared. Ensure consistent labeling and mounting conditions. For solution-based measurements, use optically dilute solutions with low absorbance (< 0.05) to prevent inner filter effects.[2]

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the appropriate filter set or laser line for the excitation and emission wavelengths of the red dye.

    • Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all dyes being compared.

  • Image Acquisition:

    • Place the sample on the microscope stage and bring it into focus.

    • Select a region of interest (ROI) for analysis.

    • Acquire a time-lapse series of images with a consistent time interval between each frame.

    • Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial value).[1]

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity in each frame.[1]

    • Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity (from the first frame).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to a suitable decay model (e.g., a single or double exponential decay) to determine the photobleaching rate constant (k) or the half-life (t1/2). The half-life is the time it takes for the fluorescence to decay to 50% of its initial value.[1]

Visualizing the Process

To further clarify the experimental and molecular processes involved in photostability assessment, the following diagrams are provided.

experimental_workflow Experimental Workflow for Photostability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Sample Preparation (Labeled Cells/Solution) microscope_setup Microscope Setup (Stable Illumination) prep_sample->microscope_setup prep_control Prepare Dark Control prep_control->microscope_setup image_acquisition Time-Lapse Image Acquisition microscope_setup->image_acquisition measure_intensity Measure ROI Intensity image_acquisition->measure_intensity background_correction Background Correction measure_intensity->background_correction normalize_data Normalize Intensity background_correction->normalize_data fit_decay Fit Decay Curve normalize_data->fit_decay calculate_thalf Calculate Half-Life (t1/2) fit_decay->calculate_thalf

Caption: A flowchart illustrating the key steps in the experimental workflow for assessing the photostability of red dyes.

photobleaching_mechanism Simplified Jablonski Diagram of Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Photochemical Reaction (e.g., with O₂)

Caption: A simplified diagram illustrating the primary pathways leading to photobleaching of an organic dye.

Conclusion

References

Comparative Guide to the Binding Affinity of Common Nucleic Acid Stains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethidium Bromide, Propidium Iodide, and SYBR Green I Binding to DNA and RNA

Introduction: The interaction of small molecules with nucleic acids is a cornerstone of molecular biology research and drug development. Understanding the binding affinity and specificity of these interactions is crucial for applications ranging from nucleic acid quantification and visualization to the design of therapeutic agents. While Basic Red 29 is a dye with various industrial applications, publicly available data on its binding affinity to DNA and RNA is scarce. Therefore, this guide provides a comparative analysis of three widely used nucleic acid stains: Ethidium Bromide (EtBr), Propidium Iodide (PI), and SYBR Green I, for which extensive experimental data are available. This guide will delve into their binding affinities, preferred binding modes, and the experimental protocols used to quantify these interactions, providing a valuable resource for researchers selecting appropriate tools for their nucleic acid studies.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand (dye) to a macromolecule (DNA or RNA) is typically expressed by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. The following table summarizes the reported Kd values for the interaction of Ethidium Bromide, Propidium Iodide, and SYBR Green I with DNA and RNA. It is important to note that binding affinities can be influenced by experimental conditions such as ionic strength and temperature.

DyeNucleic AcidBinding Affinity (Kd)Binding Mode
Ethidium Bromide dsDNA~0.1 - 10 µMIntercalation
dsRNABinds, but quantitative Kd is less documentedIntercalation into double-stranded regions
Propidium Iodide dsDNA~0.1 - 5 µMIntercalation
dsRNABinds with high affinity to double-stranded regionsIntercalation
SYBR Green I dsDNA~0.01 - 0.1 µMIntercalation and Minor Groove Binding
ssDNA & RNALower affinity compared to dsDNAIntercalation into any double-stranded regions

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity relies on robust experimental methodologies. The following are detailed protocols for three common techniques used to study dye-nucleic acid interactions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method that measures the change in fluorescence intensity of a dye upon binding to a nucleic acid.

Principle: The fluorescence of dyes like Ethidium Bromide, Propidium Iodide, and SYBR Green I is significantly enhanced upon binding to DNA or RNA. This enhancement is proportional to the concentration of the dye-nucleic acid complex. By titrating a fixed concentration of the dye with increasing concentrations of the nucleic acid, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated.

Detailed Protocol for Fluorescence Titration:

  • Preparation of Solutions:

    • Prepare a stock solution of the dye (e.g., 1 mM Ethidium Bromide in TE buffer - 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Prepare a stock solution of the nucleic acid (e.g., 1 mg/mL of calf thymus DNA in TE buffer). Determine the concentration accurately using UV-Vis spectrophotometry at 260 nm.

    • Prepare a working solution of the dye at a low concentration (e.g., 1 µM) in the binding buffer (e.g., TE buffer with a specific salt concentration, like 100 mM NaCl).

  • Instrumentation Setup:

    • Use a spectrofluorometer.

    • Set the excitation and emission wavelengths specific to the dye-nucleic acid complex (e.g., for EtBr-DNA, excitation at ~520 nm and emission at ~600 nm).

  • Titration:

    • Place a defined volume of the dye working solution into a quartz cuvette.

    • Record the initial fluorescence intensity (F0).

    • Add small aliquots of the nucleic acid stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the dye with the nucleic acid.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying each reading by a dilution factor ((Vinitial + Vadded) / Vinitial).

    • Plot the change in fluorescence (ΔF = F - F0) against the total concentration of the nucleic acid.

    • The data can be fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd. A common method is to use a Scatchard plot analysis.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: When a ligand binds to a macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction). ITC measures these small heat changes upon the stepwise titration of a ligand into a solution containing the macromolecule. The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding.

Detailed Protocol for ITC:

  • Sample Preparation:

    • Prepare the dye and nucleic acid solutions in the same buffer to minimize heats of dilution. Dialyze both solutions against the same buffer batch extensively.

    • Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

    • Determine the concentrations of the dye and nucleic acid accurately.

  • Instrumentation Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300 rpm).

  • Titration:

    • Load the nucleic acid solution into the sample cell of the calorimeter.

    • Load the dye solution into the injection syringe. The concentration of the dye in the syringe should typically be 10-20 times higher than the nucleic acid concentration in the cell.

    • Perform an initial injection of a small volume (e.g., 1 µL) to account for any initial mixing effects, and discard this data point during analysis.

    • Proceed with a series of small, spaced injections (e.g., 2-5 µL each) of the dye into the nucleic acid solution. The time between injections should be sufficient for the signal to return to baseline.

    • Perform a control experiment by titrating the dye into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of dye to nucleic acid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the changes in the absorption spectrum of a dye upon binding to a nucleic acid.

Principle: The interaction of a dye with a nucleic acid often leads to changes in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromism or hypochromism). By monitoring these changes during a titration, the binding constant can be determined.

Detailed Protocol for UV-Vis Titration:

  • Preparation of Solutions:

    • Prepare stock solutions of the dye and nucleic acid in a suitable buffer.

  • Instrumentation Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan a wavelength range that covers the absorption peaks of both the free dye and the dye-nucleic acid complex.

  • Titration:

    • Keep the concentration of the dye constant in the sample cuvette.

    • Add increasing concentrations of the nucleic acid to the sample cuvette.

    • In the reference cuvette, add the same increasing concentrations of the nucleic acid in buffer to correct for the absorbance of the nucleic acid itself.

    • Record the absorption spectrum after each addition and equilibration.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength of maximum difference between the free and bound dye.

    • Plot the change in absorbance against the concentration of the nucleic acid.

    • The binding constant can be calculated using various models, such as the Benesi-Hildebrand method for a 1:1 complex.

Experimental Workflow and Signaling Pathway Visualization

To illustrate the logical flow of an experiment designed to evaluate the binding affinity of a compound to DNA or RNA, the following diagram is provided.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion prep_compound Prepare Compound Stock (e.g., this compound or Alternative) binding_assay Perform Binding Assay prep_compound->binding_assay prep_na Prepare Nucleic Acid Stock (DNA and/or RNA) quantify_na Quantify Nucleic Acid (UV-Vis at 260 nm) prep_na->quantify_na quantify_na->binding_assay fs Fluorescence Spectroscopy binding_assay->fs method itc Isothermal Titration Calorimetry binding_assay->itc method uv_vis UV-Vis Spectrophotometry binding_assay->uv_vis method process_data Process Raw Data (e.g., background subtraction, normalization) fs->process_data itc->process_data uv_vis->process_data fit_model Fit Data to Binding Model (e.g., Scatchard, One-site) process_data->fit_model calc_kd Calculate Binding Affinity (Kd) and other thermodynamic parameters fit_model->calc_kd compare Compare Binding Affinities (DNA vs. RNA, different compounds) calc_kd->compare interpret Interpret Results in Biological/Chemical Context compare->interpret

Caption: Experimental workflow for determining the binding affinity of a compound to nucleic acids.

Conclusion

The selection of a suitable dye for nucleic acid interaction studies is critical and depends on the specific requirements of the experiment, including the desired sensitivity, the nature of the nucleic acid (DNA vs. RNA, single- vs. double-stranded), and the available instrumentation. While data on this compound is lacking, this guide provides a robust comparison of three well-established alternatives: Ethidium Bromide, Propidium Iodide, and SYBR Green I. SYBR Green I generally exhibits the highest affinity for dsDNA. Ethidium Bromide and Propidium Iodide are versatile intercalators that bind to both dsDNA and dsRNA. The detailed experimental protocols provided herein offer a practical starting point for researchers to quantitatively assess the binding affinity of these and other small molecules to nucleic acids, thereby facilitating more informed experimental design and data interpretation.

Assessing the Mutagenic Potential of Basic Red 29: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mutagenic potential of chemical compounds is a critical aspect of safety assessment. This guide provides a comparative analysis of the mutagenicity of Basic Red 29, a synthetic azo dye, with other commonly used dyes, supported by available experimental data from the Ames test, a widely accepted bacterial reverse mutation assay.

Executive Summary

The mutagenicity of this compound presents a complex picture with conflicting findings in scientific literature and regulatory assessments. While some studies indicate a potential for mutagenic activity under specific laboratory conditions, other comprehensive reviews conclude an overall negative genotoxicity. This guide synthesizes the available data, presenting a comparison with other dyes to offer a clearer perspective on its relative mutagenic potential.

Comparative Mutagenicity: An Overview

The Ames test is a cornerstone of genetic toxicology, utilizing various strains of Salmonella typhimurium to detect the ability of a substance to induce mutations in DNA. A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the substance is a potential mutagen.

The available data on the mutagenicity of this compound and a selection of other dyes are summarized below. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental protocols, including the specific bacterial strains used, the concentrations tested, and the presence or absence of a metabolic activation system (S9 mix).

Table 1: Comparative Ames Test Data for Selected Dyes

DyeCAS NumberSalmonella Strain(s)Metabolic Activation (S9)Highest Concentration Tested (µ g/plate )Result
This compound 42373-04-6TA97+/-Data not publicly availableConflicting (Positive in one study, overall negative genotoxicity in a regulatory assessment)
Basic Blue 99 68123-13-7TA98, TA100, TA1535, TA1537+/-5000Weakly Mutagenic [1][2][3][4]
Basic Yellow 57 68555-86-2TA98, TA100, TA1535, TA1537+/-5000Not Mutagenic [5][6][7]
Basic Brown 16 26381-41-9Data not publicly available+/-5000Ames test conducted, results not detailed in summary[8][9]
Disperse Black 9 12222-75-2Data not publicly available+/-Data not publicly availableNon-mutagenic in some assays, but induced gene mutations in bacteria in vitro [10][11]
p-Phenylenediamine 106-50-3TA98+Data not publicly availableSlightly Mutagenic [12][13]

Note: The results for this compound are conflicting. One study abstract suggests a positive result in strain TA97, while a Canadian regulatory assessment concluded "overall negative genotoxicity". Specific quantitative data for this compound from the positive study are not publicly available, preventing a direct quantitative comparison.

Experimental Protocols: The Ames Test

The Ames test, or bacterial reverse mutation assay, is the standard for assessing the mutagenic potential of chemical substances. The general workflow is as follows:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Analysis strain_prep Prepare Salmonella Tester Strains mix_no_s9 Mix Bacteria + Test Compound (-S9) strain_prep->mix_no_s9 mix_s9 Mix Bacteria + Test Compound (+S9) strain_prep->mix_s9 compound_prep Prepare Test Compound (e.g., this compound) compound_prep->mix_no_s9 compound_prep->mix_s9 s9_prep Prepare S9 Mix (for metabolic activation) s9_prep->mix_s9 plate Plate on Minimal Glucose Agar mix_no_s9->plate mix_s9->plate incubate Incubate (37°C for 48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Compare to Negative Control count->analyze

Ames Test Experimental Workflow

Methodology Details:

  • Bacterial Strains: Specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are auxotrophic for histidine, meaning they cannot produce this essential amino acid and will not grow on a histidine-deficient medium.

  • Metabolic Activation: Many chemicals are not mutagenic themselves but can be converted to mutagens by metabolic processes in the liver. To mimic this, a rat liver extract (S9 fraction) is often included in the test system.

  • Exposure: The bacterial culture is exposed to various concentrations of the test substance, both with and without the S9 mix.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium containing a trace amount of histidine to allow for a few cell divisions. The plates are then incubated for 48-72 hours.

  • Scoring: If the test substance is a mutagen, it will cause a reverse mutation in the histidine gene, allowing the bacteria to synthesize their own histidine and form visible colonies. The number of these revertant colonies is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.

Signaling Pathways and Logical Relationships

The Ames test does not directly elucidate complex signaling pathways within a mammalian system. Instead, it provides a logical framework for assessing a chemical's potential to cause DNA mutations, which is a key initiating event in carcinogenesis.

Mutagenicity_Logic substance Test Substance (e.g., this compound) metabolism Metabolic Activation (S9 Mix) substance->metabolism dna_damage DNA Damage (in Salmonella) substance->dna_damage Direct Acting reactive_metabolite Reactive Metabolite metabolism->reactive_metabolite reactive_metabolite->dna_damage Indirect Acting mutation Gene Mutation (Reversion to His+) dna_damage->mutation positive_result Positive Ames Test (Increased Revertants) mutation->positive_result

Logical Flow of Mutagenicity in the Ames Test

Conclusion

The available evidence on the mutagenicity of this compound is not definitive. While a screening assessment by Health Canada concluded it has low concern for human health at current exposure levels, a peer-reviewed study abstract indicates it can induce mutations in the Ames test. Without access to the full quantitative data from the latter study, a precise comparison of its mutagenic potency against other dyes is challenging.

For researchers and professionals in drug development, this highlights the critical need for thorough evaluation of all available data and, where conflicting results exist, the importance of conducting further studies under standardized protocols to make informed safety assessments. Based on the available qualitative descriptions, Basic Blue 99 is described as a "weak mutagen," while p-phenylenediamine is considered "slightly mutagenic." In contrast, Basic Yellow 57 was found to be non-mutagenic in the Ames test. The position of this compound within this spectrum remains ambiguous and warrants further investigation.

References

Benchmarking Basic Red 29: A Comparative Guide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-throughput screening (HTS) for drug discovery and toxicology, the selection of appropriate fluorescent probes is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of Basic Red 29 against established fluorescent dyes commonly used in HTS for assessing cell health and cytotoxicity. While this compound is a known cationic dye, its application and performance in HTS are not well-documented. This guide, therefore, benchmarks its known characteristics against well-validated alternatives—Propidium Iodide (PI), Resazurin, and Hoechst 33342—to provide researchers, scientists, and drug development professionals with a clear perspective on its potential utility.

Performance Characteristics at a Glance

A critical aspect of selecting a fluorescent dye for HTS is its photophysical properties, mechanism of action, and performance in cell-based assays. The following table summarizes these key characteristics for this compound and its alternatives. It is important to note the significant lack of publicly available quantitative data for this compound in an HTS context, which necessitates a more qualitative comparison for this dye.

FeatureThis compoundPropidium Iodide (PI)Resazurin (AlamarBlue®)Hoechst 33342
Mechanism of Action Cationic dye, likely interacts with anionic cellular components. Potential for accumulation in lysosomes of viable cells, similar to Neutral Red.[1][2]Intercalates with DNA of membrane-compromised (dead) cells.[3][4]Converted to fluorescent resorufin by metabolically active (living) cells.[5][6]Binds to the minor groove of DNA in both live and dead cells.[7][8]
Primary Application in HTS Inferred: Cell Viability/CytotoxicityDead Cell Stain / CytotoxicityCell Viability / Proliferation / CytotoxicityTotal Cell Staining / Normalization
Excitation Max (nm) Not specified in literature~535~570 (non-fluorescent)~350
Emission Max (nm) Not specified in literature (appears yellow under tungsten light)[9][10]~617~585 (resorufin)~461
Cell Permeability Likely permeable to live cells (inferred from cationic nature)Impermeable to live cellsPermeable to live cellsPermeable to live and dead cells
Signal in Relation to Cell Health Inferred: Signal decreases with cell deathSignal increases with cell deathSignal increases with cell viabilitySignal proportional to cell number
Reported Cytotoxicity May cause skin and eye irritation.[1][11] Toxicity of dye itself in cell culture not well-defined, though its degradation products are less toxic.[12][13][14]Generally low at working concentrations.Considered non-toxic at working concentrations, allowing for kinetic studies.[5]Minimal toxicity at working concentrations.[4]
Z'-factor in HTS Not reportedNot consistently reported, but used in HTS cytotoxicity assays.[3]Reported to be suitable for HTS with good Z' factors.[15]Reported to be suitable for HTS with Z' factors ranging from 0.60 to 0.86.[15]

In-Depth Comparison

This compound: As a cationic dye, this compound's potential utility in HTS likely lies in its ability to be sequestered by living cells, possibly within acidic organelles like lysosomes, a mechanism similar to that of Neutral Red.[16][17][18] In such a scenario, a decrease in fluorescence intensity would correlate with cell death. However, the lack of specific data on its fluorescence spectrum, quantum yield, and photostability makes it a high-risk, unvalidated choice for quantitative HTS. Its description as "most fluorescent among all synthetic dyes" is qualitative and not substantiated by performance data in a biological context.[1] Researchers considering this compound would need to perform extensive in-house validation.

Propidium Iodide (PI): PI is a gold-standard fluorescent probe for identifying dead cells. Its inability to cross the intact plasma membrane of live cells ensures high specificity for necrotic or late apoptotic cells.[3][4] In HTS, it is often used as a terminal endpoint stain to quantify cytotoxicity. Its bright red fluorescence provides a strong signal-to-background ratio.

Resazurin (AlamarBlue®): This fluorogenic probe is a reliable indicator of metabolic activity and is widely used for measuring cell viability and proliferation.[5][6] The conversion of the non-fluorescent resazurin to the highly fluorescent resorufin by viable cells provides a sensitive and quantitative readout. Its low toxicity allows for kinetic monitoring of cell health over time.[5]

Hoechst 33342: As a cell-permeable DNA stain, Hoechst 33342 is an excellent tool for determining the total cell number in a well, making it ideal for normalizing data from other assays.[8][15] By staining the nuclei of both live and dead cells, it provides a robust method for cell counting in automated imaging-based HTS.

Experimental Protocols

To objectively benchmark a novel dye such as this compound, a standardized experimental protocol is crucial. Below is a detailed methodology for a comparative cytotoxicity assay.

Protocol: Comparative Cytotoxicity Assay using a Plate Reader

1. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium to a concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of a known cytotoxic compound (e.g., Doxorubicin) and the test compounds in the appropriate vehicle (e.g., DMSO).

  • Add the compounds to the designated wells. Include vehicle-only controls (negative control) and a high-concentration of a known cytotoxin (positive control).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. Staining:

  • For this compound and Resazurin:

    • Prepare a working solution of this compound (concentration to be optimized) and Resazurin (e.g., 20 µM) in pre-warmed culture medium.

    • Remove the compound-containing medium from the wells and add 100 µL of the staining solution.

    • Incubate for a predetermined optimal time (e.g., 1-4 hours) at 37°C, protected from light.

  • For Propidium Iodide and Hoechst 33342:

    • Prepare a combined staining solution of PI (e.g., 1 µg/mL) and Hoechst 33342 (e.g., 1 µg/mL) in a suitable buffer (e.g., PBS with calcium and magnesium).

    • Remove the compound-containing medium and wash the cells once with PBS.

    • Add 100 µL of the combined staining solution to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

4. Data Acquisition:

  • Measure the fluorescence intensity using a multi-mode microplate reader with the appropriate excitation and emission filters for each dye.

  • This compound: Excitation/Emission to be determined empirically.

  • Resorufin (from Resazurin): Ex/Em ~570/585 nm.

  • Propidium Iodide: Ex/Em ~535/617 nm.

  • Hoechst 33342: Ex/Em ~350/461 nm.

5. Data Analysis:

  • Normalize the fluorescence readings to the vehicle-treated controls.

  • Plot the normalized fluorescence versus compound concentration.

  • Calculate the IC50 values for each compound with each dye.

  • Determine the Z'-factor for the assay with each dye to assess its suitability for HTS.

Visualizing Experimental and Biological Contexts

To further clarify the experimental workflow and a relevant biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_24h 3. Incubate 24h cell_seeding->incubation_24h add_compounds 5. Add Compounds to Plate incubation_24h->add_compounds compound_prep 4. Prepare Compound Dilutions compound_prep->add_compounds incubation_treatment 6. Incubate (e.g., 48h) add_compounds->incubation_treatment add_stains 8. Add Stains to Wells incubation_treatment->add_stains prepare_stains 7. Prepare Staining Solutions (BR29, PI, Resazurin, Hoechst) prepare_stains->add_stains incubation_staining 9. Incubate add_stains->incubation_staining read_plate 10. Read Fluorescence on Plate Reader incubation_staining->read_plate data_analysis 11. Normalize Data & Calculate IC50 read_plate->data_analysis z_factor 12. Determine Z'-factor data_analysis->z_factor

Caption: Experimental workflow for benchmarking fluorescent dyes in a cytotoxicity assay.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome cluster_detection Detection Method stimulus Drug Compound caspase_activation Caspase Activation stimulus->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation membrane_blebbing Membrane Blebbing caspase_activation->membrane_blebbing membrane_compromise Loss of Membrane Integrity membrane_blebbing->membrane_compromise apoptosis Apoptosis / Cell Death membrane_compromise->apoptosis pi_staining Propidium Iodide Staining apoptosis->pi_staining

Caption: Simplified apoptosis pathway leading to cell death detectable by Propidium Iodide.

Conclusion and Recommendations

Based on the available evidence, This compound is currently an unvalidated and high-risk choice for high-throughput screening applications. The lack of fundamental performance data, including its fluorescence properties and a defined mechanism of action in a cellular context, precludes its recommendation for quantitative assays.

For researchers seeking reliable and well-characterized fluorescent probes for HTS, the following are recommended:

  • For cell viability and proliferation: Resazurin (AlamarBlue®) offers a robust, sensitive, and non-toxic method suitable for kinetic studies.

  • For cytotoxicity and dead cell identification: Propidium Iodide remains the standard due to its high specificity for membrane-compromised cells.

  • For total cell counting and normalization: Hoechst 33342 is an excellent choice for its cell permeability and specific nuclear staining in both live and fixed cells.

While the exploration of novel fluorescent dyes is a valuable endeavor, it necessitates rigorous validation. Any potential use of this compound in HTS would first require a comprehensive characterization of its photophysical properties, cytotoxicity profile, and mechanism of staining in the specific cell type and assay format of interest.

References

Safety Operating Guide

Proper Disposal of Basic Red 29: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential procedures for the proper disposal of Basic Red 29, a synthetic azo dye, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[1]

General Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Work in a well-ventilated area or a designated chemical fume hood.[1]

  • Do not eat, drink, or smoke when handling the substance.[3]

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Avoid generating dust clouds, as fine dust may form explosive mixtures with air.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Minor Spills:

  • Clean up spills immediately.[2]

  • Wear appropriate PPE, including a dust respirator.[2]

  • Use dry clean-up procedures; avoid generating dust.[2]

  • Sweep or vacuum the spilled material and place it into a clean, dry, sealable, and properly labeled container for disposal.[2]

Major Spills:

  • Evacuate the area and alert personnel.[2]

  • Contact your institution's emergency responders and inform them of the location and nature of the hazard.[2]

  • Prevent the spillage from entering drains or water courses.[2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[4]

    • The container must be compatible with the chemical, properly sealed, and clearly labeled with "Hazardous Waste" and the chemical name "this compound".[4][5]

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.

    • Ensure the storage area is away from incompatible materials.[4]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to arrange for pickup and disposal.

    • The waste will typically be disposed of through incineration in a licensed facility or burial in a certified landfill.[2]

Summary of Key Information

Information TypeGuideline
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat, and dust respirator if dust is generated.[1]
Handling Precautions Avoid dust generation and inhalation.[2] Use in a well-ventilated area.[1] Practice good personal hygiene.[1][2]
Minor Spill Cleanup Use dry methods to sweep or vacuum material into a sealed container for disposal.[2]
Major Spill Response Evacuate the area, notify emergency responders, and prevent entry into waterways.[2]
Primary Disposal Method Collect as hazardous waste in a labeled, sealed, compatible container for pickup by a certified disposal service.[3][4][7]
Prohibited Disposal Do not dispose of down the drain or in regular trash.
Ultimate Disposal Options Incineration in a licensed apparatus or burial in a licensed landfill.[2]

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe collect_waste Collect all this compound waste (solid, contaminated items) ppe->collect_waste container Place in a compatible, sealed, and labeled hazardous waste container collect_waste->container store Store container in a designated, secure, and well-ventilated area container->store contact_ehs Contact EHS or certified waste disposal service store->contact_ehs disposal Professional Disposal: - Incineration - Licensed Landfill contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.